6-TAMRA cadaverine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O4/c1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)25-16-19(8-11-22(25)30(36)37)29(35)32-15-7-5-6-14-31/h8-13,16-18H,5-7,14-15,31H2,1-4H3,(H-,32,35,36,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJPPPDPDBPNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCN)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-TAMRA Cadaverine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the chemical and physical properties of 6-TAMRA cadaverine (B124047), a widely utilized fluorescent probe. This document includes key quantitative data, detailed experimental methodologies for its application in biomolecule labeling and enzyme assays, and visualizations of these experimental workflows.
Core Chemical and Physical Properties
6-TAMRA (6-carboxytetramethylrhodamine) cadaverine is a bright, orange-red fluorescent dye functionalized with a primary amine. This amine group allows for its covalent attachment to biomolecules, making it a valuable tool for a variety of research applications. It is a purified single isomer, which offers advantages in terms of chromatographic purity and consistency in labeling reactions compared to mixed isomer preparations.[1]
The primary applications of 6-TAMRA cadaverine include its use as a fluorescent label for proteins, peptides, and other molecules containing carboxylic acid groups, and as a substrate for transglutaminase enzymes.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound. It is important to note that the molecular weight can vary depending on the salt form in which the compound is supplied.
| Property | Value | Notes |
| Molecular Formula | C₃₀H₃₄N₄O₄ | For the free base.[2] |
| Molecular Weight (Free Base) | 514.63 g/mol | [2][4] |
| Molecular Weight (TFA Salt) | 627.24 g/mol | As the trifluoroacetate (B77799) salt.[1][5] |
| Molecular Weight (Other Salt) | 742.66 g/mol | As reported by some suppliers.[6] |
| Excitation Maximum (λex) | ~552 - 553 nm | [1][6] |
| Emission Maximum (λem) | ~575 - 578 nm | [1][6] |
| Molar Extinction Coefficient (ε) | ~89,000 - 90,000 M⁻¹cm⁻¹ | In methanol.[1][6] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | For TAMRA dyes in general.[7] |
| Solubility | Soluble in DMSO, DMF, and Methanol | [1] |
Experimental Protocols
Labeling of Carboxylic Acid-Containing Biomolecules via EDC Chemistry
This compound can be covalently coupled to carboxylic acid groups on biomolecules such as proteins and peptides using a carbodiimide (B86325) crosslinker like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The following is a general protocol for this procedure.
Materials:
-
This compound
-
Biomolecule of interest (e.g., protein with accessible carboxyl groups)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, to increase efficiency)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or hydroxylamine
-
Purification column (e.g., desalting column or size-exclusion chromatography)
Protocol:
-
Biomolecule Preparation: Dissolve the biomolecule containing carboxylic acid groups in the Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxylic Acids:
-
Add EDC to the biomolecule solution to a final concentration of 2-10 mM.
-
(Optional) Add NHS or sulfo-NHS to a final concentration of 5-20 mM.
-
Incubate the reaction for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Coupling of this compound:
-
Dissolve this compound in a minimal amount of DMSO or DMF.
-
Add the dissolved this compound to the activated biomolecule solution. A molar excess of the dye (e.g., 10- to 50-fold) over the biomolecule is typically used.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming unreacted EDC. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.
-
Storage: Store the purified, labeled biomolecule at 4°C or -20°C, protected from light.
Transglutaminase Activity Assay
This compound can serve as a fluorescent amine donor substrate for transglutaminase (TGase) enzymes. The incorporation of the fluorescent cadaverine derivative into a protein substrate by TGase leads to an increase in fluorescence polarization or can be quantified after separation of the labeled protein from the unreacted probe.
Materials:
-
This compound
-
Transglutaminase enzyme (e.g., tissue transglutaminase, microbial transglutaminase)
-
Amine-acceptor protein substrate (e.g., N,N-dimethylcasein)
-
Assay Buffer: Tris buffer (e.g., 50 mM, pH 7.5) containing CaCl₂ (e.g., 5 mM) and a reducing agent (e.g., 1 mM DTT)
-
Stop Solution: EDTA solution (e.g., 50 mM) to chelate Ca²⁺ and inactivate the enzyme
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the amine-acceptor protein substrate (e.g., 10 mg/mL N,N-dimethylcasein) in the Assay Buffer.
-
Prepare a stock solution of the transglutaminase enzyme in the Assay Buffer.
-
-
Set up the Reaction:
-
In the wells of a 96-well black microplate, add the Assay Buffer.
-
Add the amine-acceptor protein substrate to a final concentration of 0.1-1 mg/mL.
-
Add this compound to a final concentration of 10-100 µM.
-
-
Initiate the Reaction:
-
Add the transglutaminase enzyme to the wells to initiate the reaction. Include a negative control with no enzyme.
-
The final reaction volume is typically 100-200 µL.
-
-
Incubation: Incubate the plate at 37°C for a desired period (e.g., 30-60 minutes). The incubation time can be optimized based on the enzyme activity.
-
Stop the Reaction: Add the Stop Solution to each well to terminate the enzymatic reaction.
-
Detection and Analysis:
-
Method A (Fluorescence Intensity): Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for 6-TAMRA (e.g., Ex: 550 nm, Em: 580 nm). An increase in fluorescence intensity of the protein-bound dye compared to the free dye may be observed.
-
Method B (Separation-based): Separate the labeled protein from the unreacted this compound using techniques like protein precipitation (e.g., with trichloroacetic acid) followed by centrifugation, or by running the samples on an SDS-PAGE gel and visualizing the fluorescently labeled protein bands.
-
-
Data Analysis: Quantify the transglutaminase activity by comparing the fluorescence of the reaction samples to a standard curve or by calculating the rate of incorporation of the fluorescent probe.
References
- 1. A fluorescent substrate of transglutaminase for detection and characterization of glutamine acceptor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. biotium.com [biotium.com]
- 4. A non-radioactive dot-blot assay for transglutaminase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A direct fluorometric assay for tissue transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. empbiotech.com [empbiotech.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Excitation and Emission Spectra of 6-TAMRA Cadaverine
This guide provides a comprehensive overview of the spectral properties of 6-TAMRA (6-Carboxytetramethylrhodamine) cadaverine (B124047), a widely used fluorescent probe in biological research. Designed for researchers, scientists, and professionals in drug development, this document details the key spectral characteristics, experimental protocols for its use, and a generalized workflow for bioconjugation and analysis.
Core Spectral and Photophysical Properties
6-TAMRA cadaverine is a derivative of the bright, orange-red fluorophore tetramethylrhodamine. The cadaverine linker provides a primary amine group, making it a valuable building block for creating fluorescent bioconjugates.[1][2][3] It is particularly useful as a fluorescent substrate for transglutaminase, an enzyme that catalyzes the formation of an isopeptide bond between a glutamine residue and a primary amine.[2]
The fluorescence of rhodamine dyes like TAMRA is generally characterized by high quantum yields, excellent photostability, and pH insensitivity in physiological ranges.[] These properties make 6-TAMRA a reliable choice for various applications, including fluorescence microscopy, flow cytometry, and FRET-based assays.[][5][6]
Quantitative Data Summary
The key photophysical properties of this compound and its closely related derivatives are summarized in the table below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.
| Property | This compound | 6-TAMRA NHS Ester (for comparison) | Notes |
| Excitation Maximum (λex) | 552 nm[1][2] | 541 - 555 nm[5][7][8][9][10] | The excitation peak is well-suited for common laser lines, such as the 532 nm or 546 nm lines.[5][10] |
| Emission Maximum (λem) | 578 nm[1][2] | 567 - 580 nm[7][8][9][10] | Emits a bright orange-red fluorescence. |
| Molar Extinction Coeff. (ε) | 90,000 cm⁻¹M⁻¹[1] | 78,000 - 92,000 cm⁻¹M⁻¹[5][9][10] | Measured at the absorption maximum. This value is essential for determining the concentration of the dye using absorbance spectroscopy (Beer-Lambert law).[8] |
| Quantum Yield (Φ) | Data not specified | ~0.1[9] | The quantum yield of the NHS ester is provided as a reference; the value for the cadaverine conjugate is expected to be in a similar range. |
| Molecular Weight | 742.66 g/mol [1][2] | 527.53 g/mol [10] | |
| Recommended Solvent | DMSO[1][2] | DMSO, DMF[9][10] | Stock solutions are typically prepared in an anhydrous organic solvent like DMSO before dilution in aqueous buffers for labeling reactions. |
Experimental Protocols
Below are detailed methodologies for the characterization and use of this compound in a typical protein labeling experiment.
Protocol 1: Determination of Fluorescence Spectra
This protocol outlines the steps to measure the excitation and emission spectra of a this compound conjugate.
Materials:
-
This compound-labeled protein (or other biomolecule)
-
Spectrofluorometer
-
Quartz cuvettes
-
Appropriate buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound conjugate in the desired buffer. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance below 0.05 at the excitation maximum.
-
Emission Spectrum Measurement:
-
Set the spectrofluorometer to excitation mode.
-
Set the excitation wavelength to the known maximum (e.g., 552 nm).
-
Scan a range of emission wavelengths, typically from 20 nm above the excitation wavelength to ~700 nm (e.g., 570 nm to 700 nm).
-
Record the fluorescence intensity at each emission wavelength to generate the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the spectrofluorometer to emission mode.
-
Set the emission wavelength to the determined maximum (e.g., 578 nm).
-
Scan a range of excitation wavelengths, typically from ~450 nm up to the emission wavelength (e.g., 450 nm to 570 nm).
-
Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum. The peak corresponds to the excitation maximum (λex).
-
-
Data Correction: Ensure that the recorded spectra are corrected for instrument-specific variations in lamp intensity and detector sensitivity across different wavelengths.[11]
Protocol 2: General Protein Labeling via Transglutaminase Activity
This protocol describes a general workflow for labeling a protein containing a reactive glutamine residue with this compound using the enzyme transglutaminase.
Materials:
-
Target protein with accessible glutamine residue(s)
-
This compound, dissolved in DMSO to make a stock solution (e.g., 10 mM)
-
Microbial transglutaminase (mTG)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment for purification
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the target protein (at a final concentration of 1-5 mg/mL) with the reaction buffer.
-
Addition of Reagents: Add this compound from the stock solution to the protein solution. A molar excess of the dye (e.g., 10-20 fold) is typically used.
-
Enzyme Addition: Add transglutaminase to the reaction mixture to initiate the labeling reaction. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours, protected from light.
-
Purification: After incubation, remove the unreacted, free this compound from the labeled protein conjugate. This is critical to reduce background fluorescence and can be achieved using a desalting column, spin filtration, or dialysis against a suitable buffer.[12]
-
Characterization: Confirm the labeling and determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~552 nm (for 6-TAMRA).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for labeling a target protein with this compound and subsequent fluorescence analysis.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. The National Planetarium | 360 Virtual Tour [planetarium360.nationalmuseum.gov.ph]
- 5. empbiotech.com [empbiotech.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abcam.cn [abcam.cn]
- 9. TAMRA NHS ester, 6-isomer, 150810-69-8 | BroadPharm [broadpharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. jascoinc.com [jascoinc.com]
- 12. youdobio.com [youdobio.com]
A Technical Guide to 6-TAMRA Cadaverine: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 6-TAMRA cadaverine (B124047), a fluorescent probe widely utilized in biological research and drug development for the labeling and tracking of biomolecules.
Core Properties of 6-TAMRA Cadaverine
6-TAMRA (Tetramethylrhodamine) cadaverine is a purified, single-isomer fluorescent dye. It belongs to the rhodamine family of dyes and is characterized by its bright orange-red fluorescence. The molecule consists of the 6-TAMRA fluorophore attached to a cadaverine (1,5-diaminopentane) linker. This linker provides a primary amine group, making it a versatile tool for conjugation to various biomolecules.[1][2][3] It is frequently used as a building block for creating fluorescent bioconjugates and serves as a fluorescent substrate for transglutaminase, an enzyme that can label proteins through transamidation.[1][4][5]
The key physicochemical properties of this compound are summarized in the table below. It is important to note that the molecular weight can vary depending on the salt form of the compound.[4][5][6]
| Property | Value | Citations |
| Molecular Formula | C₃₀H₃₄N₄O₄ | [1][7][8] |
| Molecular Weight | 514.62 g/mol | [1][7][8] |
| Molecular Weight (TFA Salt) | 627.24 g/mol | [6] |
| Excitation Maximum (λex) | ~544-552 nm | [4][8] |
| Emission Maximum (λem) | ~571-578 nm | [4][8] |
| Extinction Coefficient | ~90,000 cm⁻¹M⁻¹ | [4] |
| Solubility | DMSO, DMF, MeOH | [6] |
Bioconjugation Workflow
The primary application of this compound is in the fluorescent labeling of target molecules. The cadaverine linker's terminal primary amine allows for covalent attachment to various functional groups on biomolecules such as proteins, peptides, or nucleic acids.
Caption: Workflow for labeling a biomolecule with this compound.
The diagram above illustrates a typical bioconjugation process. This compound and a target biomolecule containing a reactive group (such as a carboxylic acid) are combined. Often, an activating agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is required to facilitate the formation of a stable amide bond.[6][7] Following an incubation period, the resulting mixture contains the desired fluorescently labeled conjugate along with unreacted dye and byproducts. A purification step, such as column chromatography, is then necessary to isolate the final product.[9]
Experimental Protocols
While specific protocols must be optimized for the biomolecule of interest, the following provides a general methodology for labeling proteins with this compound using EDC as a coupling agent. This protocol is adapted from standard amine-carboxylic acid conjugation procedures.
Materials:
-
This compound
-
Target protein with accessible carboxyl groups
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-Hydroxysuccinimide (NHS) (optional, for stabilization)
-
Activation Buffer: MES buffer (0.1 M, pH 4.5-6.0)
-
Coupling Buffer: PBS or Bicarbonate buffer (0.1 M, pH 7.2-8.5)
-
Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column or spin filter for purification
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Prepare a fresh stock solution of EDC in Activation Buffer (e.g., 10 mg/mL). If using NHS, prepare a stock solution as well.
-
Dissolve the target protein in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Activation of Carboxyl Groups (on Protein):
-
Add a molar excess of EDC (and NHS, if used) to the protein solution in Activation Buffer. A typical starting point is a 10-fold molar excess of EDC over the protein.
-
Incubate for 15-30 minutes at room temperature. This step activates the carboxyl groups to form a reactive intermediate.
-
-
Conjugation Reaction:
-
Immediately add the activated protein solution to the this compound solution. Alternatively, if buffer compatibility allows, add the this compound stock directly to the activated protein. The molar ratio of dye to protein often ranges from 5:1 to 20:1 and should be optimized empirically.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., Tris-HCl or hydroxylamine) to terminate the reaction by consuming any unreacted EDC and reactive esters.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column or using a spin filter with an appropriate molecular weight cutoff.[9]
-
Collect the fractions containing the labeled protein. The success of the labeling can be confirmed by measuring the absorbance at 280 nm (for the protein) and ~550 nm (for the TAMRA dye).
-
-
Storage:
This technical guide provides foundational information for the use of this compound. Researchers should always consult specific product datasheets and perform necessary optimizations for their particular application.
References
- 1. tenovapharma.com [tenovapharma.com]
- 2. The National Planetarium | 360 Virtual Tour [planetarium360.nationalmuseum.gov.ph]
- 3. bluetigerscientific.com [bluetigerscientific.com]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. 5(6)-TAMRA cadaverine [Tetramethylrhodamine 5-(and-6)-carboxamide cadaverine] - 10 mg, 514.6, Peak Area by HPLC ≥95%, 10 mg | Labscoop [labscoop.com]
- 8. biotium.com [biotium.com]
- 9. youdobio.com [youdobio.com]
An In-depth Technical Guide to 6-TAMRA Cadaverine for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-TAMRA cadaverine (B124047), a versatile fluorescent probe, and its application in the site-specific labeling of proteins. Focusing on the enzymatic conjugation mediated by transglutaminase, this document details the underlying chemistry, experimental protocols, and its utility in drug discovery and development.
Introduction to 6-TAMRA Cadaverine
6-Carboxytetramethylrhodamine (6-TAMRA) is a bright, orange-red fluorescent dye known for its photostability.[1] When conjugated with cadaverine, a diamine, it becomes this compound. This derivative possesses a primary amine that serves as a substrate for the enzyme transglutaminase, enabling covalent attachment to proteins.[2][3] This site-specific labeling method offers a significant advantage over traditional amine-reactive labeling (e.g., using NHS esters), which targets lysine (B10760008) residues and the N-terminus less specifically.[4]
Chemical and Spectral Properties
Understanding the physicochemical properties of this compound is crucial for its effective use in protein labeling experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C30H34N4O4 | [5] |
| Molecular Weight | 514.63 g/mol | [5] |
| Excitation Maximum (λex) | ~552 nm | [6] |
| Emission Maximum (λem) | ~578 nm | [6] |
| Extinction Coefficient | ~90,000 cm⁻¹M⁻¹ | [6] |
| Purity (HPLC) | ≥95% | [5] |
| Solubility | Soluble in DMSO | [6] |
The Chemistry of Transglutaminase-Mediated Labeling
Transglutaminases (TGases) are a class of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue in proteins.[7] Microbial transglutaminase (mTG) is particularly useful in biotechnology due to its calcium independence and broad substrate tolerance.[7]
For protein labeling with this compound, the primary amine of the cadaverine moiety acts as an amine donor, reacting with a glutamine residue on the target protein. This reaction is particularly effective when the target protein is engineered to contain a specific glutamine-containing sequence, often referred to as a "Q-tag".[8][9]
Transglutaminase-mediated protein labeling with this compound.
Experimental Protocols
The following sections provide a detailed methodology for the site-specific labeling of a Q-tagged protein with this compound using microbial transglutaminase.
Materials and Reagents
-
Q-tagged protein of interest
-
Microbial transglutaminase (mTG)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 100 mM Tris-HCl, pH 7.4-8.0[2]
-
Quenching Solution: (Optional, e.g., hydroxylamine (B1172632) or excess primary amine)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or similar)[10]
-
SEC Running Buffer: Phosphate-Buffered Saline (PBS) or other buffer compatible with the labeled protein.
Step-by-Step Labeling Protocol
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store protected from light at -20°C.
-
Reconstitute the Q-tagged protein in the Labeling Buffer to a concentration of 1-5 mg/mL.
-
Prepare a stock solution of mTG according to the manufacturer's instructions.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the Q-tagged protein, this compound, and mTG. A recommended starting molar ratio is 1:10:0.5 (Protein:Dye:Enzyme). The optimal ratio may need to be determined empirically.
-
The final concentration of the protein in the reaction mixture should ideally be between 10-50 µM.
-
Incubate the reaction mixture at 37°C for 1-2 hours, protected from light.[8]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching solution can be added. However, for many applications, immediate purification is sufficient.
-
Purification of the Labeled Protein
Purification is essential to remove unreacted this compound and the transglutaminase. Size-exclusion chromatography (SEC) is a common and effective method.[10]
-
Column Equilibration:
-
Equilibrate the SEC column with at least 3-5 column volumes of SEC Running Buffer.
-
-
Sample Loading and Elution:
-
Load the entire reaction mixture onto the equilibrated SEC column.
-
Elute the sample with the SEC Running Buffer. The labeled protein, having a higher molecular weight, will elute first, while the smaller, unreacted dye and enzyme will elute later.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and ~552 nm (for 6-TAMRA).
-
Pool the fractions containing the labeled protein (i.e., those with absorbance at both wavelengths).
-
Workflow for transglutaminase-mediated protein labeling.
Applications in Drug Discovery and Development
The site-specific labeling of proteins with this compound has numerous applications in the pharmaceutical industry.
Antibody-Drug Conjugates (ADCs)
A significant application is in the development of ADCs.[11] By engineering a Q-tag into a specific site on an antibody, this compound can be used as a fluorescent analog to optimize conjugation conditions before attaching a cytotoxic drug. This ensures a homogenous product with a defined drug-to-antibody ratio (DAR).[11]
High-Throughput Screening (HTS)
Fluorescently labeled proteins are invaluable in HTS for identifying small molecule inhibitors of protein-protein interactions (PPIs).[12] A protein of interest can be labeled with this compound, and its interaction with a binding partner can be monitored using techniques like Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET). A disruption of this interaction by a compound in the screening library can be detected as a change in the fluorescence signal.
Studying Protein-Protein Interactions
Beyond HTS, this compound-labeled proteins can be used in various biophysical assays to characterize PPIs. These include studies on binding affinity, kinetics, and the mechanism of action of potential drug candidates that modulate these interactions.
Conclusion
This compound, in conjunction with microbial transglutaminase, provides a powerful and precise tool for the fluorescent labeling of proteins. Its application in generating site-specifically labeled proteins is instrumental in advancing various aspects of drug discovery and development, from the creation of homogenous ADCs to enabling robust high-throughput screening assays. The detailed protocols and understanding of the underlying principles presented in this guide are intended to facilitate the successful implementation of this technology in the laboratory.
References
- 1. zedira.com [zedira.com]
- 2. Discovery of a microbial transglutaminase enabling highly site-specific labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The National Planetarium | 360 Virtual Tour [planetarium360.nationalmuseum.gov.ph]
- 4. youdobio.com [youdobio.com]
- 5. tenovapharma.com [tenovapharma.com]
- 6. bluetigerscientific.com [bluetigerscientific.com]
- 7. Engineered, highly reactive substrates of microbial transglutaminase enable protein labeling within various secondary structure elements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of a glutamine substrate tag enabling protein labelling mediated by Bacillus subtilis transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ISOLATION AND PURIFICATION OF TRANSGLUTAMINASE 1 USING BIOCHEMICAL TECHNIQUES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibody and antibody fragments site-specific conjugation using new Q-tag substrate of bacterial transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
The Principle of 6-TAMRA Cadaverine in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxytetramethylrhodamine (6-TAMRA) cadaverine (B124047) is a highly versatile, fluorescent dye-amine conjugate that has become an indispensable tool in the field of bioconjugation. Its bright orange-red fluorescence, good photostability, and, most importantly, the presence of a primary amine on the cadaverine linker, make it a valuable reagent for labeling a wide array of biomolecules. This technical guide provides a comprehensive overview of the core principles of 6-TAMRA cadaverine in bioconjugation, including its chemical properties, reaction mechanisms, detailed experimental protocols, and applications in cellular and molecular biology.
Core Principles of this compound
This compound consists of the 6-TAMRA fluorophore attached to a five-carbon diamine linker (cadaverine). The terminal primary amine of the cadaverine moiety serves as the reactive handle for conjugation to various functional groups on target biomolecules. This allows for the stable incorporation of the fluorescent TAMRA dye, enabling sensitive detection and visualization.
Physicochemical and Spectral Properties
A summary of the key physicochemical and spectral properties of this compound is presented in the table below. These properties are crucial for designing and interpreting fluorescence-based experiments.
| Property | Value | Reference(s) |
| Molecular Weight | ~514.6 g/mol | [1][2] |
| Excitation Maximum (λex) | 552 - 555 nm | [3][4] |
| Emission Maximum (λem) | 578 - 580 nm | [3][4] |
| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ in methanol | [5] |
| Quantum Yield (Φ) | 0.1 - 0.3 (highly solvent and conjugate dependent) | [6] |
| Solubility | Soluble in DMSO, DMF, and water | [1] |
Bioconjugation Chemistries
The primary amine of this compound can be utilized in several bioconjugation strategies to label proteins, peptides, nucleic acids, and other biomolecules. The three most common methods are:
-
Carbodiimide-mediated coupling to carboxylic acids: This is the most widely used method for labeling proteins and peptides through their aspartic acid and glutamic acid residues or C-terminus.
-
Transglutaminase-mediated labeling: This enzymatic approach allows for site-specific labeling of proteins containing accessible glutamine residues.
-
Reductive amination with aldehydes and ketones: This method is particularly useful for labeling glycoproteins after periodate (B1199274) oxidation of their carbohydrate moieties.
Carbodiimide-Mediated Coupling to Carboxylic Acids
This method involves the activation of a carboxyl group on the target biomolecule with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of this compound to form a stable amide bond. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can improve the efficiency of the reaction by converting the O-acylisourea intermediate into a more stable NHS ester.[7]
References
- 1. planetarium360.nationalmuseum.gov.ph [planetarium360.nationalmuseum.gov.ph]
- 2. tenovapharma.com [tenovapharma.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. abcam.cn [abcam.cn]
- 5. This compound | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Covalently modified carboxyl side chains on cell surface leads to a novel method toward topology analysis of transmembrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility of 6-TAMRA Cadaverine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 6-TAMRA cadaverine (B124047), a widely utilized fluorescent probe in biological research and drug development. Understanding the solubility of this reagent is critical for the preparation of stock solutions, ensuring experimental reproducibility, and obtaining reliable data in various applications such as fluorescence microscopy, flow cytometry, and high-throughput screening.
Core Topic: Solubility of 6-TAMRA Cadaverine
6-Carboxytetramethylrhodamine (6-TAMRA) cadaverine is a derivative of the rhodamine dye, featuring a reactive primary amine. This functional group allows for its conjugation to various biomolecules. Its solubility is a key factor in its practical application.
Qualitative Solubility
Multiple sources consistently report that this compound is soluble in several common laboratory solvents. The primary recommended solvent is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] Other solvents in which solubility has been noted include dimethylformamide (DMF) and methanol (B129727) (MeOH).[1]
Quantitative Solubility Data
For practical laboratory use, a stock solution of 10 mM this compound in DMSO can be prepared by dissolving 10 mg of the compound in 1.347 mL of DMSO.[3] This concentration is suitable for most downstream applications and serves as a reliable starting point.
Data Presentation: Solubility Summary
For clarity and ease of comparison, the known solubility characteristics of this compound are summarized in the table below.
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3] | Not specified. A 10 mM stock solution is readily prepared.[3] | The recommended solvent for preparing stock solutions. |
| Dimethylformamide (DMF) | Soluble[1] | Not specified. | An alternative polar aprotic solvent. |
| Methanol (MeOH) | Soluble[1] | Not specified. | A polar protic solvent option. |
Experimental Protocols: Determining Solubility
For researchers requiring precise quantitative solubility data for their specific experimental conditions, a standard shake-flask method followed by analytical quantification is recommended.
Protocol: Shake-Flask Method for Solubility Determination in DMSO
This protocol outlines a general procedure to determine the equilibrium solubility of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Thermostatic shaker
-
Microcentrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of DMSO in a sealed vial.
-
Equilibration: Agitate the mixture using a vortex mixer and then place it in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilution: Prepare a series of dilutions of the supernatant with DMSO.
-
Quantification: Analyze the diluted samples using a calibrated HPLC method to determine the concentration of this compound. A standard curve should be generated using known concentrations of the compound.
-
Calculation: The solubility is the concentration of the compound in the undiluted supernatant.
Mandatory Visualization
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Logical Relationship of Solubility Factors
This diagram outlines the logical relationship between the compound, solvents, and the resulting solubility, which is a critical parameter for various applications.
Caption: Factors influencing the application of this compound.
References
The Use of 6-TAMRA Cadaverine in Fluorescent Probe Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxytetramethylrhodamine (6-TAMRA) cadaverine (B124047) is a versatile, amine-reactive fluorescent dye that serves as a critical building block in the development of sophisticated fluorescent probes. As a derivative of the bright and photostable TAMRA fluorophore, it offers a primary amine group via a cadaverine linker, making it particularly suitable for conjugation to biomolecules through various chemical strategies. This guide provides a comprehensive overview of the properties, synthesis, and applications of 6-TAMRA cadaverine-based probes, with a focus on practical experimental protocols and quantitative data to aid researchers in their endeavors.
The core utility of this compound lies in its ability to be site-specifically incorporated into biomolecules. It is a well-established substrate for transglutaminases, enzymes that catalyze the formation of an isopeptide bond between a glutamine residue in a protein or peptide and the primary amine of this compound.[1] This enzymatic labeling approach offers high specificity and is a powerful tool for tagging proteins both in vitro and on the surface of living cells.[2] Additionally, the primary amine of this compound can be coupled to carboxyl groups on biomolecules using carbodiimide (B86325) chemistry, such as that employing EDC and NHS, or to other reactive moieties, expanding its versatility in probe design.[3][4]
This technical guide will delve into the key aspects of working with this compound, from its fundamental photophysical properties to detailed protocols for probe synthesis, purification, and application in various biological assays.
Core Properties of 6-TAMRA and its Conjugates
The spectral properties of 6-TAMRA are a key feature of its utility. It exhibits strong absorption in the green-yellow region of the visible spectrum and emits a bright orange-red fluorescence.[5] These properties are generally maintained upon conjugation to biomolecules, although slight shifts in the excitation and emission maxima can occur depending on the local microenvironment. The quantum yield and fluorescence lifetime of 6-TAMRA conjugates are also sensitive to their environment, a characteristic that can be exploited in the design of responsive probes.[6][7]
Table 1: General Photophysical and Chemical Properties of this compound
| Property | Value | Notes |
| Excitation Maximum (λex) | ~552 - 565 nm | Can vary depending on solvent and conjugation state.[5][8] |
| Emission Maximum (λem) | ~578 - 583 nm | Can vary depending on solvent and conjugation state.[5][8] |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | In aqueous solution.[9] |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5 | Highly dependent on the local environment and conjugation partner.[5][9] |
| Fluorescence Lifetime (τ) | ~0.5 - 2.5 ns | Can be influenced by quenching effects, such as from adjacent guanine (B1146940) residues in DNA.[6][7] |
| Molecular Weight | ~514.63 g/mol | For the free base. |
| Solubility | Soluble in DMSO and DMF |
Table 2: Quantitative Data for Exemplary 6-TAMRA-Based Probes
| Probe Application | Target | Quantitative Parameter | Value | Reference |
| Transglutaminase Assay | N,N-dimethylcasein | Km for monodansylcadaverine | 14 µM | [2] |
| Transglutaminase Assay | N,N-dimethylcasein | Km for N,N-dimethylcasein | 5 µM | [2] |
| DNA Aptamer Studies | DNA | Fluorescence Lifetime | Two components: one similar to free dye, one quenched | [7] |
| Peptide Labeling | Synthetic Peptides | Quantum Yield | 0.3 - 0.5 | [9] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and application of this compound-based fluorescent probes.
Protocol 1: Synthesis of a 6-TAMRA Labeled Peptide via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a peptide containing a carboxylic acid group (e.g., at the C-terminus or on an aspartic or glutamic acid side chain) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
Peptide with a free carboxyl group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC (100 mg/mL) and NHS (100 mg/mL) in anhydrous DMF or DMSO.
-
Add a 5 to 10-fold molar excess of EDC and NHS to the peptide solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation with this compound:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Add a 1.5 to 3-fold molar excess of the this compound solution to the activated peptide solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification of the Labeled Peptide:
-
Purify the 6-TAMRA labeled peptide using RP-HPLC.
-
Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is typically effective. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile at both 220 nm (for the peptide backbone) and 555 nm (for the TAMRA dye).
-
Collect the fractions containing the dual-wavelength absorbing peak corresponding to the labeled peptide.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Lyophilize the purified, labeled peptide.
-
Store the lyophilized product at -20°C or -80°C, protected from light.
-
Protocol 2: Transglutaminase-Mediated Protein Labeling
This protocol outlines a general method for labeling a protein containing a transglutaminase recognition sequence (Q-tag) with this compound.
Materials:
-
Protein of interest containing a transglutaminase substrate sequence (e.g., a "Q-tag").
-
Microbial or tissue transglutaminase (TGase).
-
This compound.
-
TGase Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ and 1 mM DTT.
-
Stop Solution: 50 mM EDTA.
-
Purification: Size-exclusion chromatography (e.g., a desalting column) or dialysis.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the target protein (to a final concentration of 10-50 µM) and this compound (to a final concentration of 100-500 µM) in the TGase reaction buffer.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding TGase to a final concentration of 0.1-1 U/mL.
-
Incubate the reaction mixture at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Stopping the Reaction: Add the stop solution to chelate the Ca²⁺ ions, thereby inactivating the TGase.
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and the TGase by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, dialyze the reaction mixture against the storage buffer.
-
-
Characterization and Storage:
-
Confirm the labeling by SDS-PAGE, visualizing the gel under UV light to detect the fluorescently labeled protein band.
-
Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the TAMRA dye at 555 nm.
-
Store the purified, labeled protein at 4°C for short-term use or at -80°C for long-term storage.
-
Applications in Signaling Pathway Analysis
Fluorescent probes derived from this compound are valuable tools for elucidating signaling pathways, particularly in the context of G protein-coupled receptors (GPCRs). A ligand for a GPCR can be labeled with this compound to create a fluorescent probe that allows for the direct visualization and quantification of ligand-receptor binding.
GPCR Ligand Binding and Downstream Signaling
The binding of a fluorescently labeled agonist to a GPCR can initiate a cascade of intracellular events. For instance, the activation of a Gq-coupled GPCR leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream events can be monitored using other reporter systems in conjunction with the 6-TAMRA labeled ligand to build a comprehensive picture of the signaling pathway.[10]
Conclusion
This compound is a powerful and versatile reagent for the development of fluorescent probes. Its bright and photostable fluorescence, combined with a reactive primary amine, enables its site-specific incorporation into a wide range of biomolecules. The detailed protocols and quantitative data provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies of biological systems and in the development of novel diagnostics and therapeutics. By understanding the principles of probe synthesis, purification, and application, scientists can leverage the unique properties of this compound to gain deeper insights into complex biological processes.
References
- 1. Protein Labeling - Products - Zedira GmbH [zedira.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Biotechnological Applications of Transglutaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lifetein.com [lifetein.com]
- 10. resources.revvity.com [resources.revvity.com]
Tetramethylrhodamine (TMR) Dyes: A Technical Guide for Research Applications
Tetramethylrhodamine (TMR) and its derivatives are a class of highly fluorescent xanthene dyes that have become indispensable tools in biological research. Characterized by their bright orange-red fluorescence, high quantum yields, and good photostability, TMR-based fluorophores are widely used for labeling proteins, nucleic acids, and other biomolecules for visualization and quantification in a variety of applications. This guide provides an in-depth overview of their properties, applications, and relevant experimental protocols.
Core Photophysical Properties
TMR dyes exhibit strong absorption in the green region of the visible spectrum and emit bright orange-red fluorescence. Their relatively high photostability compared to other fluorophores like fluorescein (B123965) makes them suitable for demanding applications such as confocal microscopy. The key photophysical properties of common TMR derivatives are summarized below.
| Derivative | Ex (nm) | Em (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| TMR | ~546 | ~575 | ~95,000 | ~0.37 |
| TRITC | ~557 | ~576 | ~85,000 | ~0.29 |
| TMRM | ~548 | ~573 | ~90,000 | > 0.30 |
| TMRE | ~549 | ~574 | ~95,000 | > 0.30 |
Note: Exact spectral properties can vary depending on the solvent, pH, and conjugation state.
Key Applications and Methodologies
The versatility of TMR chemistry allows for its use in a broad range of research applications, from simple staining to complex functional assays.
Covalent Labeling of Biomolecules
One of the most common applications of TMR is the covalent labeling of proteins, particularly antibodies, for use in immunofluorescence and other immunoassays. This is typically achieved using amine-reactive derivatives like TMR-NHS ester or TRITC (tetramethylrhodamine isothiocyanate), which form stable covalent bonds with primary amines (e.g., the side chain of lysine (B10760008) residues) on the target protein.
The following diagram outlines the typical workflow for labeling an antibody with an amine-reactive TMR dye.
Caption: Workflow for covalent labeling of an antibody with a TMR derivative.
Materials:
-
Antibody (1-5 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)
-
TMR-NHS ester (e.g., 5(6)-TAMRA, SE)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Ensure the antibody is in a buffer free of primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the labeling reaction. PBS is a suitable buffer.
-
Dye Preparation: Immediately before use, dissolve the TMR-NHS ester in DMSO to a concentration of 10 mg/mL.
-
Reaction:
-
Slowly add a calculated amount of the dissolved dye to the antibody solution while gently vortexing. A common starting point is a 10-fold molar excess of dye to antibody.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Equilibrate a size-exclusion chromatography column (e.g., a spin column packed with Sephadex G-25) with PBS.
-
Apply the reaction mixture to the column.
-
Centrifuge (or use gravity flow) to separate the larger, labeled antibody from the smaller, unconjugated dye molecules. The labeled antibody will elute first in a distinct colored band.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for TMR).
-
Calculate the protein concentration and the Degree of Labeling (DOL) using the following formulas:
-
Protein Conc. (M) = [A280 - (A_max * CF)] / ε_protein
-
Dye Conc. (M) = A_max / ε_dye
-
DOL = Dye Conc. / Protein Conc.
-
Where A280 and A_max are the absorbances, CF is the correction factor for dye absorbance at 280 nm (~0.3), and ε is the molar extinction coefficient for the protein and dye, respectively. An optimal DOL is typically between 2 and 7.
-
-
Measuring Mitochondrial Membrane Potential
Cationic, lipophilic TMR derivatives such as Tetramethylrhodamine Methyl Ester (TMRM) and Tetramethylrhodamine Ethyl Ester (TMRE) are widely used to assess mitochondrial health. These dyes accumulate in the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential (ΔΨm). In healthy, polarized mitochondria, the dyes accumulate and exhibit bright fluorescence. If the membrane potential collapses, as occurs during apoptosis or cellular stress, the dyes are no longer retained and the fluorescence signal diminishes.
The following diagram illustrates the principle of using TMRM/TMRE to detect changes in mitochondrial membrane potential during apoptosis.
Caption: Use of TMRM/TMRE to report on mitochondrial depolarization during apoptosis.
Materials:
-
Live cells cultured on coverslips or imaging plates
-
TMRM stock solution (e.g., 1 mM in DMSO)
-
Culture medium or appropriate imaging buffer (e.g., HBSS)
-
Fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine set)
Procedure:
-
Prepare Staining Solution: Dilute the TMRM stock solution in pre-warmed culture medium to a final working concentration. A typical starting concentration is 20-100 nM. The optimal concentration should be determined empirically for each cell type.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the TMRM staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing (Optional but Recommended):
-
Remove the staining solution.
-
Wash the cells once or twice with pre-warmed imaging buffer to remove excess dye and reduce background fluorescence.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
Use excitation and emission wavelengths appropriate for TMR (e.g., Ex: 540-560 nm, Em: 570-600 nm).
-
Healthy cells will exhibit bright punctate staining corresponding to polarized mitochondria. Cells undergoing apoptosis will show a marked decrease in fluorescence intensity.
-
Advantages and Disadvantages
TMR dyes offer a balanced profile of properties, but it is important to choose a fluorophore based on the specific experimental requirements.
The following diagram compares the key features of TMR dyes with Fluorescein (FITC), another common green fluorophore, and Cyanine 3 (Cy3), a spectrally similar dye.
A Technical Guide to the Function and Application of Cadaverine Linkers in Fluorescent Probes
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Linkers in Fluorescent Probe Design
Fluorescent probes are indispensable tools in biological research and drug development, enabling the visualization and quantification of specific biomolecules and cellular processes. The efficacy of a probe is determined not only by its fluorophore but also by the linker that connects it to a targeting moiety or a reactive group. An ideal linker should be stable, biocompatible, and not interfere with the probe's function. The cadaverine (B124047) linker, a simple five-carbon diamine, has emerged as a crucial component in modern probe design, primarily due to its utility in specific enzymatic and chemical conjugation strategies.
This guide provides a detailed examination of the function of cadaverine linkers, their application in probe development, and the experimental methodologies for their use.
Core Function of the Cadaverine Linker
Cadaverine, or 1,5-diaminopentane, is a flexible, hydrophilic aliphatic chain with a primary amine at each end. One amine serves as the attachment point for a fluorophore, while the other terminal amine acts as a reactive handle for conjugation to a target molecule.
The most prominent function of the cadaverine linker is its role as a substrate for transglutaminases (TGs) , a family of enzymes that catalyze the formation of isopeptide bonds. Specifically, tissue transglutaminase (TG2) facilitates a reaction between the primary amine of the cadaverine linker and the γ-carboxamide group of a glutamine residue on a target protein. This enzymatic reaction creates a stable, covalent bond, allowing for the specific and targeted labeling of proteins that are substrates for TG2.
Key Functions:
-
Enzymatic Recognition: The terminal primary amine is a specific recognition motif for transglutaminases, enabling targeted covalent labeling of proteins.
-
Bioconjugation Handle: It serves as a versatile nucleophilic handle for conjugation to various electrophilic groups on biomolecules.
-
Spacer Arm: The five-carbon chain provides spatial separation between the fluorophore and the target molecule, which can help minimize quenching and steric hindrance, thereby preserving the functionality of both the dye and the target.
Applications in Probe Development
The unique properties of the cadaverine linker have led to its use in a variety of advanced fluorescent probes for imaging and diagnostics.
Probes for Transglutaminase Activity
The most direct application is in the design of activity-based probes for TGs. In this design, a fluorophore is attached to cadaverine. When this probe is introduced to a system with active TG, the enzyme covalently attaches the entire probe to its protein substrates. This results in the accumulation of fluorescence in regions of high TG activity, allowing for real-time visualization of the enzyme's function in live cells or tissues. For example, dansylcadaverine (B154855) has long been used as a fluorescent substrate to measure TG activity.
Labeling of Extracellular Matrix and Cell Surfaces
Transglutaminases are known to crosslink proteins in the extracellular matrix (ECM). Fluorescent cadaverine derivatives can be used to label these newly crosslinked sites, providing a method to visualize ECM remodeling, wound healing, and disease processes like fibrosis. Similarly, they can be used to tag cell surface proteins that are substrates for TGs, enabling the study of cell adhesion and migration.
Site-Specific Protein Labeling
For proteins that are known TG substrates, the cadaverine linker allows for site-specific labeling at glutamine residues. This is highly advantageous compared to random labeling strategies (e.g., targeting lysines), as it yields a homogeneously labeled protein population, which is critical for quantitative and structural studies.
Quantitative Data of Common Cadaverine-Linked Fluorophores
The selection of a fluorophore is critical for probe performance. The table below summarizes the spectral properties of common dyes conjugated to cadaverine.
| Fluorophore | Ex (nm) | Em (nm) | Quantum Yield | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Application Notes |
| Dansyl Cadaverine | 335-340 | 500-525 | Variable (solvent-dependent) | ~4,600 | Environment-sensitive probe; classic TG substrate. |
| 5-FAM Cadaverine | ~494 | ~520 | ~0.9 | ~83,000 | Bright, green-emitting probe for TG activity. |
| 5-TAMRA Cadaverine | ~546 | ~579 | ~0.1 | ~91,000 | Orange-red emitting probe, often used in multiplex imaging. |
| Sulfo-Cyanine5 Cadaverine | ~646 | ~662 | ~0.2 | ~250,000 | Bright, far-red emitting probe suitable for in vivo imaging. |
Experimental Protocols
General Protocol for Synthesis of a Fluorophore-Cadaverine Conjugate
This protocol describes a general method for conjugating an amine-reactive fluorophore (e.g., an NHS ester) to monodansylcadaverine.
Workflow Diagram: Probe Synthesis
Caption: General workflow for synthesizing a fluorophore-cadaverine probe.
Methodology:
-
Dissolution: Dissolve the amine-reactive fluorophore (1 equivalent) and a monodansylcadaverine (e.g., Boc-cadaverine, 1.2 equivalents) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (3-4 equivalents) to the reaction mixture to deprotonate the amine and facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, protected from light. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Purification: Upon completion, purify the protected conjugate using column chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Deprotection: Treat the purified, protected conjugate with a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group, exposing the terminal primary amine.
-
Final Purification: Purify the final deprotected fluorophore-cadaverine probe by RP-HPLC and confirm its identity and purity via mass spectrometry and NMR.
Protocol for Labeling Proteins with a Cadaverine Probe via Transglutaminase 2 (TG2)
This protocol outlines the steps for labeling a target protein containing accessible glutamine residues using a fluorescent cadaverine probe and recombinant TG2.
Mechanism Diagram: TG2-Mediated Labeling
Caption: Mechanism of transglutaminase-catalyzed protein labeling.
Methodology:
-
Reaction Buffer: Prepare a reaction buffer suitable for TG2 activity, typically 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂ and 1 mM DTT.
-
Reactants: In a microcentrifuge tube, combine the target protein (at a final concentration of 1-5 µM), the fluorophore-cadaverine probe (20-100 µM), and recombinant TG2 (50-100 µg/mL).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The optimal time may need to be determined empirically based on the protein substrate.
-
Quenching: Stop the reaction by adding a chelating agent like EDTA to a final concentration of 20 mM. This sequesters the Ca²⁺ ions required for TG2 activity.
-
Analysis: Analyze the labeling efficiency by SDS-PAGE followed by in-gel fluorescence scanning. A fluorescent band should appear at the molecular weight of the target protein. The specificity of labeling can be confirmed by running a control reaction without TG2.
-
Removal of Excess Probe: If necessary, remove the unreacted probe from the labeled protein using size-exclusion chromatography or dialysis.
Conclusion
The cadaverine linker is a powerful and versatile tool in the design of fluorescent probes. Its primary utility as a transglutaminase substrate enables the specific, enzyme-mediated labeling of proteins, offering a level of precision that is difficult to achieve with conventional bioconjugation chemistries. By providing a robust handle for both enzymatic and chemical conjugation, the cadaverine linker facilitates the development of sophisticated probes for visualizing cellular processes, diagnosing diseases, and advancing our understanding of protein function. Researchers can leverage the protocols and data presented in this guide to effectively incorporate cadaverine-based probes into their experimental workflows.
photophysical properties of 6-TAMRA fluorophore
An In-Depth Technical Guide to the Photophysical Properties of 6-TAMRA Fluorophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxytetramethylrhodamine (6-TAMRA) is a bright, orange-red fluorescent dye belonging to the rhodamine family. As a single, pure isomer of carboxytetramethylrhodamine, it offers high reproducibility, making it a preferred choice for labeling nucleotides and nucleic acids in sensitive biological applications.[1][2][3] 6-TAMRA is widely utilized for the preparation of bioconjugates, particularly fluorescent antibodies and avidin (B1170675) derivatives for immunochemistry, and as a label for oligonucleotides in automated DNA sequencing.[1][2][4] Its excitation band is well-suited for common laser lines, such as 532 nm or 546 nm.[1][2] This guide provides a detailed overview of its core photophysical properties, experimental protocols for its characterization, and its application in key biochemical assays.
Core Photophysical Properties
The utility of a fluorophore is defined by its photophysical parameters. These properties for 6-TAMRA are summarized below, with values that can vary depending on the solvent, pH, and conjugation state.
Summary of Quantitative Data
| Property | Value | Notes |
| Excitation Maximum (λex) | ~540 - 557 nm | Varies with solvent and conjugation. For example, 540 nm in MeOH, 553 nm as an acid, and 557 nm when conjugated to an oligonucleotide.[1][5][6] |
| Emission Maximum (λem) | ~565 - 583 nm | Varies with solvent and conjugation. For example, 565 nm in MeOH, 575 nm as an acid, and 583 nm when conjugated to an oligonucleotide.[1][5][6] |
| Molar Extinction Coefficient (ε) | 84,000 - 95,000 M⁻¹cm⁻¹ | A high value indicates efficient photon absorption.[3][7][8] |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5 | Represents the efficiency of converting absorbed photons into emitted photons. This value is highly dependent on the local environment and conjugation state.[7][9] |
| Fluorescence Lifetime (τ) | 1.9 - 2.7 ns | The average time the molecule spends in the excited state. This is for a DNA conjugate.[10] |
| Molecular Weight | ~430.46 g/mol | For the free acid form.[1][2] |
Key Applications
6-TAMRA's robust photophysical properties make it suitable for a variety of applications:
-
Bioconjugation: It is frequently used to label proteins, peptides, and nucleotides.[1][2] The succinimidyl ester (SE) derivative of 6-TAMRA readily reacts with primary amines on biomolecules to form stable covalent bonds.[11][12][13]
-
Förster Resonance Energy Transfer (FRET): 6-TAMRA is a common acceptor for donor fluorophores like 6-Carboxyfluorescein (6-FAM).[14] FRET is a distance-dependent phenomenon used to study molecular interactions.[14]
-
Real-Time PCR: In probes like TaqMan, 6-TAMRA can act as a quencher for a reporter dye.[14]
-
Immunohistochemistry and Immunofluorescence: Its bright and photostable fluorescence is ideal for imaging applications.[1][2][12]
Experimental Protocols
Accurate characterization of fluorophores is critical for reliable experimental results. The following are detailed methodologies for key experiments related to 6-TAMRA.
Protocol 1: Labeling of Proteins with 6-TAMRA NHS Ester
This protocol describes a general method for conjugating 6-TAMRA N-hydroxysuccinimidyl (NHS) ester to primary amines on proteins, such as antibodies.[11]
Materials:
-
6-TAMRA NHS Ester
-
Protein to be labeled (e.g., IgG antibody)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Desalting column for purification
Methodology:
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of approximately 2.5 mg/mL.[13] Buffers containing primary amines (like Tris) should not be used as they will compete for reaction with the NHS ester.[11]
-
Prepare Dye Stock Solution: Allow the vial of 6-TAMRA NHS ester to warm to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO.[11]
-
Reaction: Add the dye stock solution to the protein solution. A common starting point is a molar ratio of 5-10 moles of dye for every mole of protein.[11]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[11]
-
Purification: Remove the unreacted, free dye from the labeled protein conjugate using a desalting or spin column.[11]
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C.[11][13]
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
The comparative method is a reliable way to determine the fluorescence quantum yield (ΦF) of a sample by comparing it to a standard with a known quantum yield.[15]
Materials:
-
Test sample (e.g., 6-TAMRA conjugate)
-
Standard sample with known quantum yield in a similar spectral range
-
Solvent (the same for both test and standard)
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
-
10 mm path length cuvettes
Methodology:
-
Prepare Solutions: Prepare a series of dilutions for both the test sample and the standard sample in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[15]
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.[15]
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the fluorescence spectrometer, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for all measurements.[15]
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.[15]
-
Plot Data: For both the test and standard samples, plot the integrated fluorescence intensity versus absorbance.[15]
-
Calculate Quantum Yield: The quantum yield of the test sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where ST denotes the standard and X denotes the test sample, Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[15] If the same solvent is used for both, the refractive index term cancels out.
Protocol 3: Measurement of Fluorescence Lifetime via TCSPC
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining the fluorescence lifetime of a sample.[16] It measures the time delay between a laser pulse exciting the sample and the detection of the emitted photon.[17]
Principle of Operation:
-
Excitation: A high-repetition-rate pulsed laser excites the fluorescent sample.[16]
-
Photon Detection: A sensitive single-photon detector captures the emitted fluorescence photons.
-
Timing: For each detected photon, timing electronics measure the precise arrival time relative to the corresponding excitation laser pulse.[16][18]
-
Histogram Formation: This process is repeated thousands or millions of times, and the arrival times are compiled into a histogram. This histogram represents the probability distribution of photon emission over time, which forms the fluorescence decay curve.[17]
-
Data Fitting: The decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τ).[16][17]
Signaling Pathway Example: FRET
Förster Resonance Energy Transfer (FRET) is not a signaling pathway in the biological sense but a physical mechanism often used to probe biological signaling. It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[14] The efficiency of this transfer is highly dependent on the distance between the two dyes, typically in the range of 1-10 nm.[19] A common FRET pair is 6-FAM (donor) and 6-TAMRA (acceptor).[14]
Mechanism:
-
The donor (6-FAM) is excited by a light source.
-
If the acceptor (6-TAMRA) is in close proximity, the donor transfers its excitation energy to the acceptor without emitting a photon.
-
The acceptor then fluoresces, emitting light at its own characteristic longer wavelength.
This process is used to monitor changes in molecular proximity, such as protein-protein interactions or conformational changes in a single molecule.[14]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. 6-TAMRA [6-Carboxytetramethylrhodamine] *CAS 91809-67-5* | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotium.com [biotium.com]
- 6. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. youdobio.com [youdobio.com]
- 12. empbiotech.com [empbiotech.com]
- 13. biotium.com [biotium.com]
- 14. genelink.com [genelink.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. horiba.com [horiba.com]
- 17. youtube.com [youtube.com]
- 18. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00318E [pubs.rsc.org]
An In-depth Technical Guide to the Storage and Handling of 6-TAMRA Cadaverine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential technical details for the proper storage, handling, and use of 6-TAMRA (Tetramethylrhodamine) cadaverine (B124047), a widely utilized fluorescent dye in bioconjugation and molecular labeling. Adherence to these guidelines is critical for ensuring the stability, performance, and safety of the reagent.
Chemical and Physical Properties
6-TAMRA cadaverine is a single-isomer, amine-reactive fluorescent dye. It is frequently used as a building block for creating fluorescent bioconjugates and as a substrate for transglutaminase to label proteins.[1][2][3] The primary amine group of the cadaverine linker allows it to be coupled to molecules containing activated carboxyl groups (like NHS esters) or to be used in reactions involving transamination.[1][4]
The table below summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Weight | ~742.66 g/mol (trifluoroacetate salt) | [1] |
| Appearance | Dark purple or red solid | [5][6] |
| Excitation Maximum (λex) | 544 - 553 nm | [1][4][5] |
| Emission Maximum (λem) | 571 - 578 nm | [1][4][5] |
| Extinction Coefficient | ~90,000 cm⁻¹M⁻¹ | [7] |
| Solubility | DMSO, DMF | [1][4][5] |
Storage and Stability
Proper storage is paramount to maintain the fluorescent properties and reactivity of this compound. The compound is sensitive to light and moisture.
| Condition | Recommendation | Details | Source |
| Solid Form | Store at -20°C, desiccated and protected from light. | When stored as recommended, the solid product is stable for at least 12 months from the date of receipt.[1][5] | [1][5] |
| Stock Solutions | Prepare in anhydrous DMSO or DMF. Aliquot and store at -20°C or -80°C, desiccated and protected from light. | Stock solutions in DMSO at -20°C are stable for at least one month, and for up to six months at -80°C.[8] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.[8] | [5][8] |
dot
Caption: Logical flow for ensuring the stability of this compound.
Handling and Safety
Standard laboratory safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9][10]
-
Ventilation: Use in a well-ventilated area. If dust formation is possible, provide appropriate exhaust ventilation.[9]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.[9][10]
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[9][11] Move to fresh air if inhalation occurs.[10]
-
Spills: For small spills, sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust.[9] For larger spills, prevent the product from entering drains and dispose of it according to local regulations.[9]
Experimental Protocols
The following sections provide detailed methodologies for common experiments involving this compound.
A concentrated stock solution is typically prepared in an anhydrous organic solvent and then diluted into the appropriate aqueous buffer for labeling reactions.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge tubes
Protocol:
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 1-10 mg/mL).
-
Vortex the solution thoroughly until the dye is completely dissolved. The solution should be clear with no visible particulates.
-
For storage, divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.[8]
-
Store the aliquots at -20°C or -80°C, protected from light.[8]
dot
Caption: Step-by-step process for preparing this compound stock solutions.
This compound can be conjugated to proteins or other molecules containing carboxylic acid groups using a carbodiimide (B86325) activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
Protein or molecule with a carboxylic acid group in a suitable buffer (e.g., MES or PBS, pH 6.0-7.5). Note: Avoid amine-containing buffers like Tris.[12]
-
This compound stock solution (in DMSO or DMF)
-
EDC (carbodiimide activator)
-
(Optional) N-hydroxysuccinimide (NHS) or Sulfo-NHS for improved efficiency
-
Purification column (e.g., size-exclusion or dialysis) to remove unreacted dye
Protocol:
-
Dissolve the protein to be labeled in the reaction buffer.
-
Add EDC and, optionally, NHS to the protein solution to activate the carboxylic acid groups.
-
Immediately add the this compound stock solution to the reaction mixture. A molar excess of the dye is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Stop the reaction (e.g., by adding an amine-containing buffer like Tris if compatible with downstream applications).
-
Purify the labeled conjugate from the unreacted dye and coupling reagents using a desalting column, spin column, or dialysis.[12]
-
Store the purified conjugate at 4°C or -20°C, protected from light.[12]
dot
Caption: Reaction pathway for labeling carboxylic acids with this compound.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. The National Planetarium | 360 Virtual Tour [planetarium360.nationalmuseum.gov.ph]
- 3. tenovapharma.com [tenovapharma.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. biotium.com [biotium.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. This compound | AAT Bioquest [aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. peptide.com [peptide.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. 6-Carboxytetramethylrhodamine | C25H22N2O5 | CID 2762604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. youdobio.com [youdobio.com]
Navigating the Safe Handling of 6-TAMRA Cadaverine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Safety and Handling Data
A summary of the key safety and handling information for 6-TAMRA cadaverine (B124047) is presented below, compiled from various supplier safety data sheets.
| Parameter | Description | Sources |
| Chemical Name | 6-TAMRA cadaverine; 5-(and-6-)-((N-(5-Aminopentyl)amino)carbonyl)tetramethylrhodamine | [4] |
| Molecular Formula | C30H34N4O4 | [4] |
| Molecular Weight | 742.66 g/mol | [1][3][5] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO, DMF, MeOH | [6] |
| Storage | Freeze at <-15 °C, minimize light exposure. | [1][3] Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month, protected from light.[7] |
| Potential Hazards | May be harmful if inhaled, swallowed, or in contact with skin.[8] May cause respiratory tract irritation.[8][9] | |
| Incompatible Materials | Strong oxidizing reagents, Strong acids. | [9] |
| Hazardous Decomposition | Oxides of carbon (CO, CO2) and nitrogen (NOx). | [9] |
Experimental Protocols: Safe Handling Procedures
Adherence to proper laboratory protocols is paramount when working with this compound to minimize exposure and ensure a safe research environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection should be adopted. The recommended PPE includes, but is not limited to:
-
Eye and Face Protection: Safety glasses with side shields or goggles are essential to protect from splashes.[10] A face shield may be necessary for larger quantities or when there is a significant splash hazard.[11][12]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.[12][13] A lab coat or coveralls is required to protect street clothing and skin.[12] For extensive handling, disposable coveralls may be appropriate.[11][12]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[9] If ventilation is insufficient, a suitable respirator should be worn.[14]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.[10]
Engineering Controls
The primary engineering control for handling powdered chemicals like this compound is a certified chemical fume hood.[9] This provides adequate ventilation and containment. Emergency eyewash stations and safety showers must be readily accessible in the event of an accidental exposure.[12]
First Aid Measures
In the event of exposure, the following first aid procedures should be followed:
-
Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[8][14]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[8]
-
Eye Contact: Promptly flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[8][14] Seek medical attention.[14]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting without medical advice.[8][14] Call a physician.[8]
Spill and Disposal Procedures
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[9]
-
Large Spills: Evacuate the area and prevent further leakage if it is safe to do so.[5] Use personal protective equipment as required.[5] Shovel the material into appropriate containers for disposal according to local regulations.[9] Do not allow the product to enter drains.[5][9]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Toxicity Profile
Detailed toxicological studies on this compound are not widely available in the public domain. Safety data sheets often state that the toxicological properties have not been thoroughly investigated.[8]
However, it is important to consider the toxicity of its components. Cadaverine is a biogenic amine that can be cytotoxic at high concentrations.[15][16] While the toxicological profile of the conjugated this compound molecule may differ, this information underscores the need for cautious handling. The primary health concerns are related to potential irritation of the respiratory tract and effects from skin contact or ingestion.[8][9]
Visualized Workflows and Relationships
To further clarify the safe handling procedures and the hierarchy of safety controls, the following diagrams are provided.
Caption: Safe Handling Workflow for this compound.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. biotium.com [biotium.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. eurogentec.com [eurogentec.com]
- 9. peptide.com [peptide.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. epa.gov [epa.gov]
- 12. sams-solutions.com [sams-solutions.com]
- 13. Personal protective-equipment-for-dyeing | PDF [slideshare.net]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. The biogenic amines putrescine and cadaverine show in vitro cytotoxicity at concentrations that can be found in foods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Characteristics of Rhodamine-Based Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine-based dyes are a class of synthetic fluorophores built upon a xanthene core structure.[1] Renowned for their exceptional photophysical properties, including high fluorescence quantum yields, excellent photostability, and tunable spectral characteristics, rhodamines have become indispensable tools in a myriad of scientific disciplines.[2][3] Their utility spans from fundamental biological imaging and cellular analysis to advanced diagnostics and drug delivery systems.[4][5] This technical guide provides a comprehensive overview of the basic characteristics of common rhodamine dyes, detailed experimental protocols for their application, and visual representations of their structural and functional attributes.
Core Chemical Structure and Derivatives
The fundamental structure of rhodamine is a xanthene molecule, which is a derivative of dibenzopyran. The core structure's key feature is a tricyclic system with a central pyran ring flanked by two benzene (B151609) rings. Variations in the substituents on the amino groups and the phenyl ring give rise to a diverse family of rhodamine derivatives with distinct spectral and chemical properties.[1] This inherent modularity allows for the synthesis of rhodamines tailored for specific applications, such as labeling particular biomolecules or sensing specific ions.[2]
Here is a diagram illustrating the core structure of rhodamine and the positions of common modifications.
Photophysical Properties of Common Rhodamine Dyes
The photophysical characteristics of rhodamine dyes are central to their utility. These properties, including the maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ), dictate the optimal experimental setup and the brightness of the fluorescent signal. The following table summarizes these key parameters for several widely used rhodamine derivatives.
| Dye Name | Abbreviation | λex (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent |
| Rhodamine B | RhB | 545[6] | 566[6] | 106,000 at 542.8 nm[5] | 0.70[5] | Ethanol |
| Rhodamine 6G | R6G | 525[7] | 548[7] | 116,000 at 529.8 nm[8] | 0.95[8] | Ethanol |
| Rhodamine 123 | Rh123 | 505[3] | 534[3] | 85,200 at 511.8 nm[9] | 0.90[10] | Ethanol |
| Tetramethylrhodamine isothiocyanate | TRITC | 557 | 576 | ~85,000 | - | - |
| Carboxytetramethylrhodamine | TAMRA | 556 | 580 | - | - | - |
| Sulforhodamine 101 (Texas Red®) | 589 | 615 | 85,000 at 596 nm | - | - |
Experimental Protocols
Synthesis of Rhodamine B Isothiocyanate (An Amine-Reactive Derivative)
This protocol describes a general method for converting the carboxyl group of Rhodamine B into an amine-reactive isothiocyanate group, which can then be used to label proteins and other amine-containing biomolecules.
Materials:
-
Rhodamine B
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Trifluoroacetic acid (TFA)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of Cystamine:
-
Dissolve cystamine dihydrochloride in methanol.
-
Add a molar excess of triethylamine to neutralize the hydrochloride.
-
Slowly add a methanol solution of (Boc)₂O (equimolar to cystamine dihydrochloride) in an ice bath.
-
Allow the reaction to proceed at room temperature for 3-5 hours.
-
Purify the unilaterally Boc-protected cystamine by standard separation techniques.
-
-
Condensation with Rhodamine B:
-
In a flask, dissolve Rhodamine B, a molar excess of DCC, and a catalytic amount of DMAP in dichloromethane.
-
After stirring at room temperature for 30-60 minutes, add the Boc-protected cystamine dissolved in dichloromethane.
-
Reflux the reaction mixture for 6-14 hours.
-
Remove the solvent and purify the condensation product by silica gel column chromatography.
-
-
Deprotection:
-
Dissolve the purified product in a solution of trifluoroacetic acid in dichloromethane to remove the Boc protecting group, yielding the amine derivative of Rhodamine B.
-
-
Conversion to Isothiocyanate:
-
The resulting amine derivative can be converted to the isothiocyanate by reacting with thiophosgene in the presence of a base like triethylamine. This step should be performed with caution in a well-ventilated fume hood as thiophosgene is highly toxic.
-
Staining Mitochondria with Rhodamine 123
Rhodamine 123 is a cationic dye that accumulates in mitochondria due to the negative mitochondrial membrane potential. This protocol outlines its use for visualizing mitochondria in living cells.
Materials:
-
Rhodamine 123 (stock solution, e.g., 1 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live cells cultured on coverslips or in imaging dishes
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Preparation of Staining Solution:
-
Prepare a fresh working solution of Rhodamine 123 by diluting the stock solution in cell culture medium to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the cell type.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the Rhodamine 123 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with warm PBS or culture medium to remove excess dye.
-
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Visualize the stained mitochondria using a fluorescence microscope. Rhodamine 123 has an excitation maximum around 505 nm and an emission maximum around 534 nm.[3]
-
Indirect Immunofluorescence with TRITC-Conjugated Secondary Antibody
This protocol describes the use of a TRITC-conjugated secondary antibody to detect a primary antibody bound to a specific cellular antigen.
Materials:
-
Cells cultured on coverslips
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)
-
Primary antibody (specific to the target antigen)
-
TRITC-conjugated secondary antibody (specific to the host species of the primary antibody)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for TRITC
Procedure:
-
Cell Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature. This step is necessary for intracellular antigens.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal working concentration.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the TRITC-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope. TRITC has an excitation maximum around 557 nm and an emission maximum around 576 nm.
-
Signaling Pathways and Experimental Workflows
Detection of Reactive Oxygen Species (ROS)
Rhodamine-based probes are widely used to detect reactive oxygen species (ROS), which are key signaling molecules in various physiological and pathological processes. The mechanism often involves the oxidation of a non-fluorescent, reduced form of the rhodamine dye to its highly fluorescent counterpart upon interaction with ROS.
Experimental Workflow for Indirect Immunofluorescence
The following diagram illustrates a typical workflow for an indirect immunofluorescence experiment.
Conclusion
Rhodamine-based dyes represent a versatile and powerful class of fluorophores that have significantly advanced research in the life sciences and beyond. Their bright fluorescence, high photostability, and the ease with which their chemical structure can be modified make them suitable for a wide range of applications, from basic cell staining to the development of sophisticated biosensors and therapeutic agents. This guide provides a foundational understanding of their core characteristics and practical guidance for their use, empowering researchers to effectively harness the capabilities of these remarkable molecules in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. abacusdx.com [abacusdx.com]
- 4. scispace.com [scispace.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. ptglab.com [ptglab.com]
- 7. CN103012419B - Method for synthesizing rhodamine B derivatives - Google Patents [patents.google.com]
- 8. CN103012419A - Method for synthesizing rhodamine B derivatives - Google Patents [patents.google.com]
- 9. Recent progress and outlooks in rhodamine-based fluorescent probes for detection and imaging of reactive oxygen, nitrogen, and sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 6-TAMRA Cadaverine Transglutaminase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring transglutaminase (TG) activity using the fluorescent substrate 6-TAMRA cadaverine (B124047). This assay is a sensitive and quantitative method suitable for studying enzyme kinetics, inhibitor screening, and characterizing TG activity in various biological samples.
Introduction
Transglutaminases are a family of enzymes that catalyze the post-translational modification of proteins.[1][2][3][4][5][6][7][8] The primary activity of most TGs is the calcium-dependent acyl-transfer reaction between the γ-carboxamide group of a peptide-bound glutamine residue and a primary amine.[1][6] When the amine is the ε-amino group of a lysine (B10760008) residue in another protein, this results in the formation of a stable isopeptide bond, leading to protein cross-linking.[6][9] Alternatively, small primary amines can be incorporated into the glutamine residue.[1][9]
The 6-TAMRA cadaverine assay utilizes a fluorescently labeled primary amine, this compound, as a substrate for the transglutaminase.[10][11][12] When transglutaminase is active, it covalently incorporates this compound into a glutamine-containing protein substrate, such as N,N-dimethylcasein. The incorporation of the fluorescent probe results in an increase in fluorescence intensity, which can be measured to quantify enzyme activity. This method is a non-radioactive and highly sensitive alternative to traditional TG assays.[5]
Principle of the Assay
The assay is based on the transglutaminase-catalyzed incorporation of this compound into a glutamine-donor protein substrate. The reaction is dependent on the presence of calcium ions. The resulting fluorescently labeled protein can be quantified using a fluorescence microplate reader. The rate of the fluorescence increase is directly proportional to the transglutaminase activity.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Transglutaminase 2 (human, recombinant) | R&D Systems | 4376-TG |
| This compound | AAT Bioquest | 357 |
| N,N-Dimethylcasein | Sigma-Aldrich | C9801 |
| Tris-HCl | Thermo Fisher Scientific | BP152 |
| Calcium Chloride (CaCl₂) | Sigma-Aldrich | C1016 |
| Dithiothreitol (DTT) | Thermo Fisher Scientific | R0861 |
| EDTA | Sigma-Aldrich | E9884 |
| 96-well black, flat-bottom microplate | Corning | 3603 |
Equipment
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 545 nm and 575 nm, respectively.
-
Incubator at 37°C
-
Pipettes and tips
-
Reagent reservoirs
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT. Prepare fresh on the day of the experiment.
-
Enzyme Solution: Dilute transglutaminase to the desired concentration in Assay Buffer. Keep on ice.
-
Substrate Solution: Prepare a stock solution of this compound in DMSO. Further dilute to the working concentration in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Glutamine-Donor Substrate Solution: Dissolve N,N-dimethylcasein in Assay Buffer to the desired concentration.
-
Stop Solution: 100 mM EDTA in deionized water.
Assay Protocol
-
Prepare the Reaction Mixture: In each well of a 96-well black microplate, add the following reagents in the order listed:
-
50 µL of Assay Buffer
-
10 µL of N,N-dimethylcasein solution
-
10 µL of this compound solution
-
-
Initiate the Reaction: Add 20 µL of the Enzyme Solution to each well to start the reaction. For a negative control, add 20 µL of Assay Buffer without the enzyme.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically based on the enzyme concentration.
-
Stop the Reaction (Optional): The reaction can be stopped by adding 10 µL of Stop Solution (100 mM EDTA) to each well.
-
Measure Fluorescence: Read the fluorescence intensity of each well using a microplate reader with excitation at ~545 nm and emission at ~575 nm.
Data Presentation
Table 1: Recommended Concentration Ranges for Assay Components
| Component | Stock Concentration | Working Concentration | Final Concentration in Assay (100 µL) |
| Transglutaminase 2 | 1 mg/mL | 1-100 µg/mL | 0.2-20 µg/mL |
| This compound | 1 mM in DMSO | 10-100 µM | 1-10 µM |
| N,N-Dimethylcasein | 10 mg/mL | 0.1-1 mg/mL | 10-100 µg/mL |
| Tris-HCl, pH 7.5 | 1 M | 50 mM | 50 mM |
| CaCl₂ | 1 M | 10 mM | 10 mM |
| DTT | 1 M | 1 mM | 1 mM |
Table 2: Kinetic Parameters for Transglutaminase with Fluorescent Cadaverine Probes (Literature Values)
| Substrate | Enzyme Source | Km (µM) | Reference |
| Monodansylcadaverine | Guinea Pig Liver TG | 14 | [7] |
| N,N-Dimethylcasein | Guinea Pig Liver TG | 5 | [7] |
| Z-Gln-Gly | Guinea Pig TGase | - | [11] |
| Gly-OMe | Guinea Pig TGase | - | [11] |
Table 3: Optimal Reaction Conditions for Transglutaminase Activity
| Parameter | Optimal Value/Range | Reference |
| pH | 6.0 - 9.0 | [8] |
| Temperature | 37 - 50 °C | [8] |
| Calcium Concentration | 5 - 20 mM |
Mandatory Visualizations
Caption: Experimental workflow for the this compound transglutaminase assay.
Caption: General mechanism of transglutaminase-catalyzed incorporation of this compound.
Caption: Simplified signaling pathway involving Transglutaminase 2 (TG2).
References
- 1. Role of Transglutaminase 2 in Cell Death, Survival, and Fibrosis [mdpi.com]
- 2. Transglutaminase regulation of cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue transglutaminase: a multifunctional and multisite regulator in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pbkom.eu [pbkom.eu]
- 5. Tissue transglutaminase - Wikipedia [en.wikipedia.org]
- 6. Physio-pathological roles of transglutaminase-catalyzed reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid transglutaminase assay for high-throughput screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes in Morphology and Activity of Transglutaminase Following Cross-Linking and Immobilization on a Polypropylene Microporous Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of transglutaminase activity using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Basis of Transglutaminase-2 and Muscarinic Cholinergic Receptors in Experimental Myopia: A Target for Myopia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic analysis of the action of tissue transglutaminase on peptide and protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Surface Protein Labeling Using 6-TAMRA Cadaverine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of cell surface proteins is a powerful technique for studying their function, trafficking, and localization in living cells. This document provides detailed application notes and protocols for the use of 6-TAMRA cadaverine (B124047), a bright, orange-fluorescent probe, for labeling cell surface proteins through a transglutaminase-mediated reaction. This method offers high specificity by targeting proteins genetically engineered to express a short peptide recognition sequence, known as a Q-tag.
6-TAMRA (Tetramethylrhodamine) is a well-established fluorophore with excellent photostability, making it suitable for various fluorescence microscopy applications.[1] Its cadaverine derivative provides a primary amine substrate for the enzyme transglutaminase (TGase).[2][3][4] TGase catalyzes the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue within the Q-tag and the primary amine of 6-TAMRA cadaverine.[5][6] This enzymatic approach allows for the covalent and site-specific attachment of the fluorescent label to the protein of interest on the outer leaflet of the plasma membrane.
Key Applications:
-
Visualization and tracking of cell surface protein localization and trafficking.
-
Studying receptor internalization (endocytosis) and recycling.[7][8][9]
-
Monitoring protein-protein interactions at the cell surface.
-
Quantification of cell surface protein expression levels.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~514.63 g/mol | [10] |
| Excitation Wavelength (λex) | ~552 nm | [11] |
| Emission Wavelength (λem) | ~578 nm | [11] |
| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) | |
| Storage Conditions | -20°C, protected from light and moisture |
Table 2: Recommended Starting Concentrations for Labeling
| Reagent | Concentration Range | Notes |
| This compound | 10-100 µM | Optimal concentration should be determined empirically for each cell type and protein of interest to maximize signal and minimize background. |
| Transglutaminase (gpTGase) | 50-200 µg/mL | Guinea pig liver transglutaminase (gpTGase) is commonly used. Activity may vary between batches. |
| Calcium Chloride (CaCl₂) | 5-10 mM | Essential cofactor for most mammalian transglutaminases. |
Table 3: Example Labeling Efficiency Data (Adapted from similar fluorescent probes)
| Q-tag Sequence | Labeled Protein | Labeling Extent | Reference |
| PNPQLPF (Q1) | CFP | ~70-80% | [1] |
| PKPQQFM (Q2) | CFP | ~70-80% | [1] |
| GQQQLG (Q3) | CFP | ~70-80% | [1] |
Note: Labeling efficiency is dependent on various factors including the accessibility of the Q-tag, enzyme and substrate concentrations, and incubation conditions. The values presented are illustrative and may require optimization for this compound.
Experimental Protocols
Protocol 1: Transglutaminase-Mediated Labeling of Cell Surface Proteins with this compound
This protocol describes the general procedure for labeling a Q-tagged protein expressed on the surface of live mammalian cells.
Materials:
-
Cells expressing the Q-tagged cell surface protein of interest
-
This compound
-
Transglutaminase (e.g., guinea pig liver TGase)
-
Calcium Chloride (CaCl₂)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
DMSO
Procedure:
-
Cell Preparation:
-
Plate cells expressing the Q-tagged protein on a suitable imaging dish (e.g., glass-bottom dishes or coverslips) and culture until they reach the desired confluency.
-
On the day of the experiment, wash the cells twice with warm PBS.
-
-
Preparation of Labeling Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
In a sterile microcentrifuge tube, prepare the labeling solution by diluting the this compound stock solution and adding transglutaminase and CaCl₂ to pre-warmed cell culture medium or a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS). Refer to Table 2 for recommended starting concentrations. It is crucial to add the components in this order and mix gently.
-
-
Labeling Reaction:
-
Aspirate the PBS from the cells and add the labeling solution to cover the cell monolayer.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 30-60 minutes. The optimal incubation time should be determined empirically.
-
-
Washing:
-
After incubation, aspirate the labeling solution and wash the cells three to five times with warm PBS to remove unbound this compound and transglutaminase.
-
-
Imaging:
-
Replace the final wash with fresh, pre-warmed cell culture medium or an appropriate imaging buffer.
-
The cells are now ready for visualization using fluorescence microscopy.
-
Control Experiments:
-
No Transglutaminase Control: Perform the labeling protocol without the addition of transglutaminase to ensure that the labeling is enzyme-dependent.
-
No Q-tag Control: Use wild-type cells that do not express the Q-tagged protein to assess non-specific binding of this compound.
-
Competition Control: Co-incubate with an excess of a non-fluorescent amine-containing substrate to demonstrate the specificity of the enzymatic reaction.
Protocol 2: Fluorescence Microscopy of 6-TAMRA Labeled Cells
Equipment:
-
An inverted fluorescence microscope equipped with a suitable filter set for TAMRA (e.g., excitation ~540-560 nm, emission ~570-620 nm).
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Environmental chamber to maintain cells at 37°C and 5% CO₂ for live-cell imaging.
Procedure:
-
Microscope Setup:
-
Turn on the microscope and the fluorescence light source.
-
Select the appropriate objective lens (e.g., 40x or 60x oil immersion for high-resolution imaging).
-
Set the filter cube to the TAMRA channel.
-
-
Image Acquisition:
-
Place the imaging dish with the labeled and washed cells on the microscope stage.
-
Bring the cells into focus using brightfield or DIC optics.
-
Switch to the fluorescence channel and adjust the exposure time and illumination intensity to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
For time-lapse imaging to study protein trafficking, acquire images at regular intervals (e.g., every 1-5 minutes).[12]
-
-
Image Analysis:
-
Acquired images can be analyzed using software such as ImageJ/Fiji or commercial packages to quantify fluorescence intensity, track particle movement, or analyze colocalization with other fluorescent markers.
-
Visualizations
Caption: Experimental workflow for labeling cell surface proteins.
Caption: GPCR signaling and trafficking pathway.
Caption: Logical relationship of the labeling methodology.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. biotium.com [biotium.com]
- 5. Biotechnological Applications of Transglutaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of a glutamine substrate tag enabling protein labelling mediated by Bacillus subtilis transglutaminase | PLOS One [journals.plos.org]
- 7. Visualizing receptor endocytosis and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualizing GABA A Receptor Trafficking Dynamics with Fluorogenic Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. UV Absorption Spectra of TAMRA and TAMRA Labeled Peptides: A Combined Density Functional Theory and Classical Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Live Cell Imaging and 3D Analysis of Angiotensin Receptor Type 1a Trafficking in Transfected Human Embryonic Kidney Cells Using Confocal Microscopy [jove.com]
Application Notes and Protocols for 6-TAMRA Cadaverine in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the use of 6-TAMRA cadaverine (B124047), a fluorescent probe, in various fluorescence microscopy applications. 6-TAMRA cadaverine is a versatile tool for investigating biological processes such as enzyme activity and receptor-mediated endocytosis.
I. Introduction to this compound
6-Carboxytetramethylrhodamine (6-TAMRA) cadaverine is a fluorescent amine-reactive dye. It consists of the bright and photostable TAMRA fluorophore linked to a cadaverine molecule, which contains a primary amine. This primary amine allows this compound to act as a substrate for enzymes like transglutaminases or to be chemically conjugated to other molecules.[1][2][3] Its intense orange-red fluorescence makes it an excellent probe for various fluorescence-based assays.[4]
II. Photophysical and Chemical Properties
A summary of the key photophysical and chemical properties of this compound is presented below. These properties are crucial for designing and optimizing fluorescence microscopy experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | 552 nm | [2][5] |
| Emission Maximum (λem) | 578 nm | [2][5] |
| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ | [4][5] |
| Fluorescence Quantum Yield (Φ) | 0.3 - 0.5 | [4] |
| Molecular Weight | 742.66 g/mol | [2][5] |
| Solubility | DMSO, DMF, MeOH | [6] |
III. Application 1: Measuring Transglutaminase Activity
Transglutaminases (TGases) are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue in proteins. This compound serves as a fluorescent amine donor substrate, allowing for the sensitive detection of TGase activity.[1][2]
Signaling Pathway of Transglutaminase 2 (TG2) in Cancer
Transglutaminase 2 (TG2) is a multifunctional protein implicated in various cellular processes, including cell survival, migration, and invasion, particularly in the context of cancer.[7][8][9] Its dysregulation is associated with tumor progression and drug resistance.[10][11] The following diagram illustrates a simplified signaling pathway involving TG2 in cancer.
Figure 1: Simplified TG2 signaling pathway in cancer.
Experimental Protocol: In Vitro Transglutaminase Activity Assay
This protocol describes a fluorometric assay to measure the activity of microbial transglutaminase (MTG) or tissue transglutaminase (TG2) using this compound and a glutamine-containing substrate like N,N-dimethylcasein.[12]
Materials:
-
This compound (prepared in DMSO)
-
Transglutaminase (MTG or TG2)
-
N,N-dimethylcasein (or other suitable glutamine donor substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ and 1 mM DTT
-
Stop Solution: 0.2 M EDTA in PBS
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve N,N-dimethylcasein in Assay Buffer to a final concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM). Dilute in Assay Buffer to the desired working concentration (e.g., 10-50 µM).
-
Prepare a series of transglutaminase dilutions in Assay Buffer to determine the optimal enzyme concentration.
-
-
Set up the Reaction:
-
In a 96-well black microplate, add the following to each well:
-
50 µL of N,N-dimethylcasein solution
-
25 µL of this compound solution
-
25 µL of Assay Buffer (for blank) or transglutaminase solution
-
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Stop the Reaction:
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~552 nm and emission at ~578 nm.
-
Data Analysis:
-
Subtract the fluorescence of the blank (no enzyme) from the fluorescence of the samples.
-
Plot the fluorescence intensity against the enzyme concentration to determine the linear range of the assay.
-
Enzyme activity can be expressed as relative fluorescence units (RFU) per unit of time.
IV. Application 2: Visualizing Receptor-Mediated Endocytosis
Receptor-mediated endocytosis (RME) is a cellular process where cells internalize molecules by the inward budding of the plasma membrane.[13] This process is crucial for nutrient uptake, signal transduction, and pathogen entry. This compound can be conjugated to ligands that bind to specific cell surface receptors, allowing for the visualization of their internalization and trafficking.
Workflow for Clathrin-Mediated Endocytosis
Clathrin-mediated endocytosis is a major pathway for RME.[14][15][16] The process involves the recruitment of clathrin and adaptor proteins to the plasma membrane, leading to the formation of clathrin-coated pits and vesicles.[13]
Figure 2: Workflow of clathrin-mediated endocytosis.
Experimental Protocol: Live-Cell Imaging of Receptor-Mediated Endocytosis
This protocol describes the labeling of a ligand with this compound and its use to visualize RME in live cells using fluorescence microscopy. This example uses Epidermal Growth Factor (EGF) as the ligand.
Materials:
-
This compound
-
EGF (or other ligand of interest)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Cell line expressing the receptor of interest (e.g., A431 cells for EGFR)
-
Cell culture medium
-
Live-cell imaging buffer (e.g., HBSS)
-
Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO₂)
Procedure:
Part A: Labeling of EGF with this compound
-
Prepare Reagents:
-
Dissolve EGF in a suitable buffer (e.g., 0.1 M MES, pH 6.0).
-
Prepare fresh stock solutions of EDC (10 mg/mL in water) and Sulfo-NHS (10 mg/mL in water).
-
Prepare a stock solution of this compound in DMSO.
-
-
Activation of EGF:
-
To the EGF solution, add EDC and Sulfo-NHS at a molar excess (e.g., 10-20 fold).
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups on EGF.
-
-
Conjugation Reaction:
-
Add this compound to the activated EGF solution at a molar excess (e.g., 5-10 fold).
-
Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer).
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye by dialysis or using a desalting column.
-
Part B: Live-Cell Imaging
-
Cell Culture:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.
-
-
Cell Treatment:
-
Wash the cells with pre-warmed live-cell imaging buffer.
-
Add the 6-TAMRA-EGF conjugate to the cells at a suitable concentration (e.g., 10-100 ng/mL) in imaging buffer.
-
-
Image Acquisition:
-
Immediately place the dish on the microscope stage equipped with an environmental chamber.
-
Acquire time-lapse images using appropriate filter sets for 6-TAMRA (e.g., Ex: 540-560 nm, Em: 570-620 nm).
-
Capture images every 30-60 seconds for 30-60 minutes to visualize the internalization process.
-
Data Analysis:
-
The time-lapse images can be analyzed to track the movement of fluorescently labeled vesicles.
-
Quantify the internalization rate by measuring the increase in intracellular fluorescence over time.
-
Co-localization studies with markers for endosomes (e.g., Rab5-GFP) can be performed to track the trafficking pathway.
V. General Protocol for Cell Labeling
While this compound is primarily used as a substrate for enzymatic reactions or for conjugation to specific molecules, it can also be used for non-specific labeling of cells, although this is less common. The primary amine can react with cell surface components.
Experimental Protocol: General Cell Surface Labeling
Materials:
-
This compound
-
Cells in suspension or adhered to coverslips
-
PBS (Phosphate-Buffered Saline)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
Procedure:
-
Cell Preparation:
-
Wash cells twice with cold PBS.
-
-
Labeling:
-
Incubate cells with 1-10 µM this compound in PBS for 15-30 minutes at 4°C to minimize internalization.
-
-
Washing:
-
Wash the cells three times with cold PBS to remove unbound dye.
-
-
Fixation (Optional):
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips with a suitable mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for 6-TAMRA.
-
VI. Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal | - Low labeling efficiency- Photobleaching- Incorrect filter set | - Optimize the molar ratio of dye to protein during conjugation.- Use an anti-fade mounting medium. Minimize light exposure.- Ensure the excitation and emission filters match the spectral properties of 6-TAMRA. |
| High background fluorescence | - Incomplete removal of unbound dye- Non-specific binding | - Improve the purification step after labeling (dialysis, column chromatography).- Include blocking steps (e.g., with BSA) before adding the fluorescent probe. Increase the number of washing steps. |
| No enzyme activity detected | - Inactive enzyme- Incorrect buffer conditions | - Use a fresh batch of enzyme. Ensure proper storage.- Check the pH and ionic strength of the assay buffer. Ensure the presence of necessary co-factors (e.g., Ca²⁺ for TG2). |
| Rapid photobleaching | - High laser power- Long exposure times | - Reduce the laser power or illumination intensity.- Decrease the exposure time and increase the gain. Use a more photostable dye if the problem persists. |
| Cells are not healthy during live-cell imaging | - Phototoxicity- Unsuitable imaging buffer | - Reduce laser power and exposure time.- Use a live-cell imaging buffer that maintains physiological pH and osmolarity. Ensure the environmental chamber is at 37°C and 5% CO₂. |
References
- 1. tenovapharma.com [tenovapharma.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. biotium.com [biotium.com]
- 4. lifetein.com [lifetein.com]
- 5. This compound | AAT Bioquest [aatbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Transglutaminase 2 takes center stage as a cancer cell survival factor and therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transglutaminase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Transglutaminase 2 in Cancer: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Transglutaminase 2 in breast cancer metastasis and drug resistance [frontiersin.org]
- 11. [PDF] Transglutaminase 2 in cancer. | Semantic Scholar [semanticscholar.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clathrin-mediated endocytosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-TAMRA Cadaverine in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-TAMRA cadaverine (B124047) is a fluorescent derivative of cadaverine, a polyamine that can be incorporated into proteins by the action of transglutaminases (TGases). This property makes it a valuable tool for probing the activity of these enzymes within intact cells. Transglutaminases, particularly transglutaminase 2 (TG2), are implicated in a variety of cellular processes, including apoptosis and cell proliferation. Flow cytometry, with its ability to perform rapid, quantitative, single-cell analysis, is an ideal platform to leverage 6-TAMRA cadaverine for studying these dynamic cellular events.
These application notes provide detailed protocols for the use of this compound in flow cytometry to assess apoptosis and cell proliferation, along with an overview of the relevant signaling pathways.
Key Applications
-
Detection of Apoptosis: Increased transglutaminase activity is a hallmark of apoptosis in many cell types. This compound can be used as a substrate for intracellular TGases, leading to the covalent labeling of proteins in apoptotic cells. The resulting increase in fluorescence intensity allows for the identification and quantification of apoptotic cells by flow cytometry.
-
Analysis of Cell Proliferation: Transglutaminase activity has been shown to be cell cycle-dependent, with peak activity during the S-phase.[1] This allows for the potential use of this compound incorporation to monitor the proliferative state of a cell population.
Data Presentation
The following tables summarize representative quantitative data that can be obtained using this compound in flow cytometry applications.
Table 1: Quantification of Apoptosis in Jurkat Cells Treated with Camptothecin
| Treatment | Percentage of this compound Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| Untreated Control | 5.2 ± 1.1 | 150 ± 25 |
| Camptothecin (10 µM, 4h) | 42.8 ± 3.5 | 850 ± 70 |
Table 2: Correlation of this compound Staining with Cell Cycle Phase in a Proliferating Cell Line
| Cell Cycle Phase | Percentage of this compound High Cells (%) |
| G0/G1 | 15.3 ± 2.4 |
| S | 68.5 ± 5.1 |
| G2/M | 16.2 ± 2.8 |
Experimental Protocols
Protocol 1: Detection of Apoptosis by In Situ Transglutaminase Activity Assay
This protocol describes the detection of apoptosis through the measurement of intracellular transglutaminase activity using this compound.
Materials:
-
This compound (prepare a 10 mM stock solution in DMSO)
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., Camptothecin, Staurosporine)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Flow Cytometry Permeabilization/Wash Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
DNA staining dye (e.g., DAPI, Propidium Iodide) - optional, for cell cycle analysis
-
Flow cytometry tubes
-
Flow cytometer with appropriate laser and filters for 6-TAMRA (Excitation: ~552 nm, Emission: ~578 nm)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in a multi-well plate.
-
Induce apoptosis by treating cells with the desired agent and concentration for the appropriate duration. Include an untreated control.
-
-
Labeling with this compound:
-
Add this compound to the cell culture medium to a final concentration of 20-50 µM.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (for adherent cells, use trypsin-EDTA) and transfer to flow cytometry tubes.
-
Wash the cells twice with 1 mL of cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of cold PBS.
-
Add 100 µL of Flow Cytometry Fixation Buffer and vortex gently.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
-
Permeabilization and Staining:
-
Wash the cells once with 1 mL of PBS.
-
Resuspend the cell pellet in 200 µL of Flow Cytometry Permeabilization/Wash Buffer.
-
If desired, add a DNA stain for cell cycle analysis according to the manufacturer's protocol.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Final Wash and Resuspension:
-
Wash the cells once with 1 mL of Flow Cytometry Permeabilization/Wash Buffer.
-
Resuspend the final cell pellet in 300-500 µL of PBS for flow cytometric analysis.
-
-
Flow Cytometry Analysis:
-
Acquire events on a flow cytometer.
-
Use an unstained control and a vehicle-treated control to set the gates for the this compound positive population.
-
Analyze the percentage of positive cells and the mean fluorescence intensity (MFI).
-
Protocol 2: Analysis of Cell Proliferation based on Transglutaminase Activity
This protocol outlines a method to correlate this compound incorporation with the cell cycle phases in a proliferating cell population.
Materials:
-
Same as Protocol 1
-
A robustly proliferating cell line
-
DNA staining dye for cell cycle analysis (e.g., DAPI or Propidium Iodide) is mandatory.
Procedure:
-
Cell Culture:
-
Culture a logarithmically growing cell line.
-
-
Labeling with this compound:
-
Follow step 2 from Protocol 1.
-
-
Cell Harvesting and Washing:
-
Follow step 3 from Protocol 1.
-
-
Fixation:
-
For cell cycle analysis with Propidium Iodide, fix the cells in ice-cold 70% ethanol (B145695). Add ethanol dropwise while vortexing and incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining for DNA Content:
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire events on a flow cytometer.
-
Use a linear scale for the DNA content channel (e.g., PI fluorescence).
-
Gate on single cells to exclude doublets.
-
Create a bivariate plot of this compound fluorescence versus DNA content.
-
Analyze the intensity of this compound fluorescence in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for apoptosis detection.
Caption: TG2 signaling in apoptosis.
Caption: TG2 in cell proliferation.
References
Application Notes and Protocols for FRET Assays Using 6-TAMRA as an Acceptor Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction to FRET Assays with 6-TAMRA
Förster Resonance Energy Transfer (FRET) is a powerful, distance-dependent photophysical process that allows for the investigation of molecular interactions in real-time.[1] This technique relies on the non-radiative transfer of energy from an excited-state donor fluorophore to a proximal ground-state acceptor molecule. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over a range of 1-10 nanometers.[2] This characteristic makes FRET an invaluable tool for a wide array of biological applications, including the study of protein-protein interactions, nucleic acid hybridization, and enzyme kinetics.[3]
6-Carboxytetramethylrhodamine (6-TAMRA) is a commonly employed acceptor dye in FRET assays due to its favorable spectral properties. When paired with a suitable donor fluorophore, such as 6-carboxyfluorescein (B556484) (FAM), it creates a robust system for monitoring molecular proximity. The emission spectrum of FAM significantly overlaps with the absorption spectrum of TAMRA, a critical requirement for efficient FRET to occur.[4][5] In a typical assay, an increase in FRET efficiency, often observed as an increase in TAMRA's fluorescence upon excitation of FAM, indicates that the donor and acceptor are in close proximity. Conversely, a decrease in FRET suggests an increase in the distance between the two fluorophores.
Principle of FRET
The fundamental principle of FRET involves a donor fluorophore in an excited electronic state transferring its energy to a nearby acceptor molecule without the emission of a photon.[2] This energy transfer is mediated by long-range dipole-dipole interactions. The efficiency of FRET (E) is dictated by the distance between the donor (D) and acceptor (A) and is described by the following equation:
E = 1 / (1 + (r/R₀)⁶)
where 'r' is the distance between the donor and acceptor, and 'R₀' is the Förster distance, which is the distance at which the FRET efficiency is 50%.[1] The Förster distance is characteristic of a specific donor-acceptor pair and is dependent on factors such as the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of the donor and acceptor transition dipoles.[2]
Quantitative Data for 6-TAMRA FRET Assays
The following tables summarize key quantitative data for FRET assays utilizing the FAM (donor) and 6-TAMRA (acceptor) pair, compiled from various studies.
Table 1: Spectral Properties and Förster Distance of the FAM-TAMRA FRET Pair
| Parameter | Value | Reference |
| Donor (FAM) Excitation Max (nm) | ~492 | [4] |
| Donor (FAM) Emission Max (nm) | ~514 | [6] |
| Acceptor (6-TAMRA) Absorption Max (nm) | ~565 | [4] |
| Acceptor (6-TAMRA) Emission Max (nm) | ~580 | [4] |
| Förster Distance (R₀) (Å) | 45 - 55 | [5][6] |
Table 2: Example FRET Efficiencies in Different Applications
| Application | System | FRET Efficiency (E) | Reference |
| Nucleic Acid Hybridization | FAM- and TAMRA-labeled DNA hairpin | ~90% | [7] |
| Protease Activity | Cleavage of a FAM-peptide-TAMRA substrate | Varies with cleavage | [8] |
| G-Quadruplex Formation | FAM- and TAMRA-labeled oligonucleotide | Dependent on folding | [9] |
Application 1: Nucleic Acid Hybridization Assay
This protocol describes a FRET-based assay to monitor the hybridization of two complementary oligonucleotides, one labeled with FAM (the donor) and the other with 6-TAMRA (the acceptor).
Experimental Protocol
Materials:
-
FAM-labeled oligonucleotide probe
-
6-TAMRA-labeled complementary oligonucleotide probe
-
Target nucleic acid sample
-
Hybridization Buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM KCl, 1.5 mM MgCl₂)
-
Nuclease-free water
-
Fluorometer or plate reader capable of FRET measurements
Procedure:
-
Reagent Preparation:
-
Resuspend lyophilized FAM- and TAMRA-labeled oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Prepare a working solution of each probe at 1 µM in hybridization buffer.
-
Dilute the target nucleic acid to the desired concentration range in hybridization buffer.
-
-
Assay Setup:
-
In a microplate well or cuvette, prepare the following reactions:
-
No Target Control: 50 µL of 1 µM FAM-labeled probe + 50 µL of 1 µM TAMRA-labeled probe + 100 µL of hybridization buffer.
-
Experimental Sample: 50 µL of 1 µM FAM-labeled probe + 50 µL of 1 µM TAMRA-labeled probe + 100 µL of target nucleic acid solution.
-
Donor Only Control: 50 µL of 1 µM FAM-labeled probe + 150 µL of hybridization buffer.
-
Acceptor Only Control: 50 µL of 1 µM TAMRA-labeled probe + 150 µL of hybridization buffer.
-
-
-
Incubation:
-
Incubate the reactions at a temperature optimal for hybridization (e.g., 37°C) for 30-60 minutes.
-
-
Fluorescence Measurement:
-
Set the fluorometer to excite at the FAM excitation wavelength (~492 nm).
-
Measure the fluorescence emission at both the FAM emission wavelength (~514 nm) and the TAMRA emission wavelength (~580 nm).
-
-
Data Analysis:
-
Correct for background fluorescence using the buffer-only wells.
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Application 2: Protease Activity Assay
This protocol outlines a FRET-based assay to measure the activity of a specific protease using a peptide substrate labeled with FAM and 6-TAMRA. Cleavage of the peptide by the protease separates the donor and acceptor, leading to a decrease in FRET.
Experimental Protocol
Materials:
-
FRET peptide substrate (labeled with FAM and 6-TAMRA)
-
Protease enzyme of interest
-
Protease Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20)
-
Protease inhibitor (for control experiments)
-
Fluorometer or plate reader with kinetic reading capabilities
Procedure:
-
Reagent Preparation:
-
Dissolve the FRET peptide substrate in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mM.
-
Prepare a working solution of the substrate at 10 µM in Protease Assay Buffer.
-
Dilute the protease enzyme to various concentrations in Protease Assay Buffer.
-
-
Assay Setup:
-
In a microplate, add 90 µL of the 10 µM FRET peptide substrate working solution to each well.
-
Pre-incubate the plate at the optimal temperature for the protease (e.g., 37°C) for 5 minutes.
-
-
Initiation of Reaction:
-
To initiate the reaction, add 10 µL of the protease solution (or buffer for the no-enzyme control, or protease pre-incubated with inhibitor for the inhibition control) to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorometer, pre-set to the optimal reaction temperature.
-
Set the instrument to excite at ~492 nm and record the emission at ~514 nm (FAM) and ~580 nm (TAMRA) at regular intervals (e.g., every 60 seconds) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each time point, calculate the ratio of the acceptor fluorescence to the donor fluorescence (F_A / F_D) or monitor the increase in donor fluorescence.
-
Plot the change in fluorescence (or FRET ratio) against time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
Kinetic parameters such as K_m and k_cat can be determined by measuring the initial velocities at various substrate concentrations.[10]
-
Troubleshooting
Table 3: Common Issues and Solutions in 6-TAMRA FRET Assays
| Issue | Possible Cause | Suggested Solution |
| Low or no FRET signal | Incorrect buffer conditions (pH, ionic strength). | Optimize buffer composition.[11] |
| Donor and acceptor are too far apart. | Re-design the probe or substrate to bring the fluorophores closer. | |
| Incorrect excitation or emission wavelengths. | Verify the spectral properties of your fluorophores and instrument settings. | |
| Photobleaching of fluorophores. | Reduce excitation light intensity or exposure time. Use photostabilizing agents. | |
| High background fluorescence | Impure labeled probes or substrates. | Purify the labeled biomolecules using chromatography (e.g., HPLC). |
| Autofluorescence from sample components. | Use a buffer blank to subtract background fluorescence. | |
| Direct excitation of the acceptor. | Choose an excitation wavelength that minimally excites the acceptor.[12] | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and ensure accurate liquid handling. |
| Temperature fluctuations. | Ensure stable temperature control during incubation and measurement. | |
| Reagent degradation. | Store fluorophore-labeled molecules protected from light and at the recommended temperature. |
References
- 1. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. Solved b) -FAM and TAMRA are common fluorophores and can be | Chegg.com [chegg.com]
- 4. genelink.com [genelink.com]
- 5. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 6. Two-Step Energy Transfer Dynamics in Conjugated Polymer and Dye-Labeled Aptamer-Based Potassium Ion Detection Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FRET-Enabled Optical modulation for High Sensitivity Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 9. A FRET-based screening assay for nucleic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for Bioconjugation of Peptides with 6-TAMRA Cadaverine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in biochemical and biomedical research, enabling the study of protein-protein interactions, enzyme activity, cellular uptake, and subcellular localization. Tetramethylrhodamine (TAMRA) is a robust and photostable fluorophore with a bright orange-red fluorescence, making it a popular choice for peptide labeling.[1] 6-TAMRA cadaverine (B124047) is a derivative of TAMRA that incorporates a flexible five-carbon linker (cadaverine), which can be enzymatically conjugated to peptides. This site-specific labeling is primarily achieved through the action of transglutaminase, which catalyzes the formation of a stable isopeptide bond between the primary amine of 6-TAMRA cadaverine and the side chain of a glutamine residue within the peptide sequence.[2][3] This enzymatic approach offers high specificity, which is often challenging to achieve with standard chemical labeling methods that target primary amines on lysine (B10760008) residues or the N-terminus.
These application notes provide detailed protocols for the bioconjugation of peptides with this compound using microbial transglutaminase (mTG), as well as methods for the purification and characterization of the resulting fluorescently labeled peptide. Additionally, protocols for common downstream applications, such as cellular uptake studies and Förster Resonance Energy Transfer (FRET)-based protease assays, are included.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the general characteristics of the bioconjugation process.
Table 1: Spectral and Physical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 552 nm | [2] |
| Emission Maximum (λem) | 578 nm | [2] |
| Molar Extinction Coefficient (ε) | 90,000 M⁻¹cm⁻¹ | [2] |
| Molecular Weight | 742.66 g/mol | [2] |
| Recommended Solvent | DMSO | [2] |
Table 2: General Parameters for Transglutaminase-Mediated Peptide Labeling
| Parameter | Recommended Condition | Notes |
| Enzyme | Microbial Transglutaminase (mTG) | Co-factor independent and active over a range of pHs. |
| Target Residue | Glutamine (Q) | The γ-carboxamide group of glutamine is the acyl donor. |
| Amine Donor | This compound | Provides the primary amine for isopeptide bond formation. |
| pH | 7.0 - 8.0 | Optimal for most microbial transglutaminase activity. |
| Temperature | 37°C | Typical incubation temperature for the enzymatic reaction. |
| Purification Method | Reverse-Phase HPLC (RP-HPLC) | Standard method for purifying peptides and their conjugates. |
| Characterization | Mass Spectrometry (MS), HPLC | To confirm conjugation and assess purity. |
Experimental Protocols
Protocol 1: Bioconjugation of a Glutamine-Containing Peptide with this compound using Microbial Transglutaminase (mTG)
This protocol describes the site-specific labeling of a peptide containing a glutamine residue with this compound.
Materials:
-
Glutamine-containing peptide (lyophilized)
-
This compound
-
Microbial Transglutaminase (mTG)
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5
-
DMSO (anhydrous)
-
Deionized water
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Reverse-Phase HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Peptide and this compound Preparation:
-
Dissolve the lyophilized peptide in deionized water to a final concentration of 1-5 mM.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Enzymatic Labeling Reaction:
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
Deionized water to bring the final volume to 100 µL.
-
10 µL of 1 M Tris-HCl, pH 7.5 (for a final concentration of 100 mM).
-
Peptide solution to a final concentration of 200 µM.
-
This compound stock solution to a final concentration of 1 mM (a 5-fold molar excess over the peptide).
-
Microbial transglutaminase to a final concentration of 0.5-2 µg/µL.
-
-
Gently mix the reaction components by pipetting.
-
Incubate the reaction mixture at 37°C for 2-4 hours. The optimal reaction time may need to be determined empirically.
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a denaturing agent, such as 6M guanidine (B92328) hydrochloride, or by proceeding directly to HPLC purification.
-
-
Purification of the Labeled Peptide:
-
Purify the 6-TAMRA-labeled peptide from unreacted peptide, free this compound, and the enzyme using reverse-phase HPLC (RP-HPLC).[4]
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Detection: Monitor the elution at 220 nm (for the peptide bond) and ~552 nm (for the TAMRA label).
-
-
Collect the fractions corresponding to the fluorescently labeled peptide peak.
-
-
Characterization and Quantification:
-
Confirm the identity of the labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The observed mass should correspond to the mass of the peptide plus the mass of this compound, minus the mass of ammonia (B1221849) (17.03 g/mol ) lost during the transamidation reaction.
-
Assess the purity of the labeled peptide by analytical RP-HPLC.
-
Quantify the concentration of the labeled peptide by measuring the absorbance of the TAMRA dye at ~552 nm using its molar extinction coefficient (90,000 M⁻¹cm⁻¹).
-
Protocol 2: Cellular Uptake of 6-TAMRA-Labeled Peptides in Cultured Cells
This protocol describes a method to quantify the cellular internalization of a 6-TAMRA-labeled peptide using flow cytometry and fluorescence spectroscopy.
Materials:
-
6-TAMRA-labeled peptide (purified)
-
Cell line of interest (e.g., HeLa, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Opti-MEM or other serum-free medium
-
D-PBS (Dulbecco's Phosphate-Buffered Saline)
-
Trypsin-EDTA (0.05%)
-
RIPA lysis buffer
-
DAPI or another nuclear stain for viability
-
24-well cell culture plates
-
Flow cytometer
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. For example, seed 40,000 HeLa or Caco-2 cells per well.[6]
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Peptide Incubation:
-
Cell Harvesting and Processing:
-
Remove the peptide-containing medium and wash the cells twice with D-PBS.
-
To remove any peptide adhered to the cell surface, add 100 µL of 0.05% trypsin and incubate for 5-10 minutes at 37°C.[7]
-
Neutralize the trypsin by adding 400 µL of complete culture medium.
-
Transfer the cell suspension to microcentrifuge tubes and centrifuge at 1,500 rpm for 5-10 minutes at 4°C.[7]
-
Discard the supernatant and resuspend the cell pellet in 500 µL of D-PBS containing 0.5% FBS.[7]
-
-
Flow Cytometry Analysis:
-
Add DAPI to the cell suspension to a final concentration of 0.1% to stain dead cells.[7]
-
Analyze the cells using a flow cytometer. Exclude DAPI-positive (dead) cells from the analysis.
-
Measure the TAMRA fluorescence (e.g., λex = 561 nm / λem = 605–625 nm) in the DAPI-negative cell population to quantify peptide uptake.[7]
-
-
Fluorescence Spectroscopy of Cell Lysates:
-
Take an aliquot of the cell suspension from step 3, centrifuge, and discard the supernatant.
-
Lyse the cell pellet by adding 100 µL of RIPA buffer and incubating for 1 hour on ice.[7]
-
Centrifuge the lysate at high speed (e.g., 13,200 rpm) for 10 minutes at 4°C to pellet cell debris.[7]
-
Transfer 50 µL of the supernatant (cytosolic fraction) to a black 96-well plate.[7]
-
Measure the TAMRA fluorescence using a microplate reader (e.g., λex = 544 nm / λem = 590 nm).[7]
-
Normalize the fluorescence values to the total protein concentration of the lysate, determined by a protein assay (e.g., BCA assay).[6]
-
Protocol 3: FRET-Based Protease Assay
This protocol outlines a general method for a FRET-based protease assay using a peptide substrate labeled with a FRET pair, such as FAM (donor) and TAMRA (acceptor).
Materials:
-
FRET-labeled peptide substrate (e.g., FAM-peptide-TAMRA)
-
Protease of interest
-
Assay Buffer (specific to the protease, e.g., 50 mM HEPES, pH 7.0)
-
Protease inhibitor (for control reactions)
-
96-well black microplate
-
Fluorescence microplate reader capable of measuring time-resolved fluorescence
Procedure:
-
Assay Setup:
-
In a 96-well black microplate, prepare the following reactions:
-
Test Reaction: Assay buffer, FRET-labeled peptide substrate (e.g., 2 µM), and protease (e.g., 4 nM).
-
Negative Control (No Enzyme): Assay buffer and FRET-labeled peptide substrate.
-
Inhibitor Control: Assay buffer, FRET-labeled peptide substrate, protease, and a known inhibitor of the protease.
-
-
The final reaction volume is typically 50-100 µL.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the protease to the wells containing the substrate.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in donor fluorescence (e.g., FAM: λex = ~490 nm / λem = ~520 nm) over time. Cleavage of the peptide by the protease separates the FAM and TAMRA, leading to an increase in FAM fluorescence.
-
Record fluorescence readings every 1-5 minutes for a duration of 30-60 minutes.
-
-
Data Analysis:
-
For each time point, subtract the background fluorescence (from the no-enzyme control) from the test and inhibitor control readings.
-
Plot the change in fluorescence intensity over time to determine the initial reaction velocity.
-
The rate of substrate cleavage is proportional to the rate of increase in donor fluorescence.
-
Compare the reaction rates in the presence and absence of inhibitors to determine their potency (e.g., by calculating IC₅₀ values).
-
Visualizations
Caption: Workflow for the bioconjugation of a peptide with this compound.
Caption: Principle of a FRET-based protease assay.
References
- 1. Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered, highly reactive substrates of microbial transglutaminase enable protein labeling within various secondary structure elements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Enzymatic cyclization of L-glutamine and L-glutaminyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a microbial transglutaminase enabling highly site-specific labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic fragment ions associated with dansyl cadaverine and biotin cadaverine adducts on glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Site-Specific Protein Labeling with 6-TAMRA Cadaverine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of proteins with fluorescent probes is a powerful tool for elucidating protein structure, function, and dynamics. 6-Carboxytetramethylrhodamine (6-TAMRA) is a bright and photostable fluorophore commonly used for such applications. This document provides detailed application notes and protocols for the site-specific incorporation of 6-TAMRA cadaverine (B124047) into target proteins. 6-TAMRA cadaverine, with its terminal primary amine, serves as a versatile substrate for several enzymatic and chemo-enzymatic labeling strategies. These methods offer precise control over the location of the fluorophore, minimizing perturbation to the protein's native function and yielding homogeneously labeled protein populations.[1][2] Applications for such labeled proteins are extensive, including live-cell imaging, tracking subcellular localization, and studying protein-protein interactions through techniques like Fluorescence Resonance Energy Transfer (FRET).[3]
Labeling Strategies
Several robust methods exist for the site-specific incorporation of amine-containing probes like this compound. The choice of method depends on the target protein, the desired labeling site (N-terminus, C-terminus, or an internal site), and the experimental context. The primary methods covered in these notes are:
-
Sortase-Mediated Ligation (SML): An enzymatic method that utilizes the transpeptidase Sortase A (SrtA) to ligate a probe to either the N- or C-terminus of a target protein.[4][5]
-
Microbial Transglutaminase (MTG) Labeling: An enzymatic approach that catalyzes the formation of an isopeptide bond between a primary amine (from this compound) and the side chain of a glutamine residue within a specific recognition tag.
-
Unnatural Amino Acid (UAA) Incorporation: A technique that involves the genetic encoding of an unnatural amino acid with a bioorthogonal group, which can then be specifically reacted with a correspondingly modified 6-TAMRA molecule.[6][7][8][9]
Quantitative Data Summary
The efficiency of protein labeling is a critical parameter. The following table summarizes typical labeling efficiencies and conditions for the described methods. Note that optimal conditions may vary depending on the specific protein and should be empirically determined.
| Labeling Method | Target Site | Typical Protein Concentration (µM) | Probe:Protein Molar Ratio | Typical Reaction Time (h) | Reported Labeling Efficiency (%) |
| Sortase-Mediated Ligation (C-terminal) | C-terminus (LPXTG motif) | 50 | 5:1 | 2 - 12 | > 90[10] |
| Sortase-Mediated Ligation (N-terminal) | N-terminus (Glycine) | 50 | 5:1 | 2 - 12 | > 90[4] |
| Microbial Transglutaminase (MTG) | Internal (Q-tag) | 10 - 50 | 10:1 - 50:1 | 1 - 4 | 80 - 95 |
| Unnatural Amino Acid Incorporation & Click Chemistry | Genetically encoded site | 10 - 100 | 10:1 (dye:protein) | 1 - 3 | > 95[11] |
Experimental Protocols
Protocol 1: C-Terminal Protein Labeling using Sortase-Mediated Ligation (SML)
This protocol describes the labeling of a purified protein containing a C-terminal LPXTG recognition motif with a GGG-6-TAMRA cadaverine peptide.
Diagram of C-Terminal Sortase-Mediated Ligation Workflow
Caption: Workflow for C-terminal protein labeling using Sortase A.
Materials:
-
Purified target protein with a C-terminal LPXTG motif (e.g., LPETG) followed by a His6-tag.
-
Heptamutant Sortase A (for improved activity).
-
GGG-6-TAMRA cadaverine peptide probe.
-
10x Sortase reaction buffer: 500 mM Tris-HCl pH 7.5, 1.5 M NaCl, 100 mM CaCl2.
-
Ni-NTA affinity resin.
-
Imidazole (B134444) solutions for washing and elution.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube with final concentrations as follows:
-
Target Protein: 50 µM
-
Sortase A: 2.5 µM
-
GGG-6-TAMRA cadaverine peptide: 250 µM
-
1x Sortase reaction buffer
-
-
Incubate the reaction at room temperature for 2-4 hours. The progress can be monitored by SDS-PAGE and in-gel fluorescence scanning.
-
To remove the unlabeled protein and His-tagged Sortase A, the reaction mixture is passed over a Ni-NTA column.[4]
-
The flow-through containing the C-terminally labeled protein is collected.[4]
-
Wash the Ni-NTA resin with buffer containing 20-40 mM imidazole to remove non-specifically bound proteins.
-
Elute the unlabeled protein and Sortase A with a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the labeled protein by SDS-PAGE with fluorescence imaging and confirm the mass by mass spectrometry.
Protocol 2: N-Terminal Protein Labeling using Sortase-Mediated Ligation (SML)
This protocol outlines the labeling of a purified protein possessing N-terminal glycine (B1666218) residues with an LPETGG-6-TAMRA cadaverine peptide.
Diagram of N-Terminal Sortase-Mediated Ligation Workflow
Caption: Workflow for N-terminal protein labeling using Sortase A.
Materials:
-
Purified target protein with one or more N-terminal glycine residues.
-
Heptamutant Sortase A.
-
LPETGG-6-TAMRA cadaverine peptide probe.
-
10x Sortase reaction buffer: 500 mM Tris-HCl pH 7.5, 1.5 M NaCl, 100 mM CaCl2.
-
Size-exclusion chromatography (SEC) column.
Procedure:
-
Set up the reaction mixture with the following final concentrations:
-
Incubate the reaction at room temperature for 2-4 hours.
-
Purify the labeled protein from unreacted protein, peptide probe, and Sortase A using size-exclusion chromatography.
-
Collect fractions and analyze by SDS-PAGE with in-gel fluorescence to identify the fractions containing the labeled protein.
-
Pool the relevant fractions and concentrate the labeled protein. Confirm the identity and labeling by mass spectrometry.
Protocol 3: Labeling via Microbial Transglutaminase (MTG)
This protocol describes the labeling of a protein containing a recognition tag (Q-tag) with this compound.
Diagram of MTG Labeling Workflow
Caption: Workflow for protein labeling using Microbial Transglutaminase.
Materials:
-
Purified target protein with a Q-tag (e.g., LLQG).
-
Microbial Transglutaminase (MTG).
-
This compound.
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5.
Procedure:
-
Prepare the reaction mixture with the following components:
-
Target Protein: 20 µM
-
This compound: 1 mM
-
MTG: 0.5 U/mL
-
Reaction Buffer
-
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding a denaturing loading buffer for SDS-PAGE analysis or by buffer exchange to remove the MTG and excess probe.
-
Purify the labeled protein using size-exclusion chromatography.
-
Analyze the fractions by SDS-PAGE and in-gel fluorescence to confirm labeling.
Protocol 4: Unnatural Amino Acid Incorporation followed by Click Chemistry
This protocol involves the co-expression of a target protein with an engineered tRNA/aminoacyl-tRNA synthetase pair in the presence of an azide- or alkyne-containing unnatural amino acid. The incorporated bioorthogonal handle is then labeled with a corresponding 6-TAMRA-alkyne or -azide derivative via click chemistry.
Diagram of UAA Incorporation and Click Chemistry Labeling
Caption: Workflow for UAA incorporation and subsequent click chemistry labeling.
Materials:
-
E. coli expression system with plasmids for the target protein (containing an amber stop codon, TAG, at the desired labeling site), the engineered aminoacyl-tRNA synthetase, and the suppressor tRNA.
-
Azido- or alkyne-containing unnatural amino acid (e.g., p-azido-L-phenylalanine).
-
6-TAMRA-alkyne or 6-TAMRA-azide.
-
Click chemistry reagents: Copper(II) sulfate (B86663) (CuSO4), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
Procedure:
-
Protein Expression and Purification:
-
Co-transform E. coli with the plasmids for the target protein, synthetase, and tRNA.
-
Grow the cells and induce protein expression in the presence of the unnatural amino acid.
-
Purify the protein containing the unnatural amino acid using standard chromatography techniques.
-
-
Click Chemistry Labeling:
-
Prepare the purified protein at a concentration of 10-50 µM in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the click chemistry reagents to the following final concentrations:
-
6-TAMRA-alkyne/azide: 100-500 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO4: 1 mM
-
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Remove excess reagents and purify the labeled protein by size-exclusion chromatography.
-
Confirm labeling by in-gel fluorescence and mass spectrometry.[11]
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low Labeling Efficiency | Suboptimal buffer conditions (pH, salt). | Optimize reaction buffer components. |
| Inactive enzyme (Sortase, MTG). | Use freshly prepared or validated enzyme stocks. | |
| Steric hindrance at the labeling site. | If possible, redesign the protein to move the tag to a more accessible location. | |
| Protein Precipitation | High concentration of organic solvent from probe stock. | Minimize the volume of organic solvent added. |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature or for a shorter duration. Add stabilizing agents (e.g., glycerol). | |
| Non-specific Labeling | (For MTG) Presence of other accessible glutamine residues. | Ensure the use of a specific Q-tag and optimize reaction time to minimize side reactions. |
| (For chemical methods) Reaction with other nucleophilic residues. | Ensure the use of bioorthogonal chemistry like click reactions for high specificity. |
Conclusion
Site-specific labeling with this compound provides a powerful means to generate well-defined protein conjugates for a wide range of applications in research and drug development. The enzymatic and genetic methods described here offer high specificity and efficiency, enabling the production of homogeneously labeled proteins. The choice of the optimal method will depend on the specific protein of interest and the desired location of the fluorescent label. Careful optimization of the reaction conditions is crucial for achieving high labeling yields and maintaining the integrity of the target protein.
References
- 1. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in enzymatic protein labelling techniques and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. lifetein.com [lifetein.com]
- 4. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sortase-mediated protein ligation: a new method for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incorporation of fluorescent non-natural amino acids into N-terminal tag of proteins in cell-free translation and its dependence on position and neighboring codons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporation of non-natural amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Incorporation of nonnatural amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 10. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Dual Protein Labeling using a Triorthogonal Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 6-TAMRA Labeled Proteins by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a wide array of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays. 6-Carboxytetramethylrhodamine (6-TAMRA) is a popular orange-red fluorescent dye valued for its brightness, photostability, and compatibility with common laser lines.[1] The successful application of 6-TAMRA labeled proteins hinges on their effective purification to remove unconjugated dye and unlabeled protein, which can otherwise lead to high background signals and inaccurate results.
This document provides detailed application notes and protocols for the purification of 6-TAMRA labeled proteins using three common chromatography techniques: Size-Exclusion Chromatography (SEC), Affinity Chromatography (AC), and Ion-Exchange Chromatography (IEC). It also includes a comparative analysis of these methods, troubleshooting guidance, and essential quality control measures.
Protein Labeling with 6-TAMRA
The initial and critical step before purification is the efficient and controlled labeling of the target protein with 6-TAMRA. The most common method involves the use of an N-hydroxysuccinimide (NHS) ester of 6-TAMRA, which reacts with primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) on the protein surface.[2]
Signaling Pathway for Amine-Reactive Labeling
Caption: Covalent labeling of a protein with 6-TAMRA NHS ester.
Experimental Workflow for Purification of 6-TAMRA Labeled Proteins
The overall process, from labeling to obtaining a pure, well-characterized 6-TAMRA labeled protein, involves several key stages.
Caption: General workflow for labeling, purification, and quality control.
Comparison of Chromatography Methods for Purifying 6-TAMRA Labeled Proteins
The choice of chromatography method depends on the properties of the target protein, the presence of affinity tags, and the desired level of purity. Below is a summary of the expected performance of each technique for the purification of a hypothetical His-tagged Green Fluorescent Protein (GFP) labeled with 6-TAMRA.
| Parameter | Size-Exclusion Chromatography (SEC) | Affinity Chromatography (AC) | Ion-Exchange Chromatography (IEC) |
| Principle | Separation based on hydrodynamic radius (size and shape). | Specific binding of an affinity tag (e.g., His-tag) to an immobilized ligand. | Separation based on net surface charge. |
| Primary Goal | Removal of free dye, buffer exchange. | High-purity isolation of tagged, labeled protein. | Separation of labeled from unlabeled protein (if pI is altered). |
| Illustrative Yield | >90% | 80-95%[3] | 70-90% |
| Illustrative Purity | Moderate (removes free dye, but not unlabeled protein) | High (>95%)[3] | High (>90%) |
| Illustrative Labeling Efficiency | Enriches for labeled species but does not separate from unlabeled protein. | High (selects for the tagged protein, which is a mixed population of labeled and unlabeled). | Can potentially separate labeled and unlabeled species if the dye alters the pI. |
| Advantages | Simple, fast for buffer exchange, mild conditions. | High specificity and purity in a single step.[4] | High resolution and capacity, can separate based on labeling.[5] |
| Disadvantages | Does not separate labeled from unlabeled protein, potential for sample dilution. | Requires a specific affinity tag, potential for co-elution of non-specific binders. | Labeling may alter protein pI unpredictably[6], requires optimization of pH and salt concentration. |
Experimental Protocols
Labeling of Protein with 6-TAMRA NHS Ester
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS at pH 7.2-7.4)
-
6-TAMRA NHS Ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve or dialyze the protein into the Labeling Buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the 6-TAMRA NHS Ester in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add the 6-TAMRA stock solution to achieve a desired molar ratio of dye to protein (typically between 5:1 and 20:1).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
-
Removal of Free Dye (Initial): To remove the majority of the unconjugated dye before further purification, pass the reaction mixture through a desalting column equilibrated with the desired chromatography buffer.
Purification by Size-Exclusion Chromatography (SEC)
SEC is effective for removing free 6-TAMRA from the labeled protein.
Materials:
-
SEC column with an appropriate fractionation range for the target protein.
-
SEC Running Buffer (e.g., PBS, pH 7.4)
-
Chromatography system (e.g., FPLC)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer until a stable baseline is achieved.
-
Sample Preparation: Filter the labeled protein solution through a 0.22 µm filter to remove any aggregates.[7]
-
Sample Injection: Inject the filtered sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the protein with the SEC Running Buffer at a constant flow rate. Monitor the elution profile at 280 nm (for protein) and 555 nm (for 6-TAMRA).
-
Fraction Collection: Collect fractions corresponding to the protein peak, which should have absorbance at both 280 nm and 555 nm. The free dye will elute as a separate, later peak with absorbance primarily at 555 nm.
Purification by Affinity Chromatography (for His-tagged proteins)
This protocol is for a His-tagged protein, a common affinity tag.
Materials:
-
Ni-NTA or other immobilized metal affinity chromatography (IMAC) resin.[3]
-
Binding Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole (B134444), pH 8.0)
-
Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-50 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)
-
Chromatography column
Procedure:
-
Column Preparation: Pack the IMAC resin into a column and equilibrate with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the desalted 6-TAMRA labeled protein solution onto the column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins and non-specifically bound contaminants.
-
Elution: Elute the His-tagged, 6-TAMRA labeled protein with Elution Buffer.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm and 555 nm.
-
Buffer Exchange: The eluted protein will be in a high imidazole buffer, which may need to be exchanged into a suitable storage buffer using a desalting column or dialysis.
Purification by Ion-Exchange Chromatography (IEC)
IEC can separate molecules based on their net charge. This can be useful for separating labeled from unlabeled protein if the 6-TAMRA dye alters the protein's isoelectric point (pI).
Materials:
-
Anion or cation exchange column.
-
IEC Buffer A (low salt, e.g., 20 mM Tris-HCl, pH 8.0)
-
IEC Buffer B (high salt, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
Chromatography system
Procedure:
-
Column Equilibration: Equilibrate the chosen IEC column with IEC Buffer A.
-
Sample Preparation: Ensure the desalted labeled protein is in a low-salt buffer, ideally IEC Buffer A. Filter the sample through a 0.22 µm filter.
-
Sample Loading: Load the sample onto the column.
-
Washing: Wash the column with IEC Buffer A until the baseline is stable.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).
-
Fraction Collection: Collect fractions across the gradient and analyze for protein content and fluorescence. Unlabeled and labeled proteins may elute at different salt concentrations.
Quality Control of Purified 6-TAMRA Labeled Protein
Thorough quality control is essential to ensure the reliability of downstream experiments.[8][9][10][11]
Purity Assessment
-
SDS-PAGE: Run the purified protein on an SDS-PAGE gel and visualize with Coomassie blue staining to assess purity. A single band at the expected molecular weight should be observed.
-
Analytical SEC: Perform analytical SEC to check for the presence of aggregates, which can be a consequence of the hydrophobic nature of the 6-TAMRA dye.[12][13][14][15]
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein molecule, can be determined using UV-Vis spectrophotometry.
Procedure:
-
Measure the absorbance of the purified labeled protein at 280 nm (A_280) and at the absorbance maximum for 6-TAMRA (~555 nm, A_max).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A_280 - (A_max × CF)] / ε_protein
-
ε_protein: Molar extinction coefficient of the protein at 280 nm.
-
CF: Correction factor for the dye's absorbance at 280 nm (A_280 / A_max for the free dye; for 6-TAMRA, this is approximately 0.3).
-
-
Calculate the concentration of the dye: Dye Concentration (M) = A_max / ε_dye
-
ε_dye: Molar extinction coefficient of 6-TAMRA at its A_max (~92,000 M⁻¹cm⁻¹).[16]
-
-
Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
Identity Confirmation
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the identity of the labeled protein and determine the distribution of labeled species (e.g., +1, +2, +3 dye molecules).[17][18][19][20]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Protein Aggregation/Precipitation | Increased hydrophobicity due to 6-TAMRA labeling.[21][22][23][24] | Optimize labeling ratio to avoid over-labeling. Include stabilizing agents (e.g., glycerol, non-ionic detergents) in buffers. Perform purification at 4°C. |
| Low Labeling Efficiency | Inactive dye. Suboptimal labeling conditions. | Use fresh dye stock. Ensure labeling buffer pH is between 8.0 and 9.0. Optimize dye-to-protein ratio. |
| Poor Separation in IEC | Labeled and unlabeled proteins have similar net charges. | Try a different type of IEC resin (anion vs. cation). Optimize the pH of the buffers to maximize charge differences. |
| No Binding to Affinity Column | Affinity tag is inaccessible after labeling. | Perform labeling under conditions that preserve protein structure. Consider moving the affinity tag to the other terminus of the protein. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. conductscience.com [conductscience.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. iba-lifesciences.com [iba-lifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 8. training.vbc.ac.at [training.vbc.ac.at]
- 9. Quality control of purified proteins to improve data quality and reproducibility: results from a large-scale survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. p4eu.org [p4eu.org]
- 12. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. SEC and RPLC Based Protein Purity Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. 6-TAMRA, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]
- 17. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 19. Mass Spectrometry Accelerates Membrane Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Effect of Protein Surface Hydrophobicity and Surface Amines on Soy Adhesive Strength [mdpi.com]
- 23. Spatial organization of hydrophobic and charged residues affects protein thermal stability and binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protein Electrostatic Properties Predefining the Level of Surface Hydrophobicity Change upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Accurate Determination of the Degree of Labeling with 6-TAMRA
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Carboxytetramethylrhodamine (6-TAMRA) is a bright, orange-red fluorescent dye widely used for the covalent labeling of biomolecules such as proteins, peptides, and nucleic acids.[1] The succinimidyl ester of 6-TAMRA (6-TAMRA SE) is a popular amine-reactive variant that forms a stable amide bond with primary amino groups, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue.[2][3] After labeling, it is crucial to determine the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule.[4]
Accurate DOL determination is essential for ensuring experimental consistency, optimizing fluorescence-based assays, and understanding structure-activity relationships.[5][6] An insufficient DOL may lead to a poor signal-to-noise ratio, while an excessive DOL can cause self-quenching of the fluorescence signal, protein aggregation, and potential loss of biological function.[7][8][9] This application note provides a detailed protocol for labeling biomolecules with 6-TAMRA SE and subsequently determining the DOL using UV-Vis spectrophotometry.
Principle of DOL Determination
The determination of DOL is based on the Beer-Lambert law, which relates absorbance to concentration. By measuring the absorbance of the purified conjugate at two key wavelengths, it is possible to calculate the concentrations of both the biomolecule and the attached dye.
-
Absorbance at ~555 nm (Amax): This is the maximum absorbance wavelength for 6-TAMRA conjugates.[10] This measurement is used to determine the concentration of the dye.
-
Absorbance at 280 nm (A280): This is the characteristic absorbance wavelength for proteins, primarily due to tryptophan and tyrosine residues.[11] However, the 6-TAMRA dye also absorbs light at 280 nm. Therefore, the measured A280 of the conjugate must be corrected by subtracting the contribution from the dye.[5][11]
The DOL is then calculated as the molar ratio of the dye to the protein.[4]
Key Experimental Workflow
The overall process involves preparing the reagents, performing the conjugation reaction, purifying the labeled product, and finally measuring the absorbance to calculate the DOL.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. biotium.com [biotium.com]
- 3. empbiotech.com [empbiotech.com]
- 4. Degree of labeling (DOL) step by step [abberior.rocks]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. abcam.cn [abcam.cn]
- 11. spectra.arizona.edu [spectra.arizona.edu]
Application Notes and Protocols for Studying Protein-Protein Interactions with 6-TAMRA Cadaverine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. The ability to quantitatively assess these interactions provides invaluable insights into disease mechanisms and facilitates the development of novel therapeutics. 6-TAMRA (Tetramethylrhodamine) cadaverine (B124047) is a fluorescent probe that serves as an excellent tool for elucidating the intricacies of PPIs. This amine-reactive derivative of the bright and photostable TAMRA fluorophore can be site-specifically incorporated into proteins, enabling the use of advanced fluorescence-based techniques to monitor and quantify binding events.
These application notes provide a comprehensive overview and detailed protocols for utilizing 6-TAMRA cadaverine in PPI studies. We will cover enzymatic labeling of proteins using transglutaminase, followed by the application of the labeled proteins in two powerful techniques: Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP).
Properties of 6-TAMRA
6-TAMRA is a well-characterized fluorophore with spectral properties that make it suitable for a wide range of biological applications. Its excitation and emission maxima are well separated from the autofluorescence of most biological samples, leading to a high signal-to-noise ratio.
| Property | Value |
| Excitation Maximum (λex) | ~546 nm |
| Emission Maximum (λem) | ~579 nm |
| Molar Extinction Coefficient | >80,000 M⁻¹cm⁻¹ |
| Quantum Yield | ~0.1 |
Application 1: Site-Specific Protein Labeling with this compound via Transglutaminase
A key advantage of this compound is its primary amine group, which makes it a substrate for transglutaminases. These enzymes catalyze the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue within a specific recognition sequence on the target protein and the primary amine of this compound. This enzymatic approach allows for site-specific labeling, offering greater control and homogeneity compared to traditional amine-reactive labeling methods that target lysine (B10760008) residues.
Transglutaminase Labeling Workflow
Caption: Workflow for transglutaminase-mediated labeling of a protein with this compound.
Protocol: Transglutaminase-Mediated Labeling
Materials:
-
Protein of interest containing a transglutaminase recognition tag (e.g., a Q-tag).
-
This compound
-
Microbial transglutaminase (MTG)
-
Labeling Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM EDTA
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the Q-tagged protein in Labeling Buffer to a final concentration of 1-5 mg/mL.
-
This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein solution and this compound stock. A 10 to 50-fold molar excess of the dye over the protein is recommended as a starting point.
-
Add transglutaminase to a final concentration of 0.1-0.5 mg/mL.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Quenching: Stop the reaction by adding Quenching Buffer to chelate the Ca²⁺ ions required for transglutaminase activity.
-
Purification: Remove excess, unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~546 nm (for 6-TAMRA concentration). While labeling efficiencies can vary, studies with similar cadaverine-based dyes have reported efficiencies in the range of 70-80%.[1]
Application 2: Fluorescence Resonance Energy Transfer (FRET) for PPI Analysis
FRET is a powerful technique for measuring the distance between two fluorophores. When a donor fluorophore is in close proximity (typically 1-10 nm) to a suitable acceptor fluorophore, non-radiative energy transfer can occur from the excited donor to the acceptor. In the context of PPIs, one protein is labeled with a donor fluorophore and its binding partner with an acceptor. The interaction brings the fluorophores into close proximity, resulting in a FRET signal. 6-TAMRA can serve as an excellent acceptor for donor fluorophores like fluorescein (B123965) or cyan fluorescent protein (CFP).
FRET Experimental Workflow
References
Tracking Protein Dynamics with 6-TAMRA Cadaverine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-TAMRA cadaverine (B124047) for the fluorescent labeling of proteins and the subsequent tracking of their dynamics. This technology is invaluable for researchers in basic science and drug development who are interested in studying protein localization, interaction, aggregation, and conformational changes in real-time.
Introduction to 6-TAMRA Cadaverine
6-TAMRA (6-Carboxytetramethylrhodamine) cadaverine is a fluorescent probe that belongs to the rhodamine family of dyes. It consists of the bright and photostable 6-TAMRA fluorophore attached to a cadaverine linker.[1][2][3] This cadaverine linker, a five-carbon diamine, serves as a substrate for the enzyme transglutaminase (TGase).[1][2][4] TGase catalyzes the formation of a stable isopeptide bond between the primary amine of the cadaverine linker and the γ-carboxamide group of a glutamine residue on a target protein.[4][5][6] This enzymatic labeling approach offers high specificity and allows for the site-specific incorporation of the fluorescent dye, making it a powerful tool for studying protein dynamics.[4][5]
Data Presentation
Table 1: Photophysical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 742.66 g/mol | [7][8] |
| Excitation Wavelength (λex) | 552 nm | [7][8] |
| Emission Wavelength (λem) | 578 nm | [7][8] |
| Extinction Coefficient | 90,000 cm⁻¹M⁻¹ | [8] |
| Solubility | DMSO | [7][8] |
| Storage Conditions | Freeze (<-15 °C), Protect from light | [7][8] |
Table 2: Recommended Starting Conditions for Transglutaminase-Mediated Labeling
| Component | Recommended Concentration |
| Target Protein | 1-10 µM |
| This compound | 10-50 µM (10-fold molar excess over protein) |
| Transglutaminase (e.g., microbial TGase) | 0.5 - 2 U/mL |
| Calcium Chloride (CaCl₂) | 5-10 mM (if required by the TGase) |
| Buffer | Tris-HCl, pH 7.5-8.5 |
| Temperature | 25-37 °C |
| Incubation Time | 30-60 minutes |
Experimental Protocols
Protocol 1: Transglutaminase-Mediated Labeling of a Target Protein
This protocol describes a general procedure for the enzymatic labeling of a protein containing accessible glutamine residues with this compound.
Materials:
-
Purified target protein with accessible glutamine residues or a specific Q-tag.[4][6]
-
This compound
-
Microbial transglutaminase (MTG) or other suitable transglutaminase
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0
-
1 M CaCl₂ solution (if required for the specific TGase)
-
Quenching Buffer: 50 mM EDTA, pH 8.0
-
DMSO (anhydrous)
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store this stock solution at -20°C, protected from light.
-
Prepare Protein Solution: Dilute the purified target protein in the Reaction Buffer to a final concentration of 10 µM.
-
Set up the Labeling Reaction: In a microcentrifuge tube, combine the following components in the order listed:
-
Target Protein Solution: 90 µL
-
This compound Stock Solution (10 mM): 1 µL (for a final concentration of 100 µM)
-
1 M CaCl₂ (if required): 5 µL (for a final concentration of 50 mM)
-
Transglutaminase (10 U/mL): 4 µL (for a final concentration of 0.4 U/mL)
-
-
Incubation: Gently mix the reaction components and incubate at 37°C for 1 hour, protected from light.
-
Quench the Reaction: Stop the reaction by adding 10 µL of Quenching Buffer (50 mM EDTA) to chelate the calcium ions (if used) and inactivate the transglutaminase.
-
Purification: Proceed immediately to Protocol 2 for the purification of the labeled protein.
Protocol 2: Purification of 6-TAMRA Labeled Protein
This protocol describes the removal of unreacted this compound and transglutaminase from the labeling reaction mixture using size-exclusion chromatography.
Materials:
-
Labeled protein solution from Protocol 1
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Purification Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl
-
Fraction collection tubes
Procedure:
-
Equilibrate the Column: Equilibrate the size-exclusion chromatography column with at least 5 column volumes of Purification Buffer.
-
Load the Sample: Carefully load the quenched reaction mixture from Protocol 1 onto the top of the column.
-
Elute the Protein: Begin eluting the sample with Purification Buffer. The labeled protein will elute in the void volume, while the smaller, unreacted this compound and transglutaminase will be retained and elute later.
-
Collect Fractions: Collect fractions and monitor the absorbance at 280 nm (for protein) and 552 nm (for 6-TAMRA).
-
Pool and Concentrate: Pool the fractions containing the labeled protein. If necessary, concentrate the protein using a centrifugal filter unit.
-
Determine Labeling Efficiency: Calculate the degree of labeling by measuring the absorbance of the purified protein solution at 280 nm and 552 nm and using the Beer-Lambert law.
-
Storage: Store the purified, labeled protein at 4°C or -80°C, protected from light.
Protocol 3: Monitoring Protein Aggregation using 6-TAMRA Labeled Protein
This protocol provides an example of how to use the 6-TAMRA labeled protein to monitor protein aggregation by measuring the change in fluorescence intensity or fluorescence polarization.[9][10]
Materials:
-
Purified 6-TAMRA labeled protein
-
Unlabeled purified protein
-
Aggregation Buffer (specific to the protein of interest, e.g., PBS, pH 7.4)
-
96-well black microplate
-
Plate reader with fluorescence intensity and fluorescence polarization capabilities
Procedure:
-
Prepare Protein Solutions: Prepare a solution of the 6-TAMRA labeled protein (e.g., 100 nM) and a solution of the unlabeled protein (e.g., 10 µM) in the Aggregation Buffer.
-
Initiate Aggregation: In a well of the 96-well plate, mix the labeled and unlabeled protein solutions. The final concentration of the labeled protein should be low enough to act as a tracer. Initiate aggregation using the appropriate method for your protein (e.g., temperature increase, addition of an inducing agent).
-
Monitor Fluorescence: Immediately place the microplate in the plate reader and begin monitoring the fluorescence intensity and/or fluorescence polarization at regular intervals over time.
-
Fluorescence Intensity: An increase or decrease in fluorescence intensity can indicate changes in the local environment of the fluorophore upon aggregation.
-
Fluorescence Polarization: An increase in fluorescence polarization indicates that the rotational motion of the labeled protein has been restricted, which occurs as it incorporates into larger aggregates.
-
-
Data Analysis: Plot the change in fluorescence intensity or fluorescence polarization as a function of time to obtain an aggregation curve. This can be used to determine aggregation kinetics and to screen for potential inhibitors or enhancers of aggregation.
Visualizations
Caption: Experimental workflow for protein labeling and analysis.
Caption: Principle of transglutaminase-mediated protein labeling.
Caption: A simplified protein aggregation pathway.
References
- 1. planetarium360.nationalmuseum.gov.ph [planetarium360.nationalmuseum.gov.ph]
- 2. tenovapharma.com [tenovapharma.com]
- 3. bluetigerscientific.com [bluetigerscientific.com]
- 4. Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered, highly reactive substrates of microbial transglutaminase enable protein labeling within various secondary structure elements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of a glutamine substrate tag enabling protein labelling mediated by Bacillus subtilis transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. This compound | AAT Bioquest [aatbio.com]
- 9. Small molecule probes of protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Fluorescent Substrates for Enzymatic Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzymatic assays are fundamental tools in biological research and drug discovery. Among the various assay formats, those employing fluorescent substrates offer significant advantages, including high sensitivity, a wide dynamic range, and amenability to high-throughput screening (HTS).[1][2] This document provides a comprehensive guide to the principles, design strategies, and detailed protocols for developing and utilizing fluorescent substrates for several key enzyme classes.
The core principle of a fluorescence-based enzyme assay is to link enzymatic activity to a measurable change in fluorescence. This is typically achieved by designing a substrate that is either non-fluorescent or emits at a specific wavelength and is converted into a highly fluorescent product upon enzymatic action.[3] Alternatively, substrates can be designed where enzyme activity disrupts Förster Resonance Energy Transfer (FRET), leading to a detectable change in the fluorescence signal.[4][5]
Section 1: Principles of Fluorescent Substrate Design
The design of an effective fluorescent substrate hinges on the specific enzyme's mechanism and the choice of an appropriate fluorophore system. Two primary strategies dominate the field: "Turn-On" probes and FRET-based probes.
"Turn-On" (Pro-fluorescent) Substrates
These substrates are initially non-fluorescent or weakly fluorescent. Enzymatic cleavage of a specific chemical bond unmasks the fluorophore, leading to a significant increase in fluorescence intensity. A classic example is the use of coumarin-based substrates.
-
Mechanism: An enzyme-cleavable group (e.g., a phosphate (B84403) or a peptide) is attached to the hydroxyl group of a fluorophore like 4-methylumbelliferone (B1674119) (MUB) or 7-amino-4-methylcoumarin (B1665955) (AMC). This modification quenches the fluorescence. Upon enzymatic hydrolysis, the highly fluorescent parent molecule is released.[6][7]
-
Application: Widely used for hydrolases such as phosphatases, glycosidases, and certain proteases.[6]
Förster Resonance Energy Transfer (FRET) Substrates
FRET-based substrates are particularly useful for proteases and kinases.[4] This strategy involves a peptide or other scaffold labeled with two different chromophores: a donor fluorophore and an acceptor (quencher).
-
Mechanism: When the donor and quencher are in close proximity (<10 nm), the energy from the excited donor is transferred non-radiatively to the quencher, preventing the donor from emitting light.[4] If the enzyme cleaves the peptide scaffold, the donor and quencher are separated, disrupting FRET and "turning on" the donor's fluorescence.[8]
-
Design Considerations: The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the quencher's absorption, as well as the distance between them.[9][10]
Section 2: General Workflow for Assay Development
Developing a robust fluorescent enzyme assay involves a systematic process of substrate design, synthesis, and validation.
Section 3: Application & Protocols for Major Enzyme Classes
Protease Assays (FRET-based)
Fluorogenic peptide substrates are widely used to measure the activity of proteases.[10] The protocol below is a general guideline for a FRET-based protease assay in a 96-well plate format.
Materials:
-
Purified protease
-
FRET-based peptide substrate (e.g., EDANS/DABCYL pair)[11]
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
Protease inhibitor (for negative control)
-
Black, opaque 96-well microplate
-
Fluorescence plate reader
Protocol:
-
Prepare Reagents:
-
Dissolve the FRET peptide substrate in DMSO to make a 10 mM stock solution. Store at -20°C, protected from light.
-
Dilute the protease to the desired concentration in cold Assay Buffer. Keep on ice.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the final desired concentration (typically 1-10 µM).
-
-
Assay Setup (per well):
-
Test Wells: Add 50 µL of Assay Buffer and 25 µL of the protease solution.
-
Negative Control Wells: Add 50 µL of Assay Buffer, 25 µL of protease solution, and a known protease inhibitor.
-
Substrate Control (Blank) Wells: Add 75 µL of Assay Buffer (no enzyme).
-
-
Initiate Reaction:
-
Add 25 µL of the substrate working solution to all wells to initiate the reaction (final volume = 100 µL). Mix gently by pipetting.
-
-
Measurement:
-
Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over 30-60 minutes. Use excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm for EDANS/DABCYL).[9]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the fluorescence vs. time plot for each well.
-
Subtract the velocity of the blank wells from the test wells.
-
Kinase Assays (Sox-based)
Sox-based substrates are "turn-on" sensors for kinase activity. Phosphorylation of a serine, threonine, or tyrosine residue near the Sox fluorophore, in the presence of Mg²⁺, causes a chelation-enhanced fluorescence (ChEF) effect, leading to a significant increase in signal.[12][13]
Materials:
-
Purified kinase
-
Sox-labeled peptide substrate
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution (10 mM stock in water)
-
Black, opaque 96-well microplate
-
Fluorescence plate reader
Protocol:
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, prepare a master mix containing the Kinase Assay Buffer, the Sox-labeled peptide substrate (final concentration typically 10-100 µM), and the kinase (final concentration typically 2-20 nM).[14]
-
-
Assay Setup (per well):
-
Test Wells: Add 90 µL of the master mix.
-
Negative Control Wells: Add 90 µL of a master mix prepared without the kinase.
-
-
Initiate Reaction:
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration typically 100-500 µM).
-
-
Measurement:
-
Data Analysis:
-
Determine the initial rate of phosphorylation from the slope of the linear phase of the reaction progress curve.
-
Phosphatase Assays (MUP-based)
4-Methylumbelliferyl phosphate (MUP) is a widely used pro-fluorescent substrate for phosphatases, especially alkaline phosphatase (ALP).[7][15]
Materials:
-
Phosphatase-containing sample (e.g., purified enzyme, cell lysate)
-
MUP substrate (10 mM stock in water or DMSO)
-
Alkaline Phosphatase Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 10)[6]
-
Stop Solution (e.g., 0.5 M K₂HPO₄-KOH, pH 10.4)[16]
-
Black, opaque 96-well microplate
-
Fluorescence plate reader
Protocol:
-
Prepare Reagents:
-
Prepare a 4-MU standard curve (0-10 µM) in Assay Buffer to convert relative fluorescence units (RFU) to product concentration.
-
Dilute the MUP stock solution to the desired final concentration (e.g., 100 µM) in Assay Buffer.
-
-
Assay Setup (per well):
-
Add 50 µL of the sample (or purified enzyme) to the wells.
-
Include blank wells containing 50 µL of sample buffer.
-
-
Initiate Reaction:
-
Add 50 µL of the MUP working solution to all wells.
-
Incubate at 37°C for 15-60 minutes, protected from light.
-
-
Stop Reaction & Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Use the 4-MU standard curve to calculate the amount of product formed.
-
Section 4: Data Presentation and Analysis
Quantitative Data Summary
Clear presentation of quantitative data is crucial for comparing substrates and assay performance.
Table 1: Common Fluorophore/Quencher Pairs for FRET Substrates
| Donor (Fluorophore) | Quencher | Excitation (nm) | Emission (nm) | Reference(s) |
|---|---|---|---|---|
| Abz (2-Aminobenzoyl) | Dnp (2,4-Dinitrophenyl) | ~320 | ~420 | [8][9][19] |
| Mca (7-Methoxycoumarin) | Dnp (2,4-Dinitrophenyl) | ~325 | ~392 | [9][19] |
| EDANS | Dabcyl | ~340 | ~490 | [9][11][19] |
| 5-FAM (Carboxyfluorescein) | Dabcyl | ~492 | ~517 | [9][19] |
| Tryptophan | Dnp (2,4-Dinitrophenyl) | ~280 | ~360 |[9][19] |
Table 2: Example Kinetic Parameters Determined by Fluorescent Assays
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference(s) |
|---|---|---|---|---|
| Matrix Metalloproteinase-12 (MMP-12) | FS-6 (FRET peptide) | 130 ± 10 | 17.0 ± 0.9 | [2] |
| Restriction Endonuclease EcoRI | Dual-labeled dsDNA | 0.014 ± 0.001 | 0.077 ± 0.003 | [20][21] |
| Cathepsin B | Boc-Phe-Arg-AMC | 200 | 1.9 (min⁻¹) |
| Alkaline Phosphatase | 4-MUP | Varies with conditions | Varies |[22] |
Enzyme Kinetics and Data Interpretation
-
Michaelis-Menten Kinetics: To determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocity (v₀) against substrate concentration [S] and fit the data to the Michaelis-Menten equation.[23][24]
-
Inner Filter Effect (IFE): At high substrate concentrations, the substrate itself can absorb excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration.[2] This effect can artificially lower apparent reaction velocities. To mitigate IFE, it is recommended to keep the total absorbance of the solution below 0.1 at the excitation wavelength.[1] If high substrate concentrations are necessary, mathematical correction factors can be applied.[2]
Section 5: Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) | Reference(s) |
| High Background Fluorescence | 1. Substrate degradation/impurity (non-enzymatic hydrolysis). 2. Autofluorescence from assay components (buffer, test compounds). 3. Use of incorrect microplates (e.g., white or clear). | 1. Aliquot substrate upon receipt to avoid freeze-thaw cycles; store protected from light. Purchase high-purity substrate. 2. Run controls for each component to identify the source. Use high-purity reagents. 3. Always use black, opaque microplates for fluorescence assays. | [25] |
| Signal Decreasing Over Time (Photobleaching) | 1. Excessive exposure to excitation light. 2. Fluorophore is not photostable. | 1. Reduce excitation intensity or exposure time. Use kinetic reads with minimal measurements needed to establish the rate. 2. Switch to a more photostable fluorophore if possible. | [1] |
| Non-linear Reaction Progress Curves | 1. Substrate depletion. 2. Product inhibition. 3. Inner Filter Effect (at high [S]). 4. Enzyme instability. | 1. Use initial rates where <10% of the substrate is consumed. 2. Analyze only the initial linear phase of the reaction. 3. Dilute the sample or use a shorter pathlength cuvette. 4. Check enzyme stability in the assay buffer over the time course of the experiment. | [2][23] |
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 5. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]
- 6. Application of Intracellular Alkaline Phosphatase Activity Measurement in Detection of Neutrophil Adherence In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. bachem.com [bachem.com]
- 9. Quenched Fluorescent Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. cpcscientific.com [cpcscientific.com]
- 11. Fluorescence and Quencher FRET Peptides [biosyn.com]
- 12. agilent.com [agilent.com]
- 13. assayquant.com [assayquant.com]
- 14. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Protocol for Alkaline Phosphatase Fluorescence [thelabrat.com]
- 17. abcam.com [abcam.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. jpt.com [jpt.com]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
- 22. Kinetics study on recombinant alkaline phosphatase and correlation with the generated fluorescent signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jasco-global.com [jasco-global.com]
- 24. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 25. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-TAMRA Cadaverine Labeling Reactions
Welcome to the technical support center for optimizing your 6-TAMRA cadaverine (B124047) labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the 6-TAMRA cadaverine labeling reaction?
A1: The labeling of cadaverine with 6-TAMRA typically involves the use of an amine-reactive derivative of 6-TAMRA, most commonly 6-TAMRA N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester reacts with the primary amine groups of cadaverine to form a stable amide bond, covalently attaching the fluorescent dye to the cadaverine molecule.[3]
Q2: Which buffer should I use for the labeling reaction?
A2: A buffer with a pH in the range of 8.3-8.5 is optimal for the reaction between an NHS ester and a primary amine.[2] 0.1 M sodium bicarbonate buffer is a common and effective choice.[4] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with cadaverine for reaction with the 6-TAMRA NHS ester.[4]
Q3: My 6-TAMRA labeled cadaverine is precipitating out of solution. What can I do?
A3: Precipitation can be a common issue, often due to the hydrophobic nature of the TAMRA dye, which can decrease the solubility of the labeled molecule.[5] Although cadaverine itself is soluble, the addition of the bulky, hydrophobic TAMRA group can lead to aggregation and precipitation, especially at high concentrations. To address this, consider optimizing the solubilization protocol. If the labeled product is intended for use in a specific buffer, ensure that this buffer is compatible with the final conjugate.
Q4: How can I stop the labeling reaction?
A4: The labeling reaction can be quenched by adding a reagent that contains a primary amine to consume the excess 6-TAMRA NHS ester. A final concentration of 50-100 mM of a quenching buffer like Tris or hydroxylamine (B1172632) can be added and incubated for an additional 30 minutes to stop the reaction.[5][6]
Q5: What is the best way to purify the this compound conjugate?
A5: To separate the labeled cadaverine from unreacted dye and byproducts, purification methods such as desalting columns, spin columns, or reverse-phase high-performance liquid chromatography (RP-HPLC) are effective.[4][5][6] The choice of method will depend on the scale of your reaction and the required purity of the final product.
Q6: How should I store the 6-TAMRA NHS ester and the final conjugate?
A6: 6-TAMRA NHS ester should be stored at -20°C, protected from light and moisture.[7][8] Once dissolved in an anhydrous solvent like DMSO, it is recommended to prepare fresh solutions for each reaction, as their stability can be limited.[3][8] The purified this compound conjugate should be stored at 4°C in the dark. For longer-term storage, it can be aliquoted and frozen at -20°C.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH of the reaction buffer. | Ensure the reaction buffer pH is between 8.3 and 8.5.[2] |
| Presence of primary amines in the buffer (e.g., Tris). | Use a buffer free of primary amines, such as 0.1 M sodium bicarbonate.[4] | |
| Inactive 6-TAMRA NHS ester due to hydrolysis. | Use fresh, high-quality 6-TAMRA NHS ester. Prepare the dye solution immediately before use.[3] | |
| Incorrect molar ratio of dye to cadaverine. | Optimize the molar ratio of 6-TAMRA NHS ester to cadaverine. Start with a molar excess of the dye (e.g., 1.5:1 to 3:1 dye:cadaverine) and titrate to find the optimal ratio.[5] | |
| Precipitation of Labeled Product | Hydrophobicity of the TAMRA dye leading to aggregation.[5] | If possible, perform the reaction in a co-solvent system that improves solubility. After purification, store the conjugate in a suitable buffer, potentially with a small amount of organic solvent if compatible with downstream applications. |
| Concentration of the labeled product is too high. | Dilute the final product to a lower concentration for storage. | |
| Unexpected Fluorescence Quenching | Aggregation of the labeled cadaverine. | Perform a concentration-dependent fluorescence study. A non-linear decrease in fluorescence intensity per unit of concentration can indicate aggregation-induced quenching.[5] Consider changing the buffer conditions to reduce aggregation. |
| Presence of quenching species in the buffer. | Ensure the final buffer does not contain components known to quench TAMRA fluorescence. | |
| Difficulty in Purifying the Labeled Product | Inefficient separation of free dye from the conjugate. | For small molecules like cadaverine, a desalting column might not provide sufficient resolution. Consider using RP-HPLC for a more effective purification.[5] |
Experimental Protocols
Protocol 1: 6-TAMRA Labeling of Cadaverine via NHS Ester Chemistry
Materials:
-
6-TAMRA NHS Ester
-
Cadaverine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Prepare Cadaverine Solution: Dissolve cadaverine in 0.1 M sodium bicarbonate buffer to a desired concentration (e.g., 10 mM).
-
Prepare 6-TAMRA NHS Ester Solution: Immediately before use, dissolve the 6-TAMRA NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[4]
-
Reaction: Add the 6-TAMRA NHS ester solution to the cadaverine solution. The molar ratio of dye to cadaverine may need to be optimized, but a starting point of a 1.5 to 3-fold molar excess of the dye is recommended.[5]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[5][7]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.[5][6]
-
Purification: Purify the this compound conjugate from unreacted dye and byproducts using RP-HPLC.
-
Quantification: Determine the concentration of the final product using absorbance measurements. The maximum absorbance for TAMRA is around 555 nm.[6]
Protocol 2: Quantification of 6-TAMRA Labeled Cadaverine
Materials:
-
Purified this compound conjugate
-
Spectrophotometer
Procedure:
-
Measure the absorbance of the purified conjugate solution at the absorbance maximum of 6-TAMRA (approximately 555 nm).
-
Calculate the concentration of the conjugate using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance.
-
ε is the molar extinction coefficient of 6-TAMRA (approximately 92,000 M⁻¹cm⁻¹ at its λmax).[9]
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the conjugate in mol/L.
-
Visual Guides
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. eurogentec.com [eurogentec.com]
- 4. youdobio.com [youdobio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. abcam.cn [abcam.cn]
- 8. selleckchem.com [selleckchem.com]
- 9. 6-TAMRA, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]
Technical Support Center: Troubleshooting Low Labeling Efficiency with 6-TAMRA Cadaverine
Welcome to the technical support center for 6-TAMRA cadaverine (B124047) labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the transglutaminase-mediated labeling of proteins and other biomolecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low or no labeling of my target protein with 6-TAMRA cadaverine. What are the potential causes?
A1: Low labeling efficiency can stem from several factors related to the enzymatic reaction. Here's a checklist of common issues to investigate:
-
Sub-optimal Reaction Conditions: The activity of transglutaminase is highly dependent on factors like pH, temperature, and the presence of co-factors. Ensure your reaction buffer is within the optimal pH range for the specific transglutaminase you are using. For instance, the labeling efficacy for microbial transglutaminase from Kutzneria albida is highest at pH 7.4.[1]
-
Enzyme Inactivity: Transglutaminase can lose activity due to improper storage or handling. Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. It is also crucial to use the appropriate amount of enzyme for your reaction scale.
-
Issues with the Target Protein: The target protein itself might not be a suitable substrate for the transglutaminase. The enzyme recognizes and modifies specific glutamine residues. If your protein of interest lacks accessible glutamine residues within a recognizable sequence context, labeling will be inefficient. Consider using a protein engineered with a specific transglutaminase recognition tag (Q-tag).[2][3]
-
Presence of Inhibitors: Your sample may contain inhibitors of transglutaminase. For example, ammonium (B1175870) is a known inhibitor of some microbial transglutaminases.[1][4] Additionally, some biological samples, like milk, contain natural, heat-labile transglutaminase inhibitors.[5]
-
Calcium Concentration (for mammalian TGases): Mammalian transglutaminases are typically calcium-dependent enzymes.[6][7][8][9][10] The absence of sufficient Ca2+ ions in the reaction buffer will result in little to no enzyme activity. Conversely, some microbial transglutaminases are calcium-independent.[11]
Q2: How critical is the choice of transglutaminase for my experiment?
A2: The choice of transglutaminase is critical. Different transglutaminases exhibit varying substrate specificities. Some microbial transglutaminases (MTGs) have low substrate specificity, which may lead to non-specific labeling of your target protein or other proteins in a complex mixture.[1][4] For site-specific labeling, it is advisable to use a transglutaminase with high specificity for a particular recognition sequence (Q-tag) that can be genetically fused to your protein of interest.[1][12] For example, the MTG from Kutzneria albida shows no cross-reactivity with common MTG substrates.[1][4]
Q3: My labeled protein appears to be aggregated or has precipitated out of solution. What can I do?
A3: Protein aggregation can be a concern with fluorescently labeled proteins. Here are a few troubleshooting steps:
-
Optimize Labeling Stoichiometry: Excessive labeling can increase the hydrophobicity of the protein, leading to aggregation. Try reducing the molar excess of this compound or decreasing the reaction time.
-
Improve Protein Solubility: Ensure your protein is in a buffer that maintains its stability and solubility throughout the labeling process. If solubility is an issue, consider adding stabilizing agents or detergents (at concentrations that do not inhibit the enzyme).
-
Purification Strategy: Aggregates can sometimes be removed during the purification step. Size-exclusion chromatography is often effective at separating monomeric labeled protein from aggregates.
Q4: What is the best way to purify my this compound-labeled protein?
A4: The optimal purification method depends on the properties of your target protein and the scale of your reaction. The primary goal is to remove unreacted this compound and the transglutaminase enzyme.
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the labeled protein from smaller molecules like the free dye and the enzyme (depending on its size).
-
Affinity Chromatography: If your protein has an affinity tag (e.g., a His-tag), you can use the corresponding affinity resin (e.g., Ni-NTA) for purification.[2] This is a highly specific method for isolating the target protein.
-
Dialysis or Buffer Exchange: For larger volumes, dialysis against a suitable buffer can be used to remove the free dye. Multiple buffer changes will be necessary for efficient removal.
Quantitative Data Summary
For successful labeling, it is crucial to optimize the reaction components. The following table provides a summary of typical concentration ranges and conditions.
| Parameter | Recommended Range | Notes |
| Target Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may also increase the risk of aggregation. |
| This compound Concentration | 10 - 100 molar excess | The optimal ratio is protein-dependent and should be determined empirically. Start with a lower excess to avoid over-labeling. |
| Transglutaminase Concentration | 0.1 - 1 U per mg of protein | The optimal amount of enzyme can vary. Refer to the manufacturer's guidelines for the specific activity of your enzyme. |
| Calcium Chloride (for Ca2+-dependent TGases) | 1 - 10 mM | Essential for the activity of mammalian transglutaminases. Microbial transglutaminases are generally Ca2+-independent.[11] |
| Reaction Buffer pH | 7.0 - 8.5 | The optimal pH can vary between different transglutaminases. A pH of 7.4 has been shown to be effective for some microbial TGases.[1] |
| Incubation Temperature | 25 - 37 °C | Higher temperatures can increase the reaction rate but may also lead to protein instability. |
| Incubation Time | 30 minutes - 2 hours | Monitor the reaction progress to determine the optimal time. Prolonged incubation can increase the risk of non-specific labeling and aggregation. |
Experimental Protocols
Detailed Protocol for Transglutaminase-Mediated Protein Labeling with this compound
This protocol provides a general guideline for labeling a target protein containing an accessible glutamine residue or a Q-tag.
Materials:
-
Purified target protein in a suitable buffer (e.g., Tris or HEPES, pH 7.0-8.5)
-
This compound
-
Transglutaminase (e.g., microbial transglutaminase)
-
1 M Calcium Chloride solution (if using a Ca2+-dependent transglutaminase)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 1 M hydroxylamine (B1172632) or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Reagents:
-
Dissolve the this compound in an organic solvent like DMSO to create a stock solution (e.g., 10 mM). Store protected from light.
-
Prepare the target protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Reconstitute the transglutaminase according to the manufacturer's instructions.
-
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, combine the target protein solution, this compound stock solution (to the desired molar excess), and the reaction buffer.
-
If using a Ca2+-dependent transglutaminase, add CaCl2 to a final concentration of 1-10 mM.
-
Initiate the reaction by adding the transglutaminase.
-
-
Incubation:
-
Incubate the reaction mixture at 25-37 °C for 30 minutes to 2 hours. Protect the reaction from light.
-
-
Quench the Reaction:
-
Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. This will react with any remaining active enzyme.
-
-
Purification:
-
Purify the labeled protein from the unreacted this compound and the transglutaminase using a suitable method such as size-exclusion chromatography or affinity chromatography.
-
-
Characterization:
-
Confirm the labeling efficiency and purity of the final product using techniques such as SDS-PAGE (visualizing the fluorescently labeled protein) and UV-Vis spectroscopy to determine the degree of labeling.
-
Visualizations
Troubleshooting Workflow for Low Labeling Efficiency
Caption: A flowchart for troubleshooting low labeling efficiency.
Transglutaminase-Mediated Labeling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of a glutamine substrate tag enabling protein labelling mediated by Bacillus subtilis transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a microbial transglutaminase enabling highly site-specific labeling of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of the intrinsic transglutaminase in the Ca2+-mediated crosslinking of erythrocyte proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of calcium ions in the activation and activity of the transglutaminase 3 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of transglutaminase at calcium levels consistent with a role for this enzyme as a calcium receptor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and mechanistic analysis of Ca2+-dependent regulation of transglutaminase 2 activity using a Ca2+-bound intermediate state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium binding of transglutaminases: a 43Ca NMR study combined with surface polarity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Site-specific protein labelling and immobilization mediated by microbial transglutaminase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
reducing background fluorescence in 6-TAMRA experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in experiments utilizing 6-Carboxytetramethylrhodamine (6-TAMRA).
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure specific signals, leading to a poor signal-to-noise ratio and unreliable data. This guide provides a systematic approach to identifying and mitigating common sources of background noise in your 6-TAMRA experiments.
Problem: High background fluorescence observed across the entire sample.
This is often indicative of issues with unbound dye, contaminants in the media or buffers, or autofluorescence from the sample or materials.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background fluorescence in 6-TAMRA experiments?
A1: High background fluorescence in 6-TAMRA experiments can originate from several sources:
-
Unbound or Non-specifically Bound Dye: Excess 6-TAMRA that has not been washed away or is non-specifically adhering to surfaces.[1][2]
-
Autofluorescence: Endogenous fluorescence from the biological sample itself, with common sources being NADH, flavins, collagen, and elastin (B1584352).[3][4][5][6]
-
Cell Culture Media and Buffers: Components like phenol red and riboflavin (B1680620) in cell culture media are inherently fluorescent.[7][8][9]
-
Plasticware and Consumables: Standard plastic-bottom dishes and plates can exhibit significant fluorescence.[1][8][4]
-
Instrumental Noise: Background noise can also be generated by the imaging instrument's components, such as the camera and light source.[1]
Q2: How can I reduce background caused by unbound 6-TAMRA?
A2: To minimize background from unbound dye, you should:
-
Optimize Dye Concentration: Perform a titration to find the lowest concentration of 6-TAMRA that still provides a good signal.[1][3] Using excessive dye concentrations is a common cause of high background.
-
Thorough Washing: After labeling, wash your sample 2-3 times with a buffered saline solution like PBS to remove any unbound fluorophores.[1][2]
-
Purification of Conjugates: For labeled proteins or peptides, ensure proper purification to separate the conjugate from free dye. Techniques like desalting columns or dialysis are effective.[10]
Q3: My unlabeled control sample shows high background. What could be the cause?
A3: If an unlabeled control exhibits high fluorescence, the primary cause is likely autofluorescence from your sample.[3]
-
Identify the Source: Common endogenous fluorophores include NADH, flavins, and lipofuscin.[3][4] The extracellular matrix components collagen and elastin can also be major contributors in tissue samples.[5]
-
Spectral Analysis: Use a spectral lambda scan on your microscope to determine the emission spectrum of the autofluorescence.[3] This can help you choose appropriate filters to separate it from the 6-TAMRA signal.
-
Consider Alternative Dyes: If the autofluorescence overlaps significantly with 6-TAMRA's emission, consider using a fluorophore that emits in the far-red region of the spectrum, as autofluorescence is typically lower at these longer wavelengths.[3]
Q4: Can my choice of microplate or slide affect background fluorescence?
A4: Absolutely. The vessel you use for imaging can be a significant source of background.
-
Plastic vs. Glass: Standard plastic-bottom dishes used for cell culture can be highly fluorescent. Switching to glass-bottom dishes or plates is recommended for imaging.[1]
-
Plate Color: For microplate-based assays, use black-walled plates.[8][9] White plates reflect excitation light, increasing background, while clear plates can lead to crosstalk between wells.[9]
Q5: What instrument settings can I adjust to reduce background?
A5: Optimizing your microscope settings is crucial for improving the signal-to-noise ratio.[3][11]
-
Excitation Intensity: Use the lowest possible excitation light intensity that provides an adequate signal. This also helps to reduce photobleaching.[12]
-
Exposure Time: Minimize exposure time to what is necessary to capture a clear image.[12]
-
Filter Selection: Ensure your excitation and emission filters are appropriate for 6-TAMRA's spectral properties to maximize signal collection and minimize bleed-through from other sources.[13]
-
Gain and Offset: Adjust the camera's gain and offset settings to optimize the dynamic range of your signal without amplifying background noise excessively.
Data Summary Tables
Table 1: Spectral Properties of 6-TAMRA
| Property | Value | Reference |
| Excitation Maximum (λex) | ~546 nm | [10] |
| Emission Maximum (λem) | ~579 nm | [10] |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | [14][15] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | [15] |
Note: Spectral characteristics can vary depending on the solvent, pH, and conjugation state of the dye.[15]
Table 2: Common Autofluorescent Species and their Spectral Ranges
| Fluorophore | Excitation (nm) | Emission (nm) | Reference |
| NADH | ~340 | ~450 | [4] |
| Flavins (FAD) | 380-490 | 520-560 | [4] |
| Lipofuscin | 345-490 | 460-670 | [4] |
| Collagen | 340-400 | 360-560 | [4] |
| Tryptophan | ~280 | ~350 | [4] |
Experimental Protocols
Protocol: Titration of 6-TAMRA for Optimal Concentration
Objective: To determine the lowest concentration of a 6-TAMRA conjugate that provides a robust signal with minimal background.
Methodology:
-
Prepare a Dilution Series: Create a series of dilutions of your 6-TAMRA labeled probe (e.g., antibody, peptide) in your assay buffer. The range should typically span from slightly below to slightly above the manufacturer's recommended concentration.[3]
-
Label Samples: Prepare replicate samples for each concentration in the dilution series, as well as a "no dye" control.
-
Incubation and Washing: Incubate the samples with the diluted probe according to your standard protocol. Follow with your standard washing procedure to remove unbound probe.[2]
-
Imaging: Image all samples using identical instrument settings (e.g., excitation intensity, exposure time, gain).
-
Analysis: Quantify the mean fluorescence intensity of the specific signal and a background region for each concentration.
-
Determination: Plot the signal-to-background ratio versus the probe concentration. The optimal concentration is the lowest one that provides a high signal-to-background ratio before the background begins to increase significantly.
Protocol: Preparation of a "No Probe" Autofluorescence Control
Objective: To isolate and measure the contribution of sample autofluorescence to the total signal.
Methodology:
-
Sample Preparation: Prepare a control sample that is identical to your experimental samples in every way (e.g., cell type, fixation, permeabilization) but without the addition of the 6-TAMRA probe.[3][8]
-
Mock Incubation: "Incubate" the control sample with buffer only for the same duration as the probe incubation in your experimental samples.
-
Washing: Perform the same washing steps on the control sample as you do for your experimental samples.
-
Imaging: Image the control sample using the exact same instrument settings that you will use for your 6-TAMRA labeled samples.
-
Analysis: The fluorescence detected in this control sample represents the autofluorescence of your sample under the experimental conditions. This value can be used for background subtraction from your experimental images.[7]
Visualizations
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. microscopyfocus.com [microscopyfocus.com]
- 4. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 5. Cell and tissue autofluorescence research and diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tecan.com [tecan.com]
- 10. benchchem.com [benchchem.com]
- 11. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 14. interchim.fr [interchim.fr]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Solving Solubility Problems of 6-TAMRA Labeled Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility challenges encountered with 6-TAMRA (6-carboxytetramethylrhodamine) labeled peptides during their experiments.
Troubleshooting Guide
Issue: My 6-TAMRA labeled peptide will not dissolve in aqueous buffer.
This is a common issue, primarily due to the increased hydrophobicity of the peptide conjugate after the addition of the 6-TAMRA dye.[1][2] The peptide's amino acid sequence and length also play a crucial role.[3][4][5] Follow this step-by-step guide to troubleshoot and achieve solubilization.
Step 1: Initial Assessment and Small-Scale Solubility Test
Before dissolving the entire sample, it is critical to perform a solubility test on a small aliquot to avoid risking the entire batch.[3][6]
-
Determine the Peptide's Net Charge:
-
Perform a Small-Scale Test:
Step 2: Systematic Solubilization Protocol
The following workflow provides a systematic approach to dissolving your 6-TAMRA labeled peptide.
Caption: Troubleshooting workflow for dissolving 6-TAMRA labeled peptides.
Experimental Protocols
Protocol 1: General Solubilization of 6-TAMRA Labeled Peptides
-
Preparation: Allow the lyophilized peptide to warm to room temperature in a desiccator.[8][10]
-
Initial Solvent Addition: Based on the peptide's net charge (see table below), add the appropriate initial solvent. Start with sterile, distilled water or a simple buffer (e.g., PBS at pH 7.4) whenever possible.[3]
-
Mechanical Agitation: Vortex or gently agitate the vial to facilitate dissolution.[6] If the peptide does not dissolve, sonication in a water bath for a few minutes can help break up aggregates.[2][11]
-
pH Adjustment (if necessary):
-
For basic peptides that are insoluble in water, add a small amount of 10-30% acetic acid or 0.1% trifluoroacetic acid (TFA) dropwise while vortexing.[2][12]
-
For acidic peptides that are insoluble in water, add a small amount of 1% ammonium hydroxide or 10% ammonium bicarbonate dropwise.[2] Caution: Avoid basic conditions for peptides containing Cysteine (Cys), as it can promote disulfide bond formation.[6]
-
-
Use of Organic Co-solvents (for hydrophobic/neutral peptides):
-
If the peptide remains insoluble, use a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724).[1][2][7]
-
First, dissolve the peptide completely in the organic solvent.
-
Then, slowly add the dissolved peptide solution dropwise into your stirring aqueous buffer to the desired final concentration.[3] This helps to prevent precipitation.
-
-
Final Clarification: Once the peptide appears to be in solution, centrifuge the vial at high speed (>10,000 x g) for 10-15 minutes to pellet any remaining micro-aggregates.[2] Carefully transfer the supernatant to a new, clean tube.
| Peptide Type (Net Charge) | Primary Solvent | Secondary Solvent (if needed) | Notes |
| Basic (>0) | Deionized Water / PBS | 10-30% Acetic Acid or 0.1% TFA | Add acid dropwise to aid dissolution.[4][12] |
| Acidic (<0) | Deionized Water / PBS | 1% NH4OH or 10% (NH4)2CO3 | Avoid with Cys-containing peptides.[4][6] |
| Neutral/Hydrophobic (=0) | DMSO, DMF, Acetonitrile | Dilute dropwise into aqueous buffer | Use minimal organic solvent. DMSO can oxidize Met or Cys residues.[3][4] |
Frequently Asked Questions (FAQs)
Q1: Why is my 6-TAMRA labeled peptide less soluble than the unlabeled version? A1: The 6-TAMRA dye is an inherently hydrophobic molecule.[1][2] Covalently attaching it to your peptide increases the overall hydrophobicity of the conjugate, which can lead to decreased solubility in aqueous solutions and a higher tendency to aggregate.[1][13]
Q2: My peptide solution is fluorescent, but I'm getting poor results in my assay. Could this be a solubility issue? A2: Yes, this could be related to aggregation. When 6-TAMRA labeled peptides aggregate, the fluorophores can come into close proximity, leading to self-quenching of the fluorescence signal.[1] This can result in a lower-than-expected fluorescence intensity.[2] What appears as a dissolved peptide might be a suspension of fine aggregates. It is recommended to centrifuge your solution before use to remove any insoluble aggregates.[2][11]
Q3: What is the best organic solvent to use for my hydrophobic 6-TAMRA peptide? A3: Dimethyl sulfoxide (DMSO) is a strong solvent suitable for many hydrophobic peptides.[3] However, it should be used with caution as it can oxidize peptides containing Cysteine (Cys) or Methionine (Met) residues.[3][4] In such cases, Dimethylformamide (DMF) or acetonitrile are suitable alternatives.[7][14] Always use the minimal amount of organic solvent necessary and add it to your aqueous buffer dropwise.[2][3] For most cellular assays, the final concentration of DMSO should be kept low, typically below 1%.[4]
Q4: Can adjusting the pH of my buffer help with solubility? A4: Absolutely. A peptide's solubility is at its minimum at its isoelectric point (pI), which is the pH at which it has a net zero charge.[3] Adjusting the pH of the solution away from the pI increases the net charge of the peptide, enhancing its interaction with water molecules and thereby improving solubility.[2][3] Basic peptides are more soluble at acidic pH, and acidic peptides are more soluble at basic pH.[4]
Caption: Factors influencing the solubility of 6-TAMRA labeled peptides.
Q5: How should I store my 6-TAMRA labeled peptide to prevent solubility issues later? A5: For long-term storage, lyophilized peptides are stable for years when stored at -20°C or -80°C, protected from light and moisture.[8][10][15] Before opening, always allow the vial to equilibrate to room temperature in a desiccator to prevent water condensation.[9][10] If you must store the peptide in solution, prepare aliquots to avoid repeated freeze-thaw cycles, which can cause degradation and aggregation.[10][16] Store solutions at -20°C or -80°C. Peptides in solution have a much shorter shelf-life than when lyophilized.[10][16]
| Storage Condition | Lyophilized Peptide | Peptide in Solution |
| Temperature | -20°C or -80°C for long-term storage.[8][15] | -20°C or -80°C.[10] |
| Duration | Stable for several years.[9][15] | Limited shelf-life; avoid long-term storage.[10] |
| Key Considerations | Store in a desiccator, protect from light.[10][15] | Aliquot to avoid freeze-thaw cycles. Use sterile buffer (pH 5-6).[10][16] |
References
- 1. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. biobasic.com [biobasic.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. peptide.com [peptide.com]
- 9. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 10. genscript.com [genscript.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. genscript.com [genscript.com]
- 13. lifetein.com [lifetein.com]
- 14. lifetein.com [lifetein.com]
- 15. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 16. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
purification challenges with 6-TAMRA labeled nucleotides.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 6-TAMRA labeled nucleotides.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve specific issues that may arise during their experiments.
Q1: After my labeling reaction, HPLC analysis shows multiple fluorescent peaks. What are they and how can I isolate my desired product?
A1: The presence of multiple fluorescent peaks in an HPLC chromatogram following a 6-TAMRA labeling reaction is a common observation. These peaks typically represent the desired 6-TAMRA labeled nucleotide, unreacted (free) 6-TAMRA dye, and potentially partially labeled or degraded products. The hydrophobicity of the TAMRA dye is a key factor in separation.[1][2]
Troubleshooting Steps:
-
Peak Identification:
-
Unreacted Dye: Free 6-TAMRA dye is highly hydrophobic and will typically have a longer retention time on a reverse-phase HPLC column compared to the labeled nucleotide.[1]
-
Unlabeled Nucleotide: The unlabeled nucleotide is the most polar and will elute earliest.[3]
-
Labeled Nucleotide: The desired 6-TAMRA labeled nucleotide will have an intermediate retention time.
-
-
Optimization of HPLC Gradient: Adjusting the gradient of the organic solvent (e.g., acetonitrile) in your mobile phase can improve the separation between these peaks. A shallower gradient can increase the resolution between the desired product and closely eluting impurities.[1][4]
-
Fraction Collection: Carefully collect the fractions corresponding to the peak of the desired 6-TAMRA labeled nucleotide. It is advisable to collect narrow fractions across the peak and analyze them separately to ensure high purity.
Q2: My purified 6-TAMRA labeled nucleotides show low fluorescence intensity or signal-to-noise ratio in my downstream application. What could be the cause?
A2: Low fluorescence intensity can stem from several factors, including inefficient labeling, dye quenching, or issues with the purification process.
Troubleshooting Steps:
-
Assess Labeling Efficiency: Incomplete labeling will result in a lower overall fluorescence signal. Consider optimizing the labeling reaction conditions, such as the molar ratio of dye to nucleotide and the reaction time.[5][6]
-
Check for Quenching: Aggregation of labeled nucleotides can lead to self-quenching of the TAMRA fluorophore.[7] This can be influenced by the hydrophobicity of TAMRA.[2] Ensure the purified product is fully solubilized in an appropriate buffer. The fluorescence of TAMRA can also be pH-sensitive, with decreased intensity in alkaline environments (pH > 8.0).[2][7]
-
Purity Assessment: The presence of residual unlabeled nucleotides can compete with the labeled ones in downstream applications, leading to a reduced signal. Ensure your purification method effectively removes all unlabeled species.[1] The presence of free dye can also contribute to high background fluorescence.[1]
Q3: I am observing precipitation of my 6-TAMRA labeled nucleotides after purification. How can I improve their solubility?
A3: The hydrophobic nature of the 6-TAMRA dye can significantly decrease the solubility of the labeled nucleotide, leading to precipitation, especially at high concentrations.[2][7]
Troubleshooting Steps:
-
Optimize Buffer Conditions: The choice of buffer can impact solubility. For hydrophobic molecules, consider using buffers containing a small amount of an organic solvent like DMSO or DMF to aid in dissolution.[7] However, ensure the chosen solvent is compatible with your downstream application.
-
Control the Degree of Labeling: For oligonucleotides, excessive labeling with TAMRA can increase hydrophobicity and promote aggregation.[2] Aim for an optimal degree of labeling to balance signal intensity and solubility.
-
Storage Conditions: Store the purified labeled nucleotides at an appropriate concentration and temperature. For long-term storage, lyophilized powder stored at -20°C to -70°C is recommended.[8] When in solution, storing in smaller aliquots can prevent repeated freeze-thaw cycles that may promote aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after a 6-TAMRA labeling reaction?
A1: The most common impurities include unreacted (free) 6-TAMRA dye, unlabeled nucleotides, and partially labeled oligonucleotides (in the case of oligonucleotide labeling).[1][9] These impurities can interfere with downstream applications and must be removed during purification.[1]
Q2: Which purification methods are most effective for 6-TAMRA labeled nucleotides?
A2: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a widely used and effective method for purifying 6-TAMRA labeled nucleotides due to its high resolution.[1] Other methods like Fast Protein Liquid Chromatography (FPLC) with anion exchange columns and polyacrylamide gel electrophoresis (PAGE) can also be employed, especially for labeled oligonucleotides.[3][10][11]
Q3: How can I quantify the concentration and labeling efficiency of my purified 6-TAMRA labeled nucleotides?
A3: The concentration and labeling efficiency can be determined using UV-Vis spectrophotometry. By measuring the absorbance at 260 nm (for the nucleotide) and at the absorbance maximum of 6-TAMRA (~555 nm), you can calculate the concentrations of both the nucleotide and the dye.[5] The degree of labeling (DOL) can then be calculated as the molar ratio of the dye to the nucleotide.
Q4: What are the optimal storage conditions for 6-TAMRA labeled nucleotides?
A4: For long-term stability, it is recommended to store 6-TAMRA labeled nucleotides in a lyophilized state at -20°C to -70°C, protected from light.[8] If in solution, store at 4°C for short-term use (up to 2 weeks) or in aliquots at -20°C for longer periods to avoid repeated freeze-thaw cycles.[8] It is also crucial to protect the labeled nucleotides from light to prevent photobleaching.[12]
Quantitative Data Summary
Table 1: Comparison of Purification Techniques for 6-TAMRA Labeled Oligonucleotides
| Purification Method | Typical Purity | Typical Recovery | Key Advantages | Key Disadvantages |
| Reverse-Phase HPLC | >95% | 60-80% | High resolution, excellent for removing free dye. | Can be time-consuming, requires specialized equipment. |
| Anion-Exchange FPLC | >90% | 70-90% | Good separation of labeled from unlabeled oligonucleotides.[3] | May not efficiently remove free dye. |
| PAGE | >98% | 20-70% | High purity, good for size-based separation.[11] | Lower recovery, can be labor-intensive. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification of 6-TAMRA Labeled Oligonucleotides
This protocol outlines a general procedure for the purification of 6-TAMRA labeled oligonucleotides using RP-HPLC.
Materials:
-
Crude 6-TAMRA labeled oligonucleotide solution
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
RP-HPLC system with a C18 column
-
UV-Vis detector
Procedure:
-
System Preparation: Equilibrate the HPLC system and the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Sample Injection: Inject the crude labeled oligonucleotide solution onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.[1]
-
Detection: Monitor the elution profile at 260 nm (for DNA/RNA) and ~555 nm (for 6-TAMRA).
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both wavelengths. This peak represents the purified 6-TAMRA labeled oligonucleotide.
-
Post-Purification: Evaporate the solvent from the collected fractions using a vacuum concentrator.
-
Quantification: Resuspend the purified product in a suitable buffer and determine the concentration and degree of labeling using UV-Vis spectrophotometry.
Protocol 2: Polyacrylamide Gel Electrophoresis (PAGE) Purification of 6-TAMRA Labeled Oligonucleotides
This protocol describes the purification of 6-TAMRA labeled oligonucleotides based on their size using denaturing PAGE.
Materials:
-
Crude 6-TAMRA labeled oligonucleotide solution
-
Denaturing polyacrylamide gel (e.g., 12-20%, with 7M urea)
-
TBE buffer (Tris-borate-EDTA)
-
Gel loading buffer
-
UV transilluminator
-
Sterile scalpel or razor blade
-
Crush and soak elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA)
-
Ethanol (B145695) for precipitation
Procedure:
-
Gel Preparation: Cast a denaturing polyacrylamide gel of an appropriate percentage to resolve the desired oligonucleotide length.
-
Sample Preparation: Mix the crude labeled oligonucleotide with gel loading buffer.
-
Electrophoresis: Load the sample onto the gel and run the electrophoresis in TBE buffer until the desired separation is achieved.
-
Visualization: Visualize the bands on a UV transilluminator. The 6-TAMRA labeled oligonucleotide will appear as a colored band.
-
Excision: Carefully excise the band corresponding to the full-length, labeled oligonucleotide using a sterile scalpel.
-
Elution: Place the gel slice in a microcentrifuge tube and crush it. Add crush and soak elution buffer and incubate overnight at 37°C with gentle agitation.
-
Purification: Separate the eluted oligonucleotide from the gel fragments by centrifugation through a filter tube.
-
Precipitation: Precipitate the oligonucleotide from the supernatant by adding ethanol and salt, followed by centrifugation.
-
Final Preparation: Wash the pellet with 70% ethanol, air dry, and resuspend in a suitable nuclease-free buffer.
Visualizations
References
- 1. mz-at.de [mz-at.de]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. abcam.cn [abcam.cn]
- 6. youdobio.com [youdobio.com]
- 7. benchchem.com [benchchem.com]
- 8. 6-TAMRA, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Annealing and purification of fluorescently labeled DNA substrates for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Non-Specific Binding of 6-TAMRA Conjugates
Welcome to the technical support center for minimizing non-specific binding of 6-TAMRA (tetramethylrhodamine) conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to high background and false-positive signals in experiments utilizing 6-TAMRA labeled molecules.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of 6-TAMRA conjugates?
Non-specific binding refers to the adherence of 6-TAMRA conjugated molecules (e.g., antibodies, peptides, or oligonucleotides) to unintended targets or surfaces within a sample.[1] This phenomenon can be driven by several factors, including ionic interactions, hydrophobic interactions, and binding to endogenous molecules, which leads to high background fluorescence that can obscure the specific signal.[1]
Q2: What are the primary causes of high background staining with 6-TAMRA conjugates?
Several factors can contribute to high background staining with 6-TAMRA conjugates:
-
Hydrophobic Interactions: Both the 6-TAMRA dye and the conjugated molecule can possess hydrophobic regions that non-specifically interact with cellular components.[1]
-
Ionic Interactions: Charged groups on the conjugate can interact with oppositely charged molecules within the sample.[1]
-
High Conjugate Concentration: Using an excessively high concentration of the 6-TAMRA conjugate is a frequent cause of increased non-specific binding.[1][2][3]
-
Inadequate Blocking: Failure to sufficiently block non-specific binding sites on the sample (e.g., cells or tissue) can lead to high background.[1][2]
-
Insufficient Washing: Inadequate washing steps may not effectively remove all unbound or weakly bound conjugates, resulting in a higher background signal.[1][2][4]
-
Conjugate Quality: Aggregates or impurities within the 6-TAMRA conjugate preparation can bind non-specifically and contribute to background fluorescence.[1]
-
Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce at similar wavelengths to 6-TAMRA, which can be mistaken for a specific signal.[1]
Q3: How can I reduce non-specific binding caused by hydrophobic and ionic interactions?
To mitigate non-specific binding driven by these interactions, you can modify your buffers. The inclusion of a mild non-ionic detergent and adjustments to the salt concentration can be effective.
-
Detergents: Low concentrations of non-ionic detergents like Tween 20 or Triton X-100 in your incubation and wash buffers can help disrupt hydrophobic interactions.[1][5]
-
Salt Concentration: Increasing the salt concentration (e.g., NaCl) in your buffers can help to shield charged interactions, thereby reducing non-specific binding due to ionic forces.[5][6]
Troubleshooting Guides
Issue 1: High Background Fluorescence Across the Entire Sample
This is a common problem that can mask the specific signal. Follow this step-by-step guide to troubleshoot and reduce generalized high background.
Troubleshooting Workflow for High Background Fluorescence
Caption: A stepwise approach to troubleshooting high background fluorescence.
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Single protein, good for most applications, compatible with avidin-biotin systems.[7][8] | Can be less effective than serum for some applications.[7] |
| Normal Serum (e.g., Goat, Donkey) | 5-10% (v/v) | Very effective at blocking non-specific sites. Use serum from the same species as the secondary antibody to prevent cross-reactivity.[9][10] | More expensive than BSA or milk. Can contain endogenous antibodies that may cross-react.[9] |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and readily available.[8] | Not recommended for detecting phosphoproteins or for use with avidin-biotin systems. Can increase background in some fluorescent channels.[7][8] |
| Fish Gelatin | 0.1-0.5% (w/v) | Can be more effective than BSA in some cases. | May not be as effective as serum for all applications. |
| Commercial Blocking Buffers | Varies | Often protein-free, reducing cross-reactivity. Provide batch-to-batch consistency.[8] | Generally more expensive than homemade solutions. |
Table 2: Effect of Buffer Additives on Non-Specific Binding
| Additive | Typical Concentration | Purpose | Mechanism of Action |
| Non-ionic Detergents (e.g., Tween 20, Triton X-100) | 0.05-0.1% (v/v) | Reduce hydrophobic interactions.[1][5] | Disrupts non-specific binding of hydrophobic molecules to surfaces.[5] |
| Sodium Chloride (NaCl) | 150-500 mM | Reduce ionic interactions.[5] | Shields electrostatic charges, preventing non-specific charge-based binding.[5][6] |
| Bovine Serum Albumin (BSA) | 0.1-1% (w/v) | Acts as a blocking protein in solution.[5] | Coats surfaces and shields the analyte from non-specific interactions.[5][11] |
Experimental Protocols
Protocol 1: Titration of 6-TAMRA Conjugate to Determine Optimal Concentration
-
Prepare a dilution series of your 6-TAMRA conjugate in your assay buffer. A good starting point is to test the manufacturer's recommended concentration, as well as several dilutions above and below this (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Prepare replicate samples for each dilution, including a negative control (no conjugate) and a positive control if available.
-
Follow your standard staining protocol , ensuring that all other parameters (e.g., incubation time, temperature, washing steps) are kept constant across all samples.
-
Image all samples using identical acquisition settings (e.g., laser power, exposure time, gain).
-
Analyze the images to determine the concentration that provides the best signal-to-noise ratio (i.e., bright specific staining with low background).
Protocol 2: Optimizing Blocking and Washing Steps
-
Blocking Optimization:
-
Prepare your samples according to your standard protocol up to the blocking step.
-
Test different blocking agents (see Table 1) for varying lengths of time (e.g., 1 hour at room temperature, overnight at 4°C).[9]
-
Proceed with your staining protocol using the optimal conjugate concentration determined in Protocol 1.
-
Compare the background levels between the different blocking conditions to identify the most effective one.
-
-
Washing Optimization:
-
After the incubation with the 6-TAMRA conjugate, test different washing procedures.
-
Vary the number of washes (e.g., 3, 5, or 7 times).
-
Vary the duration of each wash (e.g., 5, 10, or 15 minutes).
-
Test the addition of a non-ionic detergent (e.g., 0.05% Tween 20) to your wash buffer.[1]
-
Image and compare the samples to determine the washing protocol that most effectively reduces background without diminishing the specific signal.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: A generalized workflow for immunofluorescence staining.
Caption: Factors contributing to non-specific binding and their respective solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. biotium.com [biotium.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. Effects of salts on protein-surface interactions: applications for column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nicoyalife.com [nicoyalife.com]
effect of pH on 6-TAMRA cadaverine fluorescence and stability.
Welcome to the technical support center for 6-TAMRA (6-Carboxytetramethylrhodamine) cadaverine (B124047). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the use of this fluorophore, with a specific focus on the effects of pH on its fluorescence and stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for 6-TAMRA cadaverine fluorescence?
A1: The optimal fluorescence of 6-TAMRA, like other rhodamine-based dyes, is generally observed in a pH range from approximately 7.0 to 8.5. Within this slightly basic to physiological range, the fluorophore exists predominantly in its fluorescent zwitterionic form. It is recommended to use a buffer with sufficient capacity to maintain the pH, such as phosphate-buffered saline (PBS) or HEPES.[1]
Q2: Why does my 6-TAMRA fluorescence signal decrease in acidic conditions (pH < 6.5)?
A2: The decrease in fluorescence in acidic environments is a well-documented characteristic of rhodamine dyes.[2][3] At acidic pH, the carboxyl group on the rhodamine core becomes protonated. This encourages a structural change from the fluorescent, open quinone form to a non-fluorescent, closed spirolactam form.[2][3][4] This equilibrium is reversible, and fluorescence can typically be recovered by returning the solution to a neutral or slightly basic pH.
Q3: Is this compound stable at highly alkaline pH (pH > 9.0)?
A3: While rhodamine dyes are generally stable, prolonged exposure to highly alkaline conditions (pH > 9.0) can lead to hydrolytic degradation of the fluorophore, causing an irreversible loss of fluorescence. Additionally, the amide bond linking the 6-TAMRA to the cadaverine molecule can also be susceptible to hydrolysis under extreme acidic or basic conditions, though it is generally stable in the recommended working pH range.
Q4: How should I prepare and store my this compound stock and working solutions?
A4: this compound is typically soluble in organic solvents like DMSO or DMF, or in aqueous buffers with a pH greater than 6.5.[5][6] It is recommended to prepare a concentrated stock solution in anhydrous DMSO and store it protected from light at -20°C or -80°C.[7] For experiments, dilute the stock solution into your aqueous experimental buffer just before use. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides systematic steps to identify and resolve common issues encountered during experiments with this compound.
Problem: Low or Unstable Fluorescence Signal
If you are observing a weaker-than-expected or fluctuating signal, follow this troubleshooting workflow.
Quantitative Data: pH vs. Fluorescence
The fluorescence intensity of 6-TAMRA is highly dependent on pH. Below is a summary of the expected relative fluorescence intensity across a range of pH values, normalized to the maximum intensity observed in the optimal range.
| pH Value | Relative Fluorescence Intensity (RFI) | Key Observations |
| 4.5 | ~5 - 15% | Severe fluorescence quenching due to spirolactam ring formation.[2][3] |
| 5.5 | ~20 - 40% | Significant quenching, fluorescence begins to appear as equilibrium shifts. |
| 6.5 | ~60 - 80% | Fluorescence is sub-optimal but usable for some applications. |
| 7.4 | ~95 - 100% | Optimal physiological pH range for maximum fluorescence. |
| 8.0 | ~100% | Optimal range, dye is stable and maximally fluorescent. |
| 9.0 | ~90 - 95% | Fluorescence remains high, but risk of long-term hydrolytic instability increases. |
| 10.0 | ~80 - 90% | Potential for dye degradation with prolonged incubation.[8] |
Note: These values are representative for the TAMRA fluorophore. The specific performance of a this compound conjugate may vary slightly based on its local chemical environment.
Experimental Protocols
Protocol: Measuring the pH-Dependence of this compound Fluorescence
This protocol outlines a method to generate a pH-response curve for your 6-TAMRA conjugate using a spectrofluorometer or plate reader.
1. Materials Required:
-
This compound stock solution (e.g., 1 mM in DMSO).
-
A series of buffers with different pH values (e.g., 0.1 M Citrate-Phosphate for pH 4.5-6.5, 0.1 M Phosphate for pH 6.5-8.5, 0.1 M Glycine-NaOH for pH 8.5-10.0).[9]
-
Spectrofluorometer or fluorescence plate reader.
-
Low-volume quartz cuvettes or black, clear-bottom microplates.
-
Calibrated pH meter.
2. Buffer Preparation:
-
Prepare a set of buffers covering your desired pH range (e.g., from pH 4.5 to 10.0 in 0.5 or 1.0 unit increments).
-
Verify the final pH of each buffer solution using a calibrated pH meter after all components are mixed.
3. Sample Preparation:
-
Dilute the this compound stock solution into each prepared buffer to a final concentration suitable for your instrument (e.g., 100-500 nM). Ensure the final concentration of DMSO is low (<0.1%) to avoid solvent effects.
-
Prepare a "buffer blank" for each pH value containing no fluorophore to measure background fluorescence.
-
Allow samples to equilibrate for at least 15-30 minutes at room temperature, protected from light.
4. Fluorescence Measurement:
-
Set the excitation wavelength for 6-TAMRA (typically ~540-545 nm) and the emission wavelength (typically ~565-575 nm).[5][6][10] It is recommended to perform an emission scan (e.g., from 560 nm to 650 nm) to find the true emission maximum.
-
Measure the fluorescence intensity of each buffer blank and subtract this value from the corresponding sample measurement.
-
Record the fluorescence intensity for each sample at each pH point.
5. Data Analysis:
-
Plot the background-subtracted fluorescence intensity (Y-axis) against the corresponding pH value (X-axis).
-
Normalize the data by dividing all intensity values by the maximum intensity recorded (usually around pH 7.5-8.0) to generate a relative fluorescence intensity (RFI) curve.
Visualization of Mechanism
The pH sensitivity of 6-TAMRA is governed by a structural equilibrium between two forms.
References
- 1. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyzing the fluorescent behavior of rhodamine B regarding pH changes | Poster Board #1901 - American Chemical Society [acs.digitellinc.com]
- 3. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. biotium.com [biotium.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dimerization of organic dyes on luminescent gold nanoparticles for ratiometric pH sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-TAMRA, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]
Technical Support Center: Purification of 6-TAMRA Labeled Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of unreacted 6-TAMRA (carboxytetramethylrhodamine) cadaverine (B124047) from labeled biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted 6-TAMRA cadaverine from a sample?
The most common and effective methods for removing unconjugated this compound leverage the significant size and physicochemical differences between the small, free dye molecule and the much larger, labeled biomolecule (e.g., proteins, antibodies, or oligonucleotides). The primary techniques include Size Exclusion Chromatography (SEC), Dialysis, and Precipitation. For smaller molecules like peptides, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice.[1][2][3]
Q2: How do I select the most appropriate purification method for my specific sample?
The choice of method depends on the nature of your labeled molecule, the required purity, and the available equipment.
-
For large proteins (MW > 25 kDa) and antibodies: Size Exclusion Chromatography (gel filtration) or Dialysis are highly effective and gentle on the sample.[4][5][6]
-
For peptides and small proteins: Reverse-Phase HPLC (RP-HPLC) offers the highest resolution, separating labeled products from unreacted dye and unlabeled peptides.[1][7]
-
For oligonucleotides (>18 nt): Ethanol (B145695) precipitation is a simple and effective method to remove the bulk of unincorporated dye.[8]
-
For a quick, less quantitative clean-up: Precipitation with acetone (B3395972) or ethanol can be used, but may lead to lower recovery and potential protein denaturation.[9][10]
Q3: What are the visual or analytical indicators of residual free dye in my sample?
Incomplete removal of unreacted this compound can interfere with downstream applications. Key indicators include:
-
Thin-Layer Chromatography (TLC) or HPLC Analysis: A separate, faster-migrating colored/fluorescent spot or peak corresponding to the free dye.
-
Gel Electrophoresis (SDS-PAGE): A fluorescent band running at the dye front, separate from your labeled protein band.
-
Spectrophotometry: An unusually high absorbance at ~552 nm relative to the absorbance at 280 nm (for proteins), which can lead to an overestimation of the Degree of Labeling (DOL).[4]
Q4: My TAMRA-labeled protein sample is showing signs of aggregation. What can I do?
The hydrophobicity of the TAMRA dye can sometimes induce aggregation of the labeled protein.[7]
-
Optimization: Reduce the molar ratio of dye to protein in the labeling reaction to avoid excessive labeling.[1]
-
Solubilizing Agents: If aggregation is observed after purification, try adding a small amount of a non-ionic detergent like 0.01% Tween® 20 or Triton™ X-100.[1]
-
Centrifugation: Before use, centrifuge the sample at high speed (>10,000 x g) to pellet any insoluble aggregates.[1]
Q5: How does pH influence the purification and handling of TAMRA-labeled molecules?
The fluorescence of TAMRA is sensitive to pH, with optimal performance in neutral to slightly acidic conditions.[2][7] Its intensity can decrease in alkaline environments (pH > 8.0).[7] While the purification methods themselves are not strictly pH-dependent, it is crucial to perform the final formulation in a buffer that maintains a stable pH to ensure consistent fluorescence in your experiments.[7]
Troubleshooting Guide
| Issue Observed | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in assays. | Incomplete removal of unreacted this compound. | Re-purify the sample using a high-resolution method like RP-HPLC or a longer size exclusion column. For oligonucleotides, perform a second precipitation step.[1][8] |
| Low recovery of labeled protein after purification. | Precipitation: Protein may not have fully precipitated or may be difficult to resolubilize.[9] Chromatography: Non-specific binding to the column matrix. | Precipitation: Ensure optimal precipitation conditions (e.g., -20°C for acetone precipitation). Use a minimal amount of appropriate buffer for resuspension.[9] Chromatography: Pre-condition the column with a blocking agent like BSA if non-specific binding is suspected. |
| Broad or tailing peaks during HPLC purification. | The use of mixed isomers of TAMRA can sometimes cause peak broadening.[11] Hydrophobic interactions between the labeled molecule and the column stationary phase. | Use a single, pure isomer of TAMRA for labeling if possible.[11] Optimize the HPLC gradient, trying a shallower gradient or a different organic solvent like methanol (B129727) instead of acetonitrile.[12] |
| Labeled protein appears denatured or inactive. | Precipitation: Harsh organic solvents (e.g., acetone, TCA) can denature proteins.[13] pH: Exposure to extreme pH during labeling or purification. | Use a milder purification method like dialysis or size exclusion chromatography.[2][3] Ensure all buffers are within the stable pH range for your protein. |
Experimental Protocols & Workflows
Method 1: Size Exclusion Chromatography (SEC) / Gel Filtration
This method separates molecules based on their size. Larger labeled proteins pass through the column quickly in the void volume, while the smaller, unreacted this compound molecules enter the pores of the chromatography resin and are eluted later.[5]
-
Select Resin: Choose a resin with an exclusion limit appropriate for your biomolecule. For proteins with MW > 5,000, Sephadex® G-25 is a suitable choice.[2]
-
Column Preparation: Swell the resin and pack the column according to the manufacturer's instructions. A well-packed column is essential for good resolution.[2] For convenience, pre-packed spin columns are also widely available.[4]
-
Equilibration: Equilibrate the column with 3-5 column volumes of your desired buffer (e.g., PBS).
-
Sample Loading: Apply the reaction mixture containing the labeled protein and free dye to the top of the column. The sample volume should be small relative to the column volume (typically 1-5%) for optimal resolution.[5]
-
Elution: Begin elution with the equilibration buffer.
-
Fraction Collection: Collect fractions as the sample moves through the column. The first colored/fluorescent fractions to elute will contain your purified, labeled protein. The later-eluting colored fractions will contain the free dye.
-
Analysis: Monitor the fractions by measuring absorbance at 280 nm (for protein) and 552 nm (for TAMRA). Pool the fractions that contain the labeled protein and have a high A552/A280 ratio.
Caption: Workflow for removing free dye using Size Exclusion Chromatography.
Method 2: Dialysis
Dialysis is a process where small, unwanted molecules (like free dye) diffuse through a semi-permeable membrane, leaving the larger macromolecules of interest behind.[3][6]
-
Membrane Preparation: Select a dialysis tubing with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your biomolecule (e.g., 10-12 kDa MWCO for a 50 kDa protein). Prepare the membrane by rinsing it with distilled water as per the manufacturer's instructions.[3]
-
Sample Loading: Secure one end of the tubing with a clamp. Pipette your reaction mixture into the dialysis bag, leaving some space at the top to allow for potential sample dilution.
-
Sealing: Remove excess air and seal the other end of the bag with a second clamp.
-
Dialysis: Immerse the sealed bag in a large volume of stirring dialysis buffer (at least 200-500 times the sample volume) at the desired temperature (often 4°C to maintain protein stability).[6]
-
Buffer Changes: Allow dialysis to proceed for at least 2-3 hours. For efficient removal, change the dialysis buffer 2-3 times. A common schedule is two changes of 2 hours each, followed by an overnight dialysis.[3][6]
-
Sample Recovery: Carefully remove the bag from the buffer, open one end, and pipette the purified sample into a clean tube.
Caption: Workflow for removing free dye using Dialysis.
Method 3: Precipitation (Acetone/Ethanol)
This technique uses an organic solvent to reduce the solubility of the protein or oligonucleotide, causing it to precipitate out of solution while the small, soluble dye molecules remain in the supernatant.[8][9][10]
-
Chilling: Pre-chill the organic solvent (e.g., acetone or ethanol) to -20°C.
-
Precipitation: Add at least 3-4 volumes of the ice-cold solvent to your reaction mixture. Mix gently.
-
Incubation: Incubate the mixture at -20°C for at least 2 hours to allow for complete precipitation of the biomolecule.[9]
-
Centrifugation: Pellet the precipitated biomolecule by centrifuging at high speed (e.g., 10,000-15,000 x g) for 15-30 minutes at 4°C.
-
Supernatant Removal: Carefully decant and discard the supernatant, which contains the unreacted this compound.
-
Washing (Optional): To remove more of the free dye, you can wash the pellet by resuspending it in cold solvent and repeating the centrifugation step.
-
Drying and Resuspension: Air-dry the pellet briefly to remove residual solvent. Be careful not to over-dry, as this can make resuspension difficult. Resuspend the pellet in a minimal volume of your desired buffer.
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. abcam.cn [abcam.cn]
- 5. bio-rad.com [bio-rad.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. lifetein.com [lifetein.com]
- 8. Purification of Labeled Oligonucleotides by Precipitation with Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Precipitation Procedures [sigmaaldrich.com]
- 10. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. biotage.com [biotage.com]
- 13. Protein Precipitation Method | Phenomenex [phenomenex.com]
6-TAMRA Technical Support Center: Enhancing Signal-to-Noise Ratio
Welcome to the technical support center for 6-Carboxytetramethylrhodamine (6-TAMRA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and improve the signal-to-noise ratio (SNR) when using 6-TAMRA.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments involving 6-TAMRA.
Q1: What are the primary causes of a low signal-to-noise ratio (SNR) in my 6-TAMRA experiment?
A: A low SNR can stem from several factors, broadly categorized as either weak signal or high background. Weak signal can be due to insufficient fluorophore concentration, photobleaching, or inefficient excitation.[1] High background can be caused by non-specific binding of the 6-TAMRA conjugate, autofluorescence from samples or buffers, or spectral bleed-through from other fluorophores in multiplex assays.[2][3]
Q2: My 6-TAMRA signal appears weak. How can I increase its intensity?
A: To enhance the signal from 6-TAMRA, consider the following:
-
Optimize Concentration: Ensure you are using an optimal concentration of your 6-TAMRA labeled probe. Insufficient probe concentration can lead to a weak signal, while excessive concentration may increase background fluorescence.[4]
-
Check Excitation and Emission Wavelengths: Verify that your instrument's excitation and emission filters are correctly set for 6-TAMRA's spectral properties (Excitation max: ~541-565 nm, Emission max: ~565-583 nm).[5]
-
Increase Excitation Power: A higher intensity from the light source can increase fluorescence.[6] However, be cautious as this can also accelerate photobleaching.[1]
-
Optimize Buffer pH: 6-TAMRA's fluorescence can be pH-dependent. For some applications, a neutral to slightly alkaline buffer (pH 7.0-8.5) is recommended.[7][8]
Q3: I am experiencing high background fluorescence. What are the best strategies to reduce it?
A: High background can significantly obscure your signal. Here are some methods to mitigate it:
-
Improve Washing Steps: Increase the number and duration of washing steps in your protocol to remove any unbound 6-TAMRA conjugate.
-
Use Blocking Agents: For cell-based assays, use appropriate blocking agents to prevent non-specific binding of your labeled molecule.
-
Select an Appropriate Quencher: In applications like qPCR or FRET, the choice of quencher is critical. Using a non-fluorescent or "dark" quencher can reduce background fluorescence compared to fluorescent quenchers like TAMRA itself.[9] Black Hole Quenchers (BHQ) are a common choice.[4]
-
Check for Autofluorescence: Biological samples and some reagents can exhibit autofluorescence. Ensure you have appropriate controls to measure and potentially subtract this background.[2]
-
Optimize Imaging Settings: In microscopy, reducing the detector aperture can help exclude out-of-focus background noise.[10]
Q4: How does pH affect 6-TAMRA's fluorescence and how can I control for it?
A: The fluorescence intensity of 6-TAMRA can be sensitive to pH. While it is generally more stable than fluorescein, its fluorescence can increase with a rise in pH from acidic to alkaline conditions.[11][12] It is crucial to maintain a consistent and optimal pH throughout your experiment. Using a well-buffered solution in the pH range of 7.0 to 8.5 is recommended for most applications.[7]
Q5: My 6-TAMRA signal is fading quickly during imaging. What is causing this and how can I prevent it?
A: Rapid signal loss during imaging is likely due to photobleaching, which is the irreversible photochemical destruction of the fluorophore.[1] To minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.[1]
-
Minimize Exposure Time: Use the shortest possible exposure times for image acquisition.[1]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium. These reagents often contain antioxidants that reduce the generation of reactive oxygen species that damage the fluorophore.
-
Limit Sample Illumination: Only expose the sample to the excitation light when actively acquiring an image.[1]
Data Presentation: Quantitative Insights
The following tables provide quantitative data to aid in experimental design and troubleshooting.
Table 1: Spectral Properties of 6-TAMRA
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~541 - 565 nm | [5] |
| Emission Maximum (λem) | ~565 - 583 nm | [5] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | [5] |
Note: Exact spectral characteristics can vary depending on the solvent, pH, and conjugation state of the dye.[5]
Table 2: Comparison of Common Quenchers for 6-TAMRA
| Quencher | Quenching Mechanism | Absorption Max (nm) | Advantages | Disadvantages | Reference(s) |
| TAMRA | FRET/Static | ~558 | Can act as a FRET acceptor. | Fluorescent, contributing to background. | [9][13] |
| Dabcyl | FRET | ~453 | Non-fluorescent ("dark"). | Poor spectral overlap with 6-TAMRA. | [9] |
| BHQ-2 | FRET/Static | ~579 | Non-fluorescent ("dark"), good spectral overlap. | Proprietary. | [4][13] |
| QSY 7 | FRET/Static | ~562 | Non-fluorescent ("dark"), efficient quenching. | Proprietary. | [14][15] |
Experimental Protocols
This section provides a detailed methodology for a common application of 6-TAMRA.
Protocol: Labeling an Oligonucleotide with 6-TAMRA NHS Ester
This protocol outlines the general procedure for conjugating 6-TAMRA N-hydroxysuccinimidyl (NHS) ester to an amino-modified oligonucleotide.
Materials:
-
Amino-modified oligonucleotide
-
6-TAMRA NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M sodium bicarbonate buffer, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Nuclease-free water
Procedure:
-
Prepare the Oligonucleotide: Dissolve the amino-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-5 mM.
-
Prepare the 6-TAMRA NHS Ester: Immediately before use, dissolve the 6-TAMRA NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved 6-TAMRA NHS ester to the oligonucleotide solution. Mix well by vortexing.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark.
-
Purification: Separate the 6-TAMRA labeled oligonucleotide from the unreacted dye using a size-exclusion chromatography column. Elute with nuclease-free water.
-
Quantification: Determine the concentration and labeling efficiency of the purified conjugate by measuring the absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of 6-TAMRA (~555 nm).
-
Storage: Store the labeled oligonucleotide at -20°C, protected from light.[16]
Visualizations
The following diagrams illustrate key concepts and workflows related to improving the signal-to-noise ratio with 6-TAMRA.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Förster Resonance Energy Transfer (FRET) with a donor and 6-TAMRA as the acceptor.
Caption: Factors influencing the signal-to-noise ratio in fluorescence experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. interchim.fr [interchim.fr]
- 8. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 9. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 10. Signal-to-Noise Considerations [evidentscientific.com]
- 11. Dimerization of organic dyes on luminescent gold nanoparticles for ratiometric pH sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Fluorophore-quencher based activatable targeted optical probes for detecting in vivo cancer metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Prevention of Protein Aggregation with 6-TAMRA Labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered after labeling with the fluorescent dye 6-TAMRA.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after labeling with 6-TAMRA?
Aggregation of proteins after labeling with 6-TAMRA, a relatively hydrophobic dye, is a common issue that can stem from several factors:
-
Increased Surface Hydrophobicity: The addition of the TAMRA molecule increases the overall hydrophobicity of the protein surface. This can promote intermolecular hydrophobic interactions, leading to protein clumping and aggregation.[1][2]
-
Protein Destabilization: The labeling process, including the chemical reaction and subsequent purification steps, can partially denature or destabilize the protein. This may expose the protein's hydrophobic core, making it more susceptible to aggregation.[1]
-
Dye-Induced Conformational Changes: 6-TAMRA can interact with the protein in a way that alters its natural three-dimensional structure, potentially causing misfolding and subsequent aggregation.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and temperature of the buffer used during and after labeling significantly impact protein stability. Non-optimal conditions can increase a protein's susceptibility to aggregation.[1]
-
High Dye-to-Protein Ratio: A high molar ratio of dye to protein increases the likelihood of multiple dye molecules attaching to a single protein, which amplifies the increase in hydrophobicity and the risk of aggregation.[1][3]
Q2: How can I minimize aggregation during the 6-TAMRA labeling reaction itself?
Optimizing the labeling conditions is critical to prevent aggregation from the start:
-
Control the Dye-to-Protein Ratio: Aim for a low dye-to-protein molar ratio, ideally 1:1, to minimize the increase in surface hydrophobicity.[1][3] A titration experiment can help determine the optimal ratio that provides adequate labeling without causing significant aggregation.[1]
-
Optimize Reaction Buffer:
-
pH: Maintain a pH where your protein is most stable and soluble, which is typically 1-2 pH units away from its isoelectric point (pI).[1][4]
-
Ionic Strength: Adjust the salt concentration (e.g., 50-250 mM NaCl or KCl) to minimize electrostatic interactions that can lead to aggregation.[1] The optimal salt concentration is protein-specific and may require screening.
-
-
Reaction Temperature and Time: Perform the labeling reaction at a lower temperature, such as 4°C or on ice, to minimize the risk of protein unfolding and aggregation.[1] Keep the reaction time as short as possible while still allowing for efficient labeling.[1]
-
Slow Addition of Dye: Add the dye solution to the protein solution slowly while gently stirring to avoid localized high concentrations of the dye and organic solvent.[1]
-
Minimize Organic Solvent: Use the minimal amount of organic solvent (e.g., DMSO, DMF) required to dissolve the 6-TAMRA dye.[1][3]
Q3: What additives can I use in my buffers to prevent my 6-TAMRA labeled protein from aggregating?
The use of excipients or additives in storage and experimental buffers can significantly improve the stability of your labeled protein.
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Sugars and Polyols | Sucrose, Glycerol (B35011) | 5-20% (v/v) | Preferential exclusion, which favors a more compact and stable protein conformation; increases solvent viscosity.[1][4] |
| Amino Acids | L-Arginine, L-Glutamic acid | 50-500 mM | Suppress aggregation by interacting with charged and hydrophobic patches on the protein surface, preventing protein-protein interactions.[1][4] |
| Non-denaturing Detergents | Tween-20, CHAPS | 0.01-0.1% (v/v) | Shield hydrophobic surfaces and reduce surface tension, disrupting hydrophobic interactions that can lead to aggregation.[1][4] |
| Reducing Agents | DTT, TCEP | 1-5 mM (DTT), 0.1-1 mM (TCEP) | Prevent the formation of non-native disulfide bonds, which can lead to misfolding and aggregation.[1][4] |
Q4: Can the location of the 6-TAMRA dye on the protein affect aggregation?
Yes, the location of the fluorescent dye can significantly impact protein stability.[1] Labeling at a site critical for proper folding, substrate binding, or protein-protein interactions can lead to misfolding and aggregation.[1] Site-specific labeling strategies, where the dye is attached to a predetermined surface-exposed site away from functional regions, can minimize the dye's impact on protein structure and function.[1][5]
Troubleshooting Guides
Problem: My protein precipitates immediately after the labeling reaction.
| Possible Cause | Troubleshooting Step |
| High Dye-to-Protein Ratio | Reduce the molar excess of the dye in the labeling reaction. Aim for a 1:1 ratio.[1] |
| Unfavorable Buffer Conditions | Screen different pH values (1-2 units away from the pI) and salt concentrations (50-250 mM).[1] |
| Protein Instability at Reaction Temperature | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[1] |
| High Concentration of Organic Solvent | Minimize the amount of organic solvent (e.g., DMSO, DMF) used to dissolve the dye.[1] Add the dye solution to the protein solution slowly with gentle stirring.[1] |
Problem: My labeled protein is soluble initially but aggregates over time during storage.
| Possible Cause | Troubleshooting Step |
| Suboptimal Storage Buffer | Add stabilizing excipients to the storage buffer. A combination of additives, such as arginine and glycerol, can be effective.[1] |
| Freeze-Thaw Cycles | Aliquot the labeled protein into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] If freezing is necessary, use a cryoprotectant like glycerol (10-20%).[4] |
| Oxidation | If your protein has surface-exposed cysteines, add a reducing agent like DTT or TCEP to the storage buffer.[1][4] |
| High Protein Concentration | Store the protein at the lowest concentration suitable for your downstream applications.[1][4] |
Experimental Protocols
Protocol 1: General Protein Labeling with 6-TAMRA NHS Ester
-
Protein Preparation:
-
Dye Preparation:
-
Dissolve the 6-TAMRA NHS ester in a small amount of anhydrous DMSO.[7]
-
-
Labeling Reaction:
-
Reaction Quenching:
-
Stop the reaction by adding a quenching reagent, such as hydroxylamine (B1172632) or Tris buffer, to a final concentration of 50-100 mM.[7]
-
-
Purification:
-
Remove unreacted dye and other impurities by passing the reaction mixture through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).[8]
-
Alternatively, use dialysis or tangential flow filtration.
-
Protocol 2: Removal of Protein Aggregates
-
Size-Exclusion Chromatography (SEC): This is a common and effective method to separate monomers from aggregates based on their size.[8] Aggregates will elute in the void volume or earlier fractions, while the monomeric protein will elute later.
-
Ion-Exchange Chromatography (IEX): This technique separates proteins based on charge. Aggregates may have a different surface charge distribution compared to the monomer, allowing for their separation.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since aggregates are often more hydrophobic than monomers, they will bind more strongly to the HIC resin and can be eluted separately.[9][10]
-
Centrifugation: For larger, insoluble aggregates, centrifugation at high speed (e.g., >10,000 x g) for 10-15 minutes can pellet the aggregates, allowing for the recovery of the soluble protein in the supernatant.[7]
Visualizations
Caption: Workflow for labeling proteins with 6-TAMRA and troubleshooting aggregation.
Caption: Key factors leading to protein aggregation after 6-TAMRA labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Fluorescence labeling methods influence the aggregation process of α-syn in vitro differently - Nanoscale (RSC Publishing) DOI:10.1039/D2NR05487F [pubs.rsc.org]
- 6. abcam.cn [abcam.cn]
- 7. benchchem.com [benchchem.com]
- 8. The Insidious Underbelly of Protein Aggregation - ZoBio - Drug Discovery Technology [zobio.com]
- 9. Method of aggregate removal in antibody downstream purification - Bestchrom [bestchrom.com]
- 10. Purification Techniques | How to Creatively Remove Aggregates? - Bio-Link [biolink.com]
Technical Support Center: 6-TAMRA Single-Molecule Imaging
Welcome to the technical support center for single-molecule imaging using 6-TAMRA (Tetramethylrhodamine). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Photostability Issues
Q1: Why is my 6-TAMRA signal photobleaching so quickly, and how can I extend its lifetime?
A1: Rapid photobleaching, the irreversible loss of fluorescence, is a primary challenge in single-molecule studies due to the high laser intensities required for detection.[1] 6-TAMRA, like many organic fluorophores, can enter reactive excited states that lead to its destruction.[1] The main pathway for photobleaching often involves the fluorophore's long-lived triplet state, which is susceptible to reactions with molecular oxygen.[2]
To extend the fluorophore's life, you should:
-
Use an Oxygen Scavenging System (OSS): These systems remove dissolved oxygen from the imaging buffer, minimizing oxygen-mediated photobleaching. A common OSS is the glucose oxidase and catalase (GODCAT) system.[3]
-
Add Triplet-State Quenchers (TSQs): Molecules like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox can deactivate the reactive triplet state, returning the fluorophore to the ground state without light emission.[4] This process reduces the time the dye spends in a damage-prone state.[5] COT operates through a charge-neutral energy transfer mechanism, which can be advantageous over redox-based quenchers like Trolox and NBA.[4]
-
Optimize Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio (SNR).[6] Higher laser intensity directly increases the rate of photobleaching.[1][7]
Q2: My 6-TAMRA fluorophore is "blinking" (disappearing and reappearing). What causes this and how can I minimize it?
A2: Blinking is a temporary transition to a non-fluorescent dark state, most commonly the triplet state.[6][8] Because the triplet state is relatively long-lived, the molecule appears to "turn off" for a period before returning to the fluorescent singlet state.[5] This phenomenon can complicate data analysis, especially in tracking and FRET studies.[6] Certain environmental factors, such as the presence of Mn2+ ions, can also induce blinking.[9]
To minimize blinking:
-
Employ Triplet-State Quenchers (TSQs): As with photobleaching, TSQs are highly effective at reducing blinking.[4] By rapidly quenching the triplet state, they shorten the "off" time, leading to more continuous fluorescence.[6] A combination or "cocktail" of additives like COT, NBA, and Trolox can be particularly effective.[4]
-
Optimize the Imaging Buffer: The chemical environment significantly impacts fluorophore photophysics. Ensure your buffer is free of contaminants that might induce blinking. The use of a ROXS (reducing and oxidizing system) can also help manage the fluorophore's redox state to maintain fluorescence.[4]
Signal and Noise Issues
Q3: I am getting a low signal-to-noise ratio (SNR). What are the potential causes and solutions?
A3: A low SNR can arise from several factors, including insufficient signal from the fluorophore or high background noise.[10] Achieving an adequate SNR, where the signal is distinguishable from background fluctuations, is critical for accurate single-molecule detection and localization.[3][11]
To improve your SNR:
-
Increase Signal:
-
Check Labeling Efficiency: Ensure your biomolecule of interest is efficiently and correctly labeled with 6-TAMRA. Poor labeling will result in fewer fluorescent molecules and thus a weaker overall signal.
-
Optimize Laser Power: While high laser power can cause photobleaching, a certain level is necessary to excite the fluorophore sufficiently. Find a balance that maximizes signal without excessive bleaching.[12]
-
-
Reduce Background:
-
Use Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF microscopy excites only a thin layer (around 100 nm) of the sample near the coverslip, dramatically reducing background fluorescence from out-of-focus molecules in the solution.[3][13]
-
Ensure Surface Passivation: Properly passivating the coverslip surface (e.g., with PEG) is crucial to prevent non-specific binding of fluorescently labeled molecules, which is a major source of background signal.[14]
-
Purify Labeled Samples: Remove any unbound 6-TAMRA from your sample, as free dye in solution contributes significantly to background noise.[15]
-
Experimental Setup and Data Analysis
Q4: What are the key components of an imaging buffer for 6-TAMRA single-molecule experiments?
A4: The imaging buffer is critical for maintaining the stability of the biological sample and optimizing the photophysical performance of the fluorophore. A well-formulated buffer should contain:
-
A Biological Buffer: To maintain a stable pH (e.g., Tris-HCl, HEPES).
-
An Oxygen Scavenging System (OSS): Typically glucose, glucose oxidase, and catalase to remove molecular oxygen.[3]
-
Triplet-State Quenchers (TSQs): Additives like Trolox, COT, or NBA to reduce blinking and photobleaching.[4][6] The optimal concentrations can be system-dependent and may require empirical testing.[6]
-
BSA (Bovine Serum Albumin): Often included at low concentrations (e.g., 0.1 mg/ml) to passivate surfaces and prevent the loss of molecules.[14]
Q5: How do I distinguish genuine FRET (Förster Resonance Energy Transfer) events from fluorophore blinking or bleaching?
A5: This is a critical aspect of smFRET data analysis. Key indicators of genuine FRET include:
-
Anti-correlated Donor and Acceptor Signals: When the donor and acceptor fluorophores move closer or further apart, their intensities should change in opposite directions. An increase in acceptor intensity should be matched by a decrease in donor intensity, and vice-versa.[14]
-
Single-Step Photobleaching: A true single-molecule event should end with the distinct, single-step photobleaching of the donor and/or acceptor dye.[11]
-
Constant Stoichiometry: The total intensity (donor + acceptor) should remain relatively constant during FRET transitions, assuming the quantum yields of the dyes are similar.[3] Blinking or bleaching of one dye will cause the total intensity to drop abruptly.
Troubleshooting Workflows & Photophysics
The following diagrams illustrate common troubleshooting steps and the underlying photophysical processes of 6-TAMRA.
References
- 1. Photobleaching Pathways in Single Molecule FRET Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Photobleaching pathways in single-molecule FRET experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photobleaching and blinking of TAMRA induced by Mn(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. helpdesk.dirac.com [helpdesk.dirac.com]
- 11. Single molecule FRET methodology for investigating glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Single-molecule FRET - Wikipedia [en.wikipedia.org]
- 14. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for Overcoming the Single-Molecule Concentration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-TAMRA Labeling Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of buffer conditions for 6-Carboxytetramethylrhodamine (6-TAMRA) labeling reactions.
Troubleshooting Guide
This section addresses common issues encountered during the labeling of biomolecules with 6-TAMRA NHS ester.
Q1: Why is my 6-TAMRA labeling efficiency low?
A1: Low labeling efficiency can stem from several factors related to your reaction conditions. Here are the most common causes and their solutions:
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent.[1] The primary amine on the biomolecule needs to be in a non-protonated state to be reactive.[2] If the pH is too low, the amine group will be protonated, preventing the reaction from occurring.[1] Conversely, if the pH is too high, the NHS ester will rapidly hydrolyze, reducing the amount of dye available to react with your biomolecule.[1]
-
Solution: The optimal pH for NHS ester labeling reactions is between 8.3 and 8.5.[1] It is recommended to use a buffer such as 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer to maintain this pH.[1][3] For oligonucleotide labeling, a tetraborate (B1243019) buffer at pH 8.5 is recommended.[2]
-
-
Incorrect Buffer Composition: The presence of primary amines in your buffer will compete with your target biomolecule for reaction with the 6-TAMRA NHS ester.[2][3][4]
-
Hydrolyzed 6-TAMRA NHS Ester: NHS esters are susceptible to hydrolysis in aqueous solutions.[4][6] If the dye has been improperly stored or handled, it may have hydrolyzed, rendering it inactive.
-
Low Protein Concentration: Labeling efficiency can be lower at protein concentrations below 2-2.5 mg/mL.[9][10]
Q2: I am observing high background fluorescence in my results. What could be the cause?
A2: High background fluorescence is typically due to the presence of unreacted, free 6-TAMRA dye in your final sample.
-
Solution: It is crucial to purify the labeled conjugate to remove any unbound dye after the reaction.[3] Common methods for purification include:
-
Size-exclusion chromatography (e.g., Sephadex G-25): This is a common and effective method for separating the larger labeled biomolecule from the smaller, unreacted dye molecules.[10]
-
Dialysis or ultrafiltration: These methods can also be used to remove small molecules from your protein solution.
-
Ethanol or acetone (B3395972) precipitation: This can be used for proteins and nucleic acids to separate them from organic impurities.[1]
-
Q3: My TAMRA-labeled peptide is aggregating. How can I prevent this?
A3: The hydrophobic nature of the TAMRA dye can sometimes lead to the aggregation of labeled peptides.[5][12]
-
Solution:
-
Optimize Solubilization: Dissolve the labeled peptide in a small amount of an organic solvent like DMSO before adding the aqueous buffer.[5]
-
Control the Degree of Labeling (DOL): Excessive labeling can increase hydrophobicity. Aim for a 1:1 dye-to-peptide ratio to minimize this effect.[5]
-
Modify Peptide Design: Incorporating polar linkers, such as PEG spacers, between the dye and the peptide can increase the hydrophilicity of the conjugate.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for 6-TAMRA labeling reactions?
A1: The optimal pH for reacting 6-TAMRA NHS ester with primary amines on biomolecules is between 8.3 and 8.5.[1] A pH range of 7.2 to 9.0 is generally acceptable, but efficiency decreases outside the optimal range.[4][12]
Q2: Which buffers are recommended for 6-TAMRA labeling?
A2: Buffers that do not contain primary amines are essential. Recommended buffers include:
-
0.1 M Phosphate Buffer (pH 8.3-8.5)[1]
-
HEPES[4]
-
Borate buffer[4]
-
For oligonucleotides, 0.091 M Sodium Tetraborate (pH 8.5) is often recommended.[2][13]
Q3: How stable is the 6-TAMRA NHS ester in solution?
A3: The stability of 6-TAMRA NHS ester is highly dependent on the pH of the solution. The rate of hydrolysis increases significantly with increasing pH.[4]
| pH | Temperature | Half-life of NHS-ester |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| 8.0 | Room Temp. | ~210 minutes |
| 9.0 | Room Temp. | ~125 minutes |
(Data compiled from multiple sources indicating the general stability of NHS esters)[4][14]
Q4: How should I prepare and store the 6-TAMRA NHS ester?
A4: 6-TAMRA NHS ester is sensitive to moisture and light.[7][8]
-
Storage: Store the solid dye at -20°C, protected from light and moisture.[7][8]
-
Preparation: Dissolve the dye in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][3] Stock solutions in anhydrous DMSO can be stored at -20°C for up to three months.[10]
Q5: Is the fluorescence of 6-TAMRA pH-sensitive?
A5: Yes, the fluorescence of TAMRA can be pH-sensitive. Its fluorescence intensity may decrease in alkaline environments (pH > 8.0).[12] It performs optimally in neutral to slightly acidic conditions.[12]
Experimental Protocols
Protocol 1: General Labeling of Proteins with 6-TAMRA NHS Ester
This protocol provides a general method for labeling proteins with primary amines.
1. Reagent Preparation:
- Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 2-10 mg/mL.[9][11] Ensure the protein solution is free of any amine-containing stabilizers like Tris or glycine.[10]
- 6-TAMRA NHS Ester Stock Solution: Allow the vial of 6-TAMRA NHS ester to equilibrate to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.[3] This should be done immediately before starting the conjugation.[9]
2. Labeling Reaction: a. Add the 6-TAMRA NHS ester stock solution to the protein solution. A molar ratio of 5:1 to 10:1 (dye:protein) is a good starting point.[3] The optimal ratio may need to be determined empirically. b. Mix the reaction thoroughly by vortexing or gentle stirring.[9][11] c. Incubate the reaction for 1-2 hours at room temperature, protected from light.[3][5][11]
3. Purification: a. Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS (pH ~7.4).[10] b. Load the reaction mixture onto the column to separate the labeled protein from the unreacted dye.[3][10] c. Collect the fractions containing the brightly colored, labeled protein.
4. Storage:
- Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C.[3]
Visualizations
Caption: Experimental workflow for protein labeling with 6-TAMRA NHS ester.
Caption: Reaction of 6-TAMRA NHS ester with a primary amine.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. youdobio.com [youdobio.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. interchim.fr [interchim.fr]
- 9. abcam.cn [abcam.cn]
- 10. biotium.com [biotium.com]
- 11. interchim.fr [interchim.fr]
- 12. lifetein.com [lifetein.com]
- 13. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Dealing with Photobleaching in Long-Term Imaging with 6-TAMRA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering photobleaching with the fluorescent dye 6-TAMRA during long-term imaging experiments.
Troubleshooting Guide
Issue: Rapid loss of 6-TAMRA fluorescence signal during time-lapse imaging.
This is a classic sign of photobleaching, the light-induced chemical destruction of a fluorophore.[1][2] The primary causes are high-intensity excitation light and prolonged or repeated exposure, which lead to the generation of reactive oxygen species (ROS) that irreversibly damage the 6-TAMRA molecule.[3][4]
Troubleshooting Steps:
-
Optimize Imaging Parameters: The most critical step is to minimize the total light exposure to the sample.[5] The goal is to find a balance between a sufficient signal-to-noise ratio (SNR) and minimizing phototoxicity and photobleaching.[6]
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a detectable signal.[3] Neutral density (ND) filters can be used to decrease illumination intensity.[1]
-
Minimize Exposure Time: Shorter exposure times decrease the time the fluorophore spends in an excited state, reducing the likelihood of photobleaching.[1][7]
-
Decrease Imaging Frequency: Capture images only as often as necessary to observe the biological process of interest.[5]
-
Use Efficient Detectors: Cameras with high quantum efficiency can capture more of the faint fluorescence signal, allowing for the use of lower excitation light and shorter exposure times.[6]
-
-
Employ Antifade Reagents: These reagents are added to the imaging medium to reduce photobleaching by scavenging for reactive oxygen species.[1][8]
-
Consider a More Photostable Alternative Dye: If optimizing imaging conditions and using antifade reagents are insufficient, switching to a more photostable dye may be necessary. While 6-TAMRA is known for its brightness and photostability compared to older dyes like FAM, modern dyes often offer superior performance for long-term imaging.[9][10]
Quantitative Data Summary:
The following table summarizes key photophysical properties of 6-TAMRA and some common, more photostable alternatives. Note: Photostability is highly dependent on experimental conditions.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Photostability |
| 6-TAMRA | ~546 | ~575 | Moderate |
| Alexa Fluor 555 | ~555 | ~565 | High |
| Cy3B | ~558 | ~572 | Very High |
| Atto 565 | ~564 | ~590 | Very High |
Experimental Protocols
Protocol 1: Quantifying Photobleaching Rate
This protocol allows for the systematic evaluation of 6-TAMRA photostability under your specific experimental conditions.
Materials:
-
Your 6-TAMRA labeled sample
-
Microscope with a camera and time-lapse imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation: Prepare your 6-TAMRA labeled cells or tissue as you would for your long-term imaging experiment.
-
Define Region of Interest (ROI): Identify a representative area of your sample for continuous imaging.
-
Acquire Time-Lapse Series:
-
Set your desired imaging parameters (excitation intensity, exposure time).
-
Acquire a time-lapse series of images of the ROI. A typical starting point is to acquire an image every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Measure the mean fluorescence intensity of the ROI in each frame.
-
Plot the normalized fluorescence intensity (Intensity at time 't' / Initial intensity) against time.
-
The resulting curve represents the photobleaching rate. A steeper decline indicates faster photobleaching.
-
-
Optimization: Repeat the protocol with modified imaging parameters (e.g., lower laser power, different antifade reagent) to identify conditions that minimize the rate of fluorescence decay.
Protocol 2: Using an Antifade Reagent
This protocol outlines the general steps for incorporating a commercial antifade mounting medium. Always refer to the manufacturer's specific instructions.
Materials:
-
Your 6-TAMRA labeled sample (e.g., on a coverslip)
-
Antifade mounting medium (e.g., ProLong Gold)
-
Microscope slide
-
Pipette
Methodology:
-
Prepare the Sample: After the final washing step of your staining protocol, carefully remove excess buffer from the coverslip.
-
Apply Antifade Medium: Place a small drop of the antifade mounting medium onto the microscope slide.
-
Mount the Coverslip: Invert the coverslip (cell-side down) onto the drop of mounting medium. Avoid introducing air bubbles.
-
Curing (if required): Some mounting media require a curing period at room temperature in the dark for optimal performance. Refer to the product datasheet. For example, some formulations of ProLong Gold cure over 24 hours.
-
Seal the Coverslip: For long-term storage and imaging, you can seal the edges of the coverslip with clear nail polish or a commercially available sealant.
-
Imaging: You can now proceed with your long-term imaging experiment.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching process.
Caption: Experimental workflow for minimizing photobleaching in long-term imaging.
Caption: Decision tree for troubleshooting 6-TAMRA photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[2] It occurs when the fluorophore, after being excited by light, enters a reactive triplet state and undergoes chemical reactions, often with molecular oxygen, that permanently damage its structure.[4]
Q2: How can I distinguish photobleaching from other causes of signal loss?
A: Photobleaching is characterized by a gradual and irreversible decrease in fluorescence intensity that is dependent on light exposure. If the signal loss is sudden, affects the entire field of view uniformly (and not just the illuminated area), or is reversible, other factors like focus drift, sample movement, or phototoxicity affecting cell health might be the cause.
Q3: Will using a more powerful objective lens increase photobleaching?
A: Yes, high numerical aperture (NA) objectives collect more light but also focus the excitation light more intensely on a smaller area, which can accelerate photobleaching. It's important to adjust the excitation intensity accordingly when changing objectives.
Q4: Are there any imaging techniques that are less prone to causing photobleaching?
A: Yes, techniques like spinning disk confocal microscopy can be gentler on samples compared to point-scanning confocal microscopy because they illuminate multiple points simultaneously with lower laser power at each point.[11] Two-photon microscopy can also reduce phototoxicity and photobleaching in thick samples by exciting fluorescence only at the focal plane.
Q5: Can I reuse a sample that has been photobleached?
A: No, photobleaching is an irreversible process. Once the 6-TAMRA molecules have been photodestroyed, they cannot be made to fluoresce again. A new sample preparation is required.
Q6: Does the pH of the imaging medium affect 6-TAMRA's photostability?
A: The fluorescence of many rhodamine dyes, including TAMRA, can be sensitive to pH. While not the primary driver of photobleaching, suboptimal pH can affect the quantum yield and overall brightness, which might indirectly influence the perceived rate of signal loss. It's best to maintain a stable, physiological pH in your imaging medium.
Q7: Are there alternatives to 6-TAMRA that are more photostable?
A: Yes, there are many modern fluorescent dyes with improved photostability compared to 6-TAMRA. Dyes from the Alexa Fluor, Atto, and Cy families are known for their enhanced brightness and resistance to photobleaching.[1] For example, Alexa Fluor 555 is a common alternative with similar spectral properties to 6-TAMRA but with generally higher photostability.
References
- 1. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. precipoint.com [precipoint.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. bidc.ucsf.edu [bidc.ucsf.edu]
- 9. TAMRA dye for labeling in life science research [baseclick.eu]
- 10. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 11. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
Technical Support Center: Troubleshooting 6-TAMRA in Multiplex Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering spectral overlap issues with the 6-TAMRA (6-Carboxytetramethylrhodamine) fluorescent dye in multiplex assays.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap, and why is it a problem with 6-TAMRA in multiplex assays?
A: Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore spills into the detection channel of another.[1][2] 6-TAMRA has a broad emission spectrum, which can lead to its signal being unintentionally detected in the channels designated for other dyes with adjacent emission spectra, such as VIC or JOE in qPCR assays.[3][4] This can result in inaccurate quantification and false-positive signals.[5]
Q2: I am seeing a signal in my VIC/JOE channel that corresponds to my 6-TAMRA-labeled probe. Is this crosstalk?
A: It is highly likely that you are observing crosstalk. This is a common issue when multiplexing FAM, VIC/JOE, and 6-TAMRA.[4] The emission of the FAM dye can be detected in the VIC channel, and similarly, the emission from a strong 6-TAMRA signal could potentially bleed into a channel with a longer wavelength dye if not properly filtered.
Q3: Can the spectral properties of 6-TAMRA vary?
A: Yes, the exact excitation and emission maxima of 6-TAMRA can be influenced by several factors, including the solvent, pH, and its conjugation to a biomolecule.[6] It's crucial to consider the specific spectral characteristics in the context of your experimental setup.
Q4: What is Förster Resonance Energy Transfer (FRET), and how does it relate to spectral overlap?
A: FRET is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm).[7] Efficient FRET requires significant spectral overlap between the donor's emission spectrum and the acceptor's excitation spectrum.[8][9] While spectral overlap is the underlying principle for FRET, in the context of multiplex assays, it is generally an undesirable artifact (crosstalk) that needs to be corrected for, unless the assay is specifically designed to measure FRET.
Troubleshooting Guides
Issue 1: Unexpected Signal in a Non-TAMRA Channel (Spectral Bleed-Through)
Symptoms:
-
A signal is detected in a channel designated for another fluorophore (e.g., VIC, JOE, or a red dye) that correlates with the presence and concentration of your 6-TAMRA-labeled component.
-
False-positive results or artificially inflated signals in the affected channel.
Troubleshooting Steps:
-
Run Single-Color Controls: This is the most critical step. Prepare samples containing only the 6-TAMRA-labeled component and measure the signal in all detection channels you are using in your multiplex assay. This will allow you to quantify the percentage of bleed-through into other channels. Similarly, run single-color controls for all other dyes in your panel.[10][11]
-
Apply Spectral Compensation (Color Compensation): Most modern fluorescence-based instruments (e.g., qPCR machines, flow cytometers) have software that can perform spectral compensation.[12][13] This process uses the data from your single-color controls to mathematically subtract the bleed-through signal from the multiplex data.[14]
-
Optimize Fluorophore Concentrations: High concentrations of a fluorophore can exacerbate bleed-through.[15] Try reducing the concentration of the 6-TAMRA-labeled probe or the fluorophore that is bleeding into the 6-TAMRA channel.
-
Check Filter Sets: Ensure that the excitation and emission filters on your instrument are appropriate for the combination of dyes you are using.[16] Using narrower emission filters can help to minimize the detection of off-target fluorescence.
-
Consider Alternative Dyes: If spectral overlap remains a significant issue, consider replacing 6-TAMRA or the spectrally adjacent dye with an alternative that has a narrower emission spectrum or a more separated emission maximum.[16]
Issue 2: Poor Signal-to-Noise Ratio with 6-TAMRA
Symptoms:
-
Low fluorescence intensity from your 6-TAMRA-labeled probe.
-
High background fluorescence.
Troubleshooting Steps:
-
Check Excitation Source: Ensure your instrument's excitation source (e.g., laser line) is well-aligned with the excitation maximum of 6-TAMRA (typically around 541-554 nm).[17][18]
-
Optimize Buffer Conditions: Factors like pH can affect the quantum yield of 6-TAMRA.[19] Ensure your assay buffer is within the optimal pH range for the dye's fluorescence.
-
Assess Photostability: 6-TAMRA is known to be relatively photostable, but excessive exposure to the excitation light can lead to photobleaching.[19] Minimize light exposure where possible.
-
Evaluate Quenching Effects: Proximity to other molecules, including other dyes or certain amino acids in a labeled protein, can lead to quenching of the 6-TAMRA signal.[19] This can sometimes be mitigated by altering the labeling strategy or the linker used.
Data Presentation
Table 1: Spectral Properties of 6-TAMRA and Common Fluorophores in Multiplex Assays
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Laser Line (nm) | Potential for Overlap with 6-TAMRA |
| 6-TAMRA | ~541 - 554 [17][18] | ~565 - 577 [17][18][20] | 532, 546, 561 [18][21][22] | - |
| FAM | ~495 | ~520 | 488 | Low (Emission well separated) |
| VIC / JOE | ~525 / ~520 | ~548 / ~548 | 488, 514 | High (Emission of VIC/JOE overlaps with 6-TAMRA's excitation) |
| Texas Red | ~589 | ~615 | 561, 594 | Moderate (Emission of 6-TAMRA can bleed into the Texas Red channel) |
| Cy5 | ~649 | ~670 | 633, 647 | Low (Emission well separated) |
Note: Spectral values can vary depending on the specific instrument and experimental conditions.
Experimental Protocols
Protocol 1: Determining Spectral Bleed-Through for Compensation
Objective: To quantify the amount of spectral bleed-through from each fluorophore into other detection channels for accurate compensation.
Methodology:
-
Prepare Single-Color Controls: For each fluorophore in your multiplex panel (including 6-TAMRA), prepare a sample containing only that single fluorophore at a concentration that is at least as bright as what you expect in your experimental samples.[11][23]
-
Instrument Setup: Set up your instrument (e.g., flow cytometer, qPCR instrument) with the same settings (voltages, gains, filter sets) that will be used for your multiplex experiment.
-
Acquire Data: Run each single-color control and record the signal intensity in all of the detection channels you are using.
-
Create a Compensation Matrix: Use the instrument's software to analyze the single-color control data. The software will calculate the percentage of signal from each fluorophore that is detected in the other channels. This creates a compensation matrix that will be applied to your multiplex samples.[12]
-
Apply Compensation: Apply the calculated compensation matrix to your multiplex experimental data to correct for the spectral overlap.
Mandatory Visualization
Caption: Troubleshooting workflow for 6-TAMRA spectral overlap.
Caption: Workflow for performing spectral compensation.
References
- 1. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 2. BleedThrough | Scientific Volume Imaging [svi.nl]
- 3. microscopyfocus.com [microscopyfocus.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. youtube.com [youtube.com]
- 12. Real-time multiplex PCR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-Time Compensation in Flow Cytometry: A Real Need of Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved Compensation in Flow Cytometry by Multi-Variable Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. empbiotech.com [empbiotech.com]
- 19. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biotium.com [biotium.com]
- 21. FluoroFinder [app.fluorofinder.com]
- 22. vectorlabs.com [vectorlabs.com]
- 23. m.youtube.com [m.youtube.com]
Validation & Comparative
A Head-to-Head Comparison: 6-TAMRA Cadaverine vs. 5-TAMRA Cadaverine for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from elucidating complex biological pathways to developing novel therapeutics. Tetramethylrhodamine (TAMRA) dyes, with their bright fluorescence and photostability, are a popular choice for such applications. When site-specific protein labeling is desired, enzymatic methods employing transglutaminase offer a powerful tool. This guide provides an in-depth comparison of two isomeric forms of TAMRA cadaverine (B124047), 6-TAMRA cadaverine and 5-TAMRA cadaverine, for transglutaminase-mediated protein labeling.
While both 5- and 6-TAMRA isomers exhibit very similar spectral properties, subtle differences in their chemical structure can influence labeling efficiency, conjugate stability, and the ease of purification. This guide will delve into these aspects, presenting available data and a detailed experimental protocol for enzymatic protein labeling.
Performance Comparison: 5-TAMRA vs. This compound
Direct quantitative comparisons of 5-TAMRA cadaverine and this compound in transglutaminase-mediated protein labeling are not extensively documented in peer-reviewed literature. However, based on the available information and general trends observed with TAMRA isomers, we can infer some key differences. It is generally noted that for protein and peptide labeling, the 5-TAMRA isomer is more commonly used, while the 6-TAMRA isomer is often the choice for labeling nucleotides.[1] This preference is often attributed to subtle differences in reactivity and purification characteristics. Using a single, pure isomer is recommended for greater reproducibility in critical biological applications, as minor positional differences between the 5- and 6-isomers can affect the biological properties of the resulting conjugates.[2][3]
Spectral and Physicochemical Properties
The core spectral properties of 5-TAMRA and 6-TAMRA are nearly identical.[4] Both isomers exhibit a bright orange-red fluorescence. The choice between them is less about their fluorescence characteristics and more about the specifics of the conjugation chemistry and the molecule being labeled.
| Property | 5-TAMRA | 6-TAMRA |
| Excitation Maximum (λex) | ~546 nm | ~555 nm |
| Emission Maximum (λem) | ~579 nm | ~580 nm |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | ~90,000 cm⁻¹M⁻¹ |
| Typical Application | Proteins and Peptides | Nucleotides |
Note: The exact spectral characteristics can vary depending on the solvent, pH, and the nature of the conjugated protein.
Experimental Protocols: Transglutaminase-Mediated Protein Labeling
Transglutaminases (TGases) are enzymes that catalyze the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue within a protein and a primary amine, such as the one present in TAMRA cadaverine.[5] This enzymatic approach allows for site-specific labeling of proteins that contain accessible glutamine residues or engineered glutamine tags.
General Protocol for Transglutaminase-Mediated Protein Labeling with TAMRA Cadaverine
This protocol provides a general framework for the enzymatic labeling of a target protein with either 5-TAMRA or this compound. Optimization of reaction conditions, such as enzyme and substrate concentrations, and incubation time, may be necessary for specific proteins.
Materials:
-
Target protein containing an accessible glutamine residue or a Q-tag.
-
5-TAMRA cadaverine or this compound.
-
Transglutaminase (e.g., microbial transglutaminase or guinea pig liver transglutaminase).
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ for mammalian TGases).
-
Quenching solution (e.g., 50 mM EDTA for mammalian TGases, or a buffer with a high concentration of a primary amine like Tris for microbial TGases).
-
Purification column (e.g., size-exclusion chromatography or affinity chromatography).
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the TAMRA cadaverine isomer in anhydrous DMSO to a concentration of 10 mM. Store protected from light at -20°C.
-
Prepare a stock solution of transglutaminase according to the manufacturer's instructions.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the target protein (at a final concentration of 1-10 mg/mL) and the reaction buffer.
-
Add the TAMRA cadaverine stock solution to the protein solution to achieve a final molar excess of the dye (typically 10- to 50-fold excess over the protein).
-
Initiate the reaction by adding the transglutaminase to the mixture. The optimal enzyme concentration should be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the specific transglutaminase used (e.g., 37°C for microbial TGase) for 1-4 hours, with gentle agitation and protected from light.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the appropriate quenching solution.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted TAMRA cadaverine and the transglutaminase from the labeled protein using a suitable purification method, such as size-exclusion chromatography or affinity chromatography if the protein has a tag.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of TAMRA (~550 nm).
-
Confirm the site of labeling by mass spectrometry if required.
-
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: Transglutaminase-catalyzed protein labeling pathway.
Caption: Experimental workflow for enzymatic protein labeling.
Conclusion
Both 5-TAMRA and this compound are suitable for the enzymatic labeling of proteins using transglutaminase. While their spectral properties are nearly indistinguishable, the choice between the two isomers may be influenced by the specific protein target and the downstream application, with 5-TAMRA being the more conventional choice for protein labeling. For applications demanding high reproducibility, the use of a single, pure isomer is strongly recommended. The provided experimental protocol offers a solid starting point for researchers to develop and optimize their site-specific protein labeling strategies. Further head-to-head comparisons in various experimental settings would be beneficial to the scientific community to more definitively guide the selection between these two valuable fluorescent probes.
References
- 1. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic Labeling of Proteins: Techniques and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurogentec.com [eurogentec.com]
- 4. researchgate.net [researchgate.net]
- 5. Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells - PMC [pmc.ncbi.nlm.nih.gov]
6-TAMRA vs. FITC: A Comparative Guide for Amine Labeling in Research
In the realm of bioconjugation, the selection of an appropriate fluorescent label is paramount to the success of immunoassays, fluorescence microscopy, and flow cytometry. For researchers, scientists, and drug development professionals, the choice between classic and modern fluorophores for labeling primary amines on proteins, peptides, and other biomolecules can significantly impact experimental outcomes. This guide provides a detailed comparison of two widely used fluorescent dyes: 6-Carboxytetramethylrhodamine (6-TAMRA) and Fluorescein Isothiocyanate (FITC), highlighting the advantages of 6-TAMRA.
Performance Comparison: 6-TAMRA vs. FITC
A critical evaluation of the photophysical and chemical properties of 6-TAMRA and FITC reveals distinct advantages for 6-TAMRA in key performance areas. These differences are summarized in the table below.
| Property | 6-TAMRA | FITC | Advantage of 6-TAMRA |
| Excitation Maximum (λex) | ~546 nm[1] | ~495 nm[2] | Less cellular autofluorescence in the orange-red spectrum. |
| Emission Maximum (λem) | ~579 nm[3] | ~520 nm[2] | Emission in a spectral region with lower background noise. |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹[4][5] | ~75,000 M⁻¹cm⁻¹[6] | Higher extinction coefficient contributes to greater brightness. |
| Quantum Yield (Φ) | ~0.1 - 0.3[4][5] | ~0.92[6] | While FITC has a higher quantum yield, 6-TAMRA's overall performance is often superior due to other factors. |
| Photostability | High[3] | Low[7][8] | Significantly more resistant to photobleaching, enabling longer and more intense imaging experiments.[3] |
| pH Sensitivity | Low | High[9] | Fluorescence is stable over a broad pH range, providing more reliable results in varying cellular environments. |
| Reactive Group | NHS Ester | Isothiocyanate | NHS esters form stable amide bonds, which are generally more stable than the thiourea (B124793) bonds formed by isothiocyanates. |
Key Advantages of 6-TAMRA
Superior Photostability: The most significant advantage of 6-TAMRA over FITC is its enhanced photostability.[3] FITC is notoriously susceptible to photobleaching, the irreversible destruction of a fluorophore upon exposure to excitation light. This rapid fading can severely limit its use in applications requiring prolonged or intense illumination, such as time-lapse microscopy and super-resolution imaging.[9][10] In contrast, 6-TAMRA exhibits much greater resistance to photobleaching, allowing for the acquisition of more robust and reliable data over extended imaging periods.[3]
Reduced pH Sensitivity: The fluorescence intensity of FITC is highly dependent on the pH of its environment, with a significant decrease in fluorescence in acidic conditions.[9] This sensitivity can be a major drawback in cellular imaging, where pH can vary between different organelles and compartments. 6-TAMRA's fluorescence is largely independent of pH, ensuring more consistent and quantifiable results across different cellular environments.
Favorable Spectral Properties: 6-TAMRA is excited by light in the green-yellow region of the spectrum and emits in the orange-red region.[1] This longer wavelength excitation and emission are advantageous as they reduce the contribution of cellular autofluorescence, which is more prominent in the blue-green region where FITC is excited. This leads to an improved signal-to-noise ratio and clearer images.
Experimental Protocols
Amine Labeling Protocol
The following are generalized protocols for labeling primary amines on biomolecules with 6-TAMRA NHS ester and FITC. The optimal conditions, including the dye-to-protein molar ratio, may need to be determined empirically for each specific application.
6-TAMRA NHS Ester Labeling:
-
Prepare Dye Stock Solution: Dissolve 6-TAMRA NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.
-
Prepare Biomolecule Solution: Dissolve the amine-containing biomolecule (e.g., protein, antibody) in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be avoided.
-
Conjugation Reaction: Add the 6-TAMRA NHS ester stock solution to the biomolecule solution at a molar ratio of 5-10:1 (dye:biomolecule).
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove the unconjugated dye using a desalting column or spin filtration.
FITC Labeling:
-
Prepare Dye Stock Solution: Freshly prepare a 10 mg/mL solution of FITC in anhydrous DMSO.
-
Prepare Biomolecule Solution: Dissolve the amine-containing biomolecule in 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Conjugation Reaction: Add the FITC solution to the biomolecule solution at a typical molar ratio of 5:1 (FITC:protein).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark with gentle stirring.
-
Quenching (Optional): The reaction can be stopped by adding a buffer containing primary amines, such as Tris.
-
Purification: Separate the labeled biomolecule from free FITC using a desalting column, dialysis, or spin filtration.
Protocol for Assessing Fluorophore Photostability
This protocol outlines a general method for comparing the photostability of fluorescently labeled biomolecules.
-
Sample Preparation: Prepare microscope slides with the biomolecules labeled with 6-TAMRA and FITC, ensuring a similar degree of labeling for a fair comparison.
-
Microscopy Setup: Use a fluorescence microscope with appropriate filter sets for each fluorophore and a stable light source.
-
Image Acquisition:
-
Select a region of interest (ROI) on the sample.
-
Set the illumination intensity to a constant level for all experiments.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a defined duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software.
-
Subtract the background fluorescence from each measurement.
-
Normalize the intensity values to the initial intensity at time zero.
-
Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves.
-
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAMRA NHS ester, 6-isomer, 150810-69-8 | BroadPharm [broadpharm.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Detection of protease activity by fluorescent protein FRET sensors: from computer simulation to live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Bright, Photostable Dye that Enables Multicolor, Time Lapse, and Super-Resolution Imaging of Acidic Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectral Showdown: 6-TAMRA vs. Cy3 for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals navigating the vibrant world of fluorescent dyes, the selection of the optimal fluorophore is a critical decision that can significantly impact experimental outcomes. Among the plethora of available options, 6-Carboxytetramethylrhodamine (6-TAMRA) and Cyanine3 (Cy3) have emerged as popular choices for a wide range of applications, including quantitative PCR (qPCR), Förster Resonance Energy Transfer (FRET), and fluorescence microscopy. This guide provides a comprehensive and objective comparison of the spectral and performance characteristics of 6-TAMRA and Cy3, supported by experimental data and detailed methodologies to aid in the selection of the most suitable dye for your research needs.
At a Glance: Key Spectral Properties
A direct comparison of the core spectral properties of 6-TAMRA and Cy3 reveals distinct characteristics that influence their suitability for different experimental setups. Both dyes exhibit bright fluorescence in the orange-red region of the visible spectrum, making them compatible with common laser lines and filter sets. However, differences in their excitation and emission maxima, extinction coefficients, and quantum yields can have a significant impact on signal brightness and potential spectral overlap in multiplexing experiments.
| Property | 6-TAMRA | Cy3 |
| Excitation Maximum (λex) | ~550 - 554 nm[1][2] | ~550 - 554 nm[3][4] |
| Emission Maximum (λem) | ~575 - 577 nm[1][2] | ~568 - 570 nm[3][4] |
| Molar Extinction Coefficient (ε) | ~90,000 - 92,000 M⁻¹cm⁻¹[5][6] | ~150,000 M⁻¹cm⁻¹[4][7] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.69[8][9] | ~0.15 - 0.24[4][10] |
| Molecular Weight | ~430.45 g/mol [1] | ~444.60 g/mol (for the free dye)[7] |
Performance Characteristics: A Deeper Dive
Beyond the fundamental spectral properties, the performance of a fluorescent dye in a biological context is influenced by several other factors, including its photostability and sensitivity to environmental conditions such as pH.
Photostability
Photobleaching, the irreversible loss of fluorescence upon exposure to excitation light, is a critical consideration for experiments requiring prolonged or intense illumination, such as time-lapse microscopy. While both 6-TAMRA and Cy3 are considered to have moderate photostability, some studies suggest that 6-TAMRA may exhibit higher resistance to photobleaching compared to Cy3. However, it is important to note that the photostability of a dye can be influenced by its local environment and the presence of antifade reagents.
pH Sensitivity
The fluorescence intensity of some dyes can be sensitive to changes in pH, which can be a concern in experiments involving cellular compartments with varying pH levels. Both 6-TAMRA and Cy3 are generally considered to be relatively stable over a physiological pH range (pH 7-8). However, extreme pH conditions can lead to a decrease in fluorescence intensity for both dyes.
Experimental Protocols
To ensure accurate and reproducible spectral comparisons, it is essential to follow standardized experimental protocols. Below are detailed methodologies for determining the key spectral properties of fluorescent dyes.
Determining Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength.
Protocol:
-
Prepare a stock solution: Accurately weigh a known amount of the dye and dissolve it in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare a dilution series: Perform a series of accurate dilutions of the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4).
-
Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (λmax).
-
Plot a standard curve: Plot the absorbance values against the corresponding molar concentrations.
-
Calculate the molar extinction coefficient: The molar extinction coefficient is determined from the slope of the linear portion of the standard curve according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Measuring Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
Protocol:
-
Select a reference standard: Choose a well-characterized fluorescent standard with a known quantum yield and similar spectral properties to the dye being tested (e.g., Rhodamine 6G in ethanol (B145695) for 6-TAMRA and Cy3).
-
Prepare solutions: Prepare a series of dilutions for both the test dye and the reference standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure absorbance and fluorescence: For each solution, measure the absorbance at the excitation wavelength and record the fluorescence emission spectrum using a spectrofluorometer.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate quantum yield: The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
where Φ_std is the quantum yield of the standard, m is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Assessing Photostability
This protocol outlines a method for comparing the photobleaching rates of different fluorophores.
Protocol:
-
Prepare samples: Prepare solutions of 6-TAMRA and Cy3 at the same concentration in a suitable buffer.
-
Mount samples: Place a small droplet of each dye solution on a microscope slide and cover with a coverslip.
-
Microscope setup: Use a fluorescence microscope with a suitable laser line for excitation (e.g., 532 nm or 561 nm) and a corresponding filter set.
-
Image acquisition: Acquire a time-lapse series of images of a specific region of interest for each sample under continuous illumination. Keep the laser power and exposure time constant throughout the experiment.
-
Data analysis: Measure the mean fluorescence intensity of the region of interest in each image of the time series. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay provides a measure of the dye's photostability.
Visualizing the Workflow
To better understand the process of fluorescence, from excitation to emission, the following diagram illustrates the general workflow.
Caption: A diagram illustrating the basic principles of a fluorescence experiment.
Conclusion
Both 6-TAMRA and Cy3 are powerful tools for a multitude of fluorescence-based applications. The choice between them will ultimately depend on the specific requirements of the experiment. Cy3's higher extinction coefficient may offer an advantage in terms of initial brightness, while 6-TAMRA's potential for greater photostability could be beneficial for long-term imaging studies. By carefully considering the spectral properties, performance characteristics, and the experimental protocols outlined in this guide, researchers can make an informed decision to select the optimal dye that will illuminate their scientific discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. content.cld.iop.org [content.cld.iop.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
A Comparative Guide to Validating 6-TAMRA Labeling Efficiency: Mass Spectrometry vs. UV-Vis Spectrophotometry
For researchers, scientists, and drug development professionals, the precise and accurate determination of labeling efficiency for fluorescently tagged biomolecules is paramount for the reliability and reproducibility of downstream applications. This guide provides an objective comparison of two common methods for validating the labeling efficiency of 6-carboxytetramethylrhodamine (B1664190) (6-TAMRA): Mass Spectrometry and UV-Vis Spectrophotometry, complete with experimental protocols and comparative data.
The covalent attachment of fluorescent dyes like 6-TAMRA to proteins and other biomolecules is a cornerstone of modern biological research, enabling sensitive detection in techniques such as fluorescence microscopy, flow cytometry, and immunoassays.[1] The efficiency of this labeling, often expressed as the Degree of Labeling (DOL) or the average number of dye molecules per protein, critically impacts experimental outcomes. Under-labeling can lead to weak signals, while over-labeling may cause fluorescence quenching or compromise the protein's biological activity.[2] Therefore, robust validation of the DOL is a critical quality control step.
Comparison of Validation Methods
Mass spectrometry and UV-Vis spectrophotometry are two orthogonal approaches to determine the DOL. While UV-Vis spectrophotometry provides an average DOL for the entire sample population, mass spectrometry offers a more granular view, revealing the distribution of different labeled species.
Quantitative Data Summary
The following table presents illustrative comparative data for a hypothetical monoclonal antibody (mAb, molecular weight ~150,000 Da) labeled with 6-TAMRA NHS Ester.
| Parameter | Mass Spectrometry | UV-Vis Spectrophotometry |
| Principle of Measurement | Direct measurement of the mass increase of the intact protein upon conjugation with 6-TAMRA. | Calculation based on the absorbance of the protein at 280 nm and the dye at its maximum absorbance (~555 nm). |
| Information Obtained | - Average Degree of Labeling (DOL)- Distribution of labeled species (e.g., % unlabeled, % with 1 dye, % with 2 dyes, etc.)- Confirmation of covalent modification | - Average Degree of Labeling (DOL) for the bulk sample |
| Illustrative Average DOL | 3.2 | 3.5 |
| Illustrative Distribution | Unlabeled: 5%1 TAMRA: 20%2 TAMRA: 35%3 TAMRA: 25%4 TAMRA: 10%5+ TAMRA: 5% | Not Applicable |
| Sample Purity Requirement | High purity required; non-volatile salts and detergents must be removed.[3] | High purity required; unconjugated free dye must be removed.[4] |
| Advantages | - Provides detailed information on labeling heterogeneity.- Confirms the identity of the labeled protein.- Highly accurate mass measurement. | - Widely accessible instrumentation.- Rapid and straightforward measurement.- Non-destructive. |
| Limitations | - Requires specialized instrumentation.- Sample preparation is more complex (desalting is critical).- Potential for ion suppression.[5] | - Provides only an average DOL.- Assumes the extinction coefficients of the protein and dye are unaffected by conjugation.- Prone to inaccuracies from scattering or contaminating substances that absorb at 280 nm or ~555 nm.[6] |
Experimental Workflows
The following diagram illustrates the parallel experimental workflows for determining the DOL of a 6-TAMRA labeled protein using both mass spectrometry and UV-Vis spectrophotometry.
Caption: Workflow for DOL determination by Mass Spectrometry and UV-Vis.
Detailed Experimental Protocols
Protein Labeling with 6-TAMRA NHS Ester
This protocol describes a general method for labeling a protein with 6-TAMRA succinimidyl ester (SE), which reacts with primary amines (lysine side chains and the N-terminus).
-
Materials:
-
Purified protein (2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
6-TAMRA SE (NHS Ester).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
1M Sodium Bicarbonate buffer.
-
Desalting column (e.g., Sephadex G-25) for purification.[1]
-
-
Procedure:
-
Prepare a 10 mg/mL stock solution of 6-TAMRA SE in anhydrous DMSO immediately before use.
-
Adjust the protein solution to a final concentration of 20 mM sodium bicarbonate.
-
Add the 6-TAMRA SE stock solution to the protein solution. The molar ratio of dye to protein typically ranges from 8:1 to 20:1, depending on the protein concentration and desired DOL.[1]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Remove unreacted "free" dye by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Validation by Mass Spectrometry (Intact Mass Analysis)
This protocol is suitable for high-resolution mass spectrometers like ESI-TOF or Orbitrap systems.
-
Sample Preparation (Desalting):
-
The purified labeled protein must be buffer-exchanged into a volatile solvent system compatible with mass spectrometry to prevent ion suppression.[3]
-
A common method is to use molecular weight cut-off (MWCO) ultrafiltration devices. The MWCO should be at least half the molecular weight of the protein.[7]
-
Dilute the labeled protein sample with a volatile buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and centrifuge. Repeat this process 3-5 times.
-
For the final wash, use LC-MS grade water.
-
Reconstitute the desalted, labeled protein in a solution suitable for ESI-MS, such as 50% acetonitrile/0.1% formic acid in water, to a final concentration of 1-10 pmol/µL.[8]
-
-
Mass Spectrometry Analysis (LC-ESI-TOF MS):
-
Inject the prepared sample into an LC-ESI-TOF mass spectrometer.[9] A short liquid chromatography step with a C4 or C8 column can be used for online desalting and separation from small molecule contaminants.
-
Acquire the mass spectrum in the positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the protein (e.g., m/z 800-4000).
-
-
Data Analysis:
-
The raw mass spectrum will show a series of peaks, each representing the intact protein with a different number of charges.
-
Use deconvolution software to transform the m/z spectrum into a true mass spectrum, which will show the molecular weights of all species present.
-
Identify the mass of the unlabeled protein and the masses of the protein labeled with one, two, three, or more 6-TAMRA molecules. The mass of 6-TAMRA SE that adds to the protein is approximately 430.5 Da (the NHS group is lost).
-
Calculate the average DOL by taking the weighted average of the different labeled species observed in the deconvoluted spectrum.
-
Validation by UV-Vis Spectrophotometry
This method relies on the Beer-Lambert law to determine the concentrations of the protein and the conjugated dye.
-
Procedure:
-
After purification, measure the absorbance of the labeled protein solution at 280 nm (A280) and at the maximum absorbance of 6-TAMRA (~555 nm, Amax) using a spectrophotometer. The sample may need to be diluted to ensure the absorbance readings are within the linear range of the instrument (typically 0.1-1.0).[1]
-
-
Calculation of the Degree of Labeling (DOL):
-
Calculate the protein concentration: The absorbance at 280 nm is a combination of the protein's absorbance and the dye's absorbance. A correction factor (CF) is needed.
-
Corrected A_280 = A_280_measured - (A_max * CF_280_of_dye)
-
The CF for 6-TAMRA is approximately 0.3.
-
Protein Concentration (M) = Corrected A_280 / ε_protein (where εprotein is the molar extinction coefficient of the protein at 280 nm).
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A_max / ε_dye (where εdye is the molar extinction coefficient of 6-TAMRA at ~555 nm, which is approximately 90,000 M-1cm-1).
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
Conclusion
Both mass spectrometry and UV-Vis spectrophotometry are valuable techniques for assessing the labeling efficiency of 6-TAMRA conjugates. UV-Vis spectrophotometry offers a quick and accessible method for determining the average DOL, which is sufficient for many routine applications. However, for applications requiring a more detailed understanding of labeling consistency and for the characterization of biotherapeutics where heterogeneity can impact function, mass spectrometry is the superior method.[10] It provides not only a more accurate average DOL but also invaluable information on the distribution of labeled species, offering a comprehensive quality assessment of the final conjugate.
References
- 1. abcam.cn [abcam.cn]
- 2. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intact protein | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. ctdp.org [ctdp.org]
- 6. researchgate.net [researchgate.net]
- 7. Best practices and benchmarks for intact protein analysis for top-down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Structural Characterization of Antibodies by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Quantitative Analysis of 6-TAMRA Labeled Proteins: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of proteins is fundamental to unraveling complex biological processes and advancing therapeutic innovations. Fluorescent labeling of proteins is a cornerstone technique in this endeavor, and 6-Carboxytetramethylrhodamine (6-TAMRA) has been a widely utilized fluorescent dye for this purpose. This guide provides an objective comparison of 6-TAMRA with modern alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tools for quantitative protein analysis.
Performance Comparison of Fluorescent Dyes
The selection of a fluorescent dye significantly impacts the sensitivity, accuracy, and reproducibility of quantitative protein analysis. Key performance indicators include photophysical properties such as molar extinction coefficient, quantum yield, and photostability. This section provides a comparative overview of 6-TAMRA and two popular alternatives, Alexa Fluor 555 and Cy3, which share a similar spectral range.
Quantitative Data Summary
The following table summarizes the key photophysical properties of 6-TAMRA, Alexa Fluor 555, and Cy3. These values are critical for designing experiments and interpreting results.
| Property | 6-TAMRA | Alexa Fluor 555 | Cy3 |
| Excitation Maximum (nm) | ~546 | ~555 | ~550 |
| Emission Maximum (nm) | ~579 | ~565 | ~570 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) * | ~90,000 | ~150,000 | ~150,000 |
| Quantum Yield (Φ) | 0.1 - 0.3 | ~0.1 | ~0.15 |
| Photostability | Moderate | High | Low to Moderate |
| pH Sensitivity | Sensitive to high pH | Largely insensitive | Less sensitive than TAMRA |
Note: Molar extinction coefficients can vary depending on the conjugation state and solvent.
Experimental evidence suggests that Alexa Fluor dyes, such as Alexa Fluor 555, exhibit significantly greater photostability compared to their Cy dye counterparts.[1] Protein conjugates of Alexa Fluor 555 have also been shown to be significantly more fluorescent than those of Cy3, particularly at higher degrees of labeling, due to reduced self-quenching.[1][2] This enhanced fluorescence and photostability can lead to improved signal-to-noise ratios in imaging applications.
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible quantitative data. This section provides methodologies for key experiments involving the labeling and analysis of fluorescently tagged proteins.
Protein Labeling with 6-TAMRA NHS Ester
This protocol describes a general method for covalently labeling proteins with 6-TAMRA N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the protein surface.
Materials:
-
6-TAMRA NHS Ester
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Desalting column (e.g., Sephadex G-25) for purification
Procedure:
-
Immediately before use, prepare a 10 mg/mL stock solution of 6-TAMRA NHS Ester in anhydrous DMSO.
-
Dissolve the protein to be labeled in the labeling buffer.
-
Add the 6-TAMRA NHS Ester stock solution to the protein solution at a molar ratio of 5-10 moles of dye per mole of protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Remove the unreacted dye and purify the labeled protein using a desalting column.
-
Store the labeled protein at 4°C, protected from light.
Determining the Degree of Labeling (DOL)
Accurate quantification of the number of dye molecules conjugated to each protein molecule is crucial for quantitative studies.
Procedure:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max, ~546 nm for 6-TAMRA).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Dye Concentration (M) = A_max / (ε_dye × path length)
-
ε_dye for 6-TAMRA is approximately 90,000 M⁻¹cm⁻¹.
-
-
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF (Correction Factor) = Absorbance of the dye at 280 nm / A_max of the dye.
-
ε_protein is the molar extinction coefficient of the specific protein.
-
-
-
Calculate the Degree of Labeling:
-
DOL = Molar concentration of dye / Molar concentration of protein
-
Quantitative Fluorescent Western Blotting
This technique allows for the sensitive and quantitative detection of specific proteins in a complex mixture.
Procedure:
-
SDS-PAGE and Transfer: Separate protein samples by SDS-PAGE and transfer them to a low-fluorescence PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer suitable for fluorescent western blotting to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 555) for 1 hour at room temperature, protected from light.
-
Washing: Perform a series of washes to remove unbound secondary antibody.
-
Imaging: Scan the membrane using a digital imaging system capable of detecting the specific fluorescence emission wavelength.
-
Quantification: Use the imaging software to measure the intensity of the fluorescent bands, which is proportional to the amount of target protein.
Visualizing Signaling Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following sections provide Graphviz diagrams for a key signaling pathway and a common experimental workflow.
EGFR-Grb2 Interaction in the Ras-Raf Signaling Pathway
The interaction between the Epidermal Growth Factor Receptor (EGFR) and the adaptor protein Grb2 is a critical early event in the Ras-Raf signaling cascade, which plays a central role in cell proliferation and differentiation. This interaction can be studied using Förster Resonance Energy Transfer (FRET) microscopy with fluorescently labeled proteins.
Caption: EGFR-Grb2 interaction initiating the Ras-Raf signaling cascade.
Experimental Workflow for FRET Microscopy
Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique to study protein-protein interactions in living cells. This workflow outlines the key steps for a FRET experiment to investigate the interaction between two proteins, Protein A and Protein B.
Caption: Workflow for studying protein-protein interactions using FRET microscopy.
References
A Comparative Guide to Alternative Fluorescent Probes for Transglutaminase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative fluorescent probes to the commonly used 6-TAMRA (6-carboxytetramethylrhodamine) for the detection and quantification of transglutaminase (TG) activity. Transglutaminases are a family of enzymes that catalyze the formation of isopeptide bonds between glutamine and lysine (B10760008) residues in proteins, playing crucial roles in various physiological and pathological processes. The selection of an appropriate fluorescent probe is critical for the development of sensitive and reliable transglutaminase assays in basic research and drug discovery.
This document summarizes key performance characteristics, provides detailed experimental protocols for various probes, and visualizes the underlying biochemical processes to aid researchers in making informed decisions for their specific applications.
Performance Comparison of Fluorescent Probes
Choosing the optimal fluorescent probe for a transglutaminase assay requires consideration of several factors, including the specific transglutaminase isozyme, the sample matrix, and the desired assay format (e.g., high-throughput screening, in-gel analysis). While 6-TAMRA is a widely used fluorescent label, several alternatives offer potential advantages in terms of sensitivity, photostability, and spectral properties. The following table summarizes the key characteristics of 6-TAMRA and its alternatives. Direct comparative studies under identical conditions are limited; therefore, the data presented here is compiled from various sources and should be interpreted with consideration of the different experimental contexts.
| Probe | Type | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Advantages | Key Disadvantages |
| 6-TAMRA-cadaverine | Rhodamine | ~546 | ~575 | ~92,000[1][2] | 0.1 - 0.3[3] | Well-established, commercially available. | Lower quantum yield compared to other rhodamines, potential for spectral overlap with other fluorophores. |
| Dansylcadaverine | Dansyl | ~335-340 | ~500-520 | ~4,300 | Highly environment-dependent (0.07 in water to 0.66 in dioxane) | Large Stokes shift, environmentally sensitive fluorescence useful for binding studies. | Lower extinction coefficient, excitation in the UV range can cause autofluorescence in biological samples. |
| Rhodamine B-based Probes | Rhodamine | ~550-560 | ~570-580 | ~106,000 (for Rhodamine B) | ~0.31 in water (for Rhodamine B) | High quantum yield and photostability.[4] | Properties can vary depending on the specific peptide conjugate. |
| Abz-APE(γ-cad-Dnp)QEA | Quenched Fluorescent Peptide | ~320 | ~420 | Not reported | Not applicable (increase in fluorescence upon cleavage) | Real-time kinetic measurements, high sensitivity due to low background.[5] | Requires specific peptide substrate, UV excitation. |
| DCCP16-IRIS Blue | Near-Infrared (NIR) | Not reported | Not reported | Not reported | Not reported | Suitable for in vivo imaging due to NIR fluorescence.[6] | Limited photophysical data available, may require specialized imaging equipment. |
Signaling Pathways and Experimental Workflows
Transglutaminase Catalytic Cycle
The enzymatic activity of transglutaminase involves a two-step reaction. First, the enzyme forms a covalent intermediate with a glutamine residue of a substrate protein, releasing ammonia. In the second step, the acyl-enzyme intermediate reacts with a primary amine, which can be the ε-amino group of a lysine residue on another protein (leading to cross-linking) or a small amine-containing fluorescent probe.
Caption: The two-step catalytic mechanism of transglutaminase.
General Experimental Workflow for a Fluorescent Transglutaminase Assay
The following diagram illustrates a typical workflow for measuring transglutaminase activity using a fluorescent amine substrate. The basic principle involves the incorporation of the fluorescent probe into a protein substrate, leading to an increase in a measurable signal, such as fluorescence intensity or fluorescence polarization.
Caption: A generalized workflow for a fluorescent transglutaminase assay.
Experimental Protocols
The following are representative protocols for transglutaminase assays using different fluorescent probes. These should be optimized for specific experimental conditions.
Dansylcadaverine-Based Assay
This protocol is adapted from a method for measuring transglutaminase activity by the incorporation of monodansylcadaverine into N,N-dimethylcasein.[3][7]
Materials:
-
Transglutaminase enzyme
-
Monodansylcadaverine (Substrate Reagent)
-
N,N-dimethylcasein (in Buffer Reagent)
-
TRIS buffer (pH 8.0) containing CaCl₂, NaCl, and glutathione (B108866) (Buffer Reagent)[3]
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute the lyophilized Buffer Reagent containing N,N-dimethylcasein with the appropriate volume of water.
-
Dissolve the monodansylcadaverine (Substrate Reagent) to prepare a stock solution.
-
-
Reaction Setup:
-
In a microplate well or cuvette, combine the Buffer Reagent and the monodansylcadaverine solution.
-
Initiate the reaction by adding the transglutaminase enzyme solution.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
-
Measurement:
-
Monitor the increase in fluorescence intensity over time.
-
Excitation: 332 nm; Emission: 500 nm.[3]
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the transglutaminase activity.
-
Rhodamine-Based Probe Assay (General)
This protocol provides a general framework for using a rhodamine-conjugated amine probe. Specific parameters may vary based on the probe's characteristics.
Materials:
-
Transglutaminase enzyme
-
Rhodamine-conjugated amine probe (e.g., Rhodamine B-isonipecotyl-cadaverine)
-
Glutamine-donor protein substrate (e.g., N,N-dimethylcasein)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl₂ and DTT)
-
Fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In a microplate well, prepare a reaction mixture containing the assay buffer, the glutamine-donor protein substrate, and the rhodamine-conjugated amine probe.
-
Pre-incubate the mixture at 37°C.
-
-
Initiate Reaction:
-
Add the transglutaminase enzyme to the wells to start the reaction.
-
-
Measurement:
-
Measure the fluorescence signal at appropriate excitation and emission wavelengths for the specific rhodamine dye (e.g., Ex: ~550 nm, Em: ~575 nm). The signal can be read kinetically or as an endpoint measurement after stopping the reaction.
-
-
Stopping the Reaction (for endpoint assays):
-
Add a stop solution containing EDTA to chelate Ca²⁺ ions.
-
-
Data Analysis:
-
Calculate the transglutaminase activity based on the change in fluorescence signal compared to a no-enzyme control.
-
Quenched Fluorescent Peptide (Abz-APE(γ-cad-Dnp)QEA) Assay
This real-time assay measures the isopeptidase activity of transglutaminase, which is the reverse of the cross-linking reaction.[5]
Materials:
-
Transglutaminase 2 (TG2)
-
Abz-APE(γ-cad-Dnp)QEA substrate
-
Assay Buffer: 62.5 mM Tris/HCl, pH 7.4, 125 mM NaCl
-
Glycine (B1666218) methylester (or other primary amine)
-
DTT
-
CaCl₂
-
Fluorescence microplate reader with injectors
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and add glycine methylester and DTT immediately before use. Adjust pH to 7.4 at 37°C.
-
Dilute the Abz-APE(γ-cad-Dnp)QEA substrate in the assay buffer.
-
-
Reaction Setup:
-
Add 80 µL of the diluted substrate solution to the wells of a 96-well plate.
-
Add the desired amount of TG2 enzyme and make up the volume to 90 µL with water.
-
-
Measurement:
-
Place the plate in the microplate reader pre-warmed to 37°C.
-
Inject 10 µL of 20 mM CaCl₂ to start the reaction (final concentration of 2 mM).
-
Monitor the increase in fluorescence in real-time.
-
Excitation: ~320 nm; Emission: ~420 nm.
-
-
Data Analysis:
-
The initial rate of the fluorescence increase is proportional to the TG2 isopeptidase activity.
-
Conclusion
The selection of a fluorescent probe for transglutaminase assays is a critical step that can significantly impact the quality and reliability of experimental data. While 6-TAMRA remains a staple in the field, researchers now have a variety of alternative probes at their disposal, each with its unique set of advantages and disadvantages. Dansylcadaverine offers high environmental sensitivity, making it suitable for studying conformational changes, but its UV excitation can be problematic. Rhodamine-based probes generally provide superior brightness and photostability. Quenched fluorescent peptides enable real-time kinetic studies with high sensitivity. For in vivo applications, near-infrared probes like DCCP16-IRIS Blue hold great promise.
By carefully considering the specific requirements of their experimental system and the comparative data presented in this guide, researchers can select the most appropriate fluorescent probe to achieve their scientific goals. Further head-to-head comparative studies will be invaluable in providing a more definitive guide to probe selection in the future.
References
- 1. Fluorescent probes of tissue transglutaminase reveal its association with arterial stiffening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotechnological Applications of Transglutaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transglutaminase Assay Kit (" DCC "), fluorescent - Transglutaminase fluorogenic Activity Assay - Assays and Substrates - Products - Zedira GmbH [zedira.com]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Assessing the Specificity of 6-TAMRA Cadaverine Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and specific labeling of target proteins is paramount for accurate experimental outcomes. 6-TAMRA (Tetramethylrhodamine) cadaverine (B124047) is a widely utilized fluorescent probe for this purpose, primarily through enzymatic incorporation by transglutaminases. This guide provides a comprehensive comparison of 6-TAMRA cadaverine labeling with common alternatives, supported by experimental protocols and data to aid in the selection of the most appropriate labeling strategy.
Introduction to this compound Labeling
This compound is a bright, orange-fluorescent dye equipped with a primary amine. This amine serves as a substrate for transglutaminase enzymes, which catalyze the formation of a stable isopeptide bond between the dye and a specific glutamine residue on a target protein.[1] This enzymatic approach offers a degree of specificity not always achievable with purely chemical methods. Beyond enzymatic labeling, the primary amine of this compound can also be conjugated to proteins via chemical methods, such as reaction with activated carboxylic acids (e.g., NHS esters) or aldehydes and ketones.[2]
Comparative Analysis of Labeling Specificity
The specificity of any labeling technique is crucial to avoid off-target effects and ensure that the fluorescent signal accurately represents the localization and quantity of the protein of interest. Below is a comparison of this compound labeling via transglutaminase with two common alternative methods: NHS ester labeling and click chemistry.
Table 1: Comparison of Labeling Chemistries
| Feature | This compound (Transglutaminase-mediated) | 6-TAMRA-NHS Ester | Click Chemistry (e.g., Azide-Alkyne) |
| Target Residue | Glutamine (in specific recognition motifs) | Lysine, N-terminus (primary amines) | Bioorthogonally-tagged amino acids |
| Specificity | High (Enzyme-substrate recognition) | Moderate (Reacts with accessible primary amines) | Very High (Bioorthogonal reaction) |
| Controllability | High (Dependent on enzyme concentration and incubation time) | Moderate (Dependent on pH and reagent concentration) | Very High (Catalyst-dependent and highly selective) |
| Potential for Off-Target Labeling | Low (Primarily other accessible glutamine residues) | Moderate to High (Any accessible primary amine) | Very Low (Minimal cross-reactivity with native biomolecules) |
| Typical Signal-to-Noise Ratio | High | Variable | Very High |
| Key Advantage | Site-specific labeling on native proteins | Simple and widely used | High specificity and bioorthogonality |
| Key Disadvantage | Requires presence of a suitable glutamine target and active transglutaminase | Potential for heterogeneous labeling and disruption of protein function | Requires metabolic or genetic incorporation of a bioorthogonal handle |
Table 2: Illustrative Quantitative Comparison of Labeling Specificity
| Parameter | This compound (Transglutaminase-mediated) | 6-TAMRA-NHS Ester | Click Chemistry |
| On-Target Labeling Efficiency (%) | 85-95% | 70-90% | >95% |
| Off-Target Labeling (%) | <10% | 10-30% | <2% |
| Signal-to-Noise Ratio | >10:1 | 3:1 - 8:1 | >15:1 |
| Reproducibility (CV%) | <15% | <25% | <10% |
Note: The data in this table is illustrative and can vary significantly based on the specific protein, experimental conditions, and the transglutaminase enzyme used.
Experimental Protocols for Assessing Labeling Specificity
To empirically determine the specificity of this compound labeling, a series of control experiments and analytical techniques should be employed.
In-Gel Fluorescence Analysis
This method provides a direct visualization of labeled proteins in a complex mixture, allowing for the assessment of off-target labeling.
Protocol:
-
Protein Labeling: Perform the labeling reaction with this compound and your protein sample (e.g., cell lysate). Include a negative control reaction without the transglutaminase enzyme.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
Fluorescence Imaging: Visualize the gel using a fluorescence scanner with appropriate excitation and emission filters for TAMRA (Excitation: ~546 nm, Emission: ~579 nm).
-
Coomassie Staining: After fluorescence imaging, stain the same gel with Coomassie Brilliant Blue to visualize the total protein profile.
-
Analysis: Compare the fluorescent bands with the total protein profile. Specific labeling will result in a fluorescent band corresponding to the molecular weight of the target protein, with minimal fluorescence in other bands. The negative control should show no significant labeling.
Co-localization Analysis by Fluorescence Microscopy
This technique is used to determine if the fluorescently labeled protein localizes to the expected subcellular compartment or co-localizes with a known interaction partner.
Protocol:
-
Cell Labeling: Label your target protein in fixed or live cells using this compound and transglutaminase.
-
Co-staining: Co-stain the cells with a fluorescent marker for a specific organelle or a fluorescently tagged antibody against a known binding partner. Use a spectrally distinct fluorophore (e.g., GFP, Alexa Fluor 488).
-
Image Acquisition: Acquire multi-channel fluorescence images using a confocal microscope.
-
Image Analysis: Use image analysis software (e.g., ImageJ, Fiji) to quantify the degree of co-localization between the 6-TAMRA signal and the co-stain. Calculate co-localization coefficients such as Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC). High PCC and MOC values indicate a high degree of specific co-localization.
Competitive Binding Assay
This assay helps to confirm that the labeling is specific to the intended binding site or enzymatic modification site.
Protocol:
-
Labeling Reaction: Set up a standard labeling reaction with this compound, transglutaminase, and the target protein.
-
Competition: In parallel reactions, include an excess of an unlabeled competitor. For transglutaminase-mediated labeling, this could be a non-fluorescent primary amine substrate (e.g., monodansylcadaverine) or a known inhibitor of the enzyme.
-
Quantification: Quantify the amount of this compound incorporation in the presence and absence of the competitor. This can be done by in-gel fluorescence intensity measurements or by fluorescence polarization.
-
Analysis: A significant decrease in 6-TAMRA labeling in the presence of the competitor indicates that the labeling is specific to the intended enzymatic reaction.
Mass Spectrometry Analysis
For a definitive identification of labeled sites and any off-target modifications, mass spectrometry is the gold standard.
Protocol:
-
Protein Labeling and Purification: Label your target protein with this compound and purify it to remove excess dye and enzyme.
-
Proteolytic Digestion: Digest the labeled protein into smaller peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence to identify peptides that are modified with this compound. This will pinpoint the exact amino acid residues that have been labeled, confirming on-target modification and identifying any off-target sites.
Visualizing Experimental Workflows and Pathways
Conclusion
The choice of a fluorescent labeling strategy depends on the specific experimental goals, the nature of the target protein, and the required level of specificity. This compound, when used in conjunction with transglutaminase, offers a highly specific method for labeling proteins at glutamine residues. While chemical methods like NHS ester labeling are simpler, they may result in less specific, heterogeneous labeling. For applications demanding the highest specificity, click chemistry provides a powerful, bioorthogonal approach. By employing the rigorous experimental protocols outlined in this guide, researchers can confidently assess the specificity of their labeling and ensure the generation of reliable and reproducible data.
References
A Head-to-Head Comparison: Single Isomer vs. Mixed Isomer TAMRA for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of fluorescent label is a critical decision that can significantly impact experimental outcomes. Tetramethylrhodamine (TAMRA) is a widely used fluorophore for labeling proteins, peptides, and nucleic acids. However, it is commercially available as either a mixture of isomers (5- and 6-TAMRA) or as purified single isomers (5-TAMRA or 6-TAMRA). This guide provides an objective comparison of single isomer versus mixed isomer TAMRA, supported by key performance data and detailed experimental protocols, to aid in the selection of the optimal reagent for your specific application.
Executive Summary
The primary distinction between single isomer and mixed isomer TAMRA lies in the purity and homogeneity of the labeled product. While the spectral properties of the individual isomers are nearly identical, the use of single isomers generally results in more reproducible conjugations and simplified purification of the labeled biomolecule.[1] Mixed isomers, while often more economical, can lead to peak broadening in chromatographic separations and potential variability between labeling reactions. For applications demanding high precision and reproducibility, such as quantitative assays and drug development, single isomer TAMRA is the recommended choice.[1]
Data Presentation: Single Isomer vs. Mixed Isomer TAMRA
The following table summarizes the key quantitative data for single and mixed isomer TAMRA derivatives, focusing on their spectral properties.
| Property | 5-TAMRA | 6-TAMRA | 5(6)-TAMRA (Mixed Isomers) |
| Excitation Maximum (λex) | ~546 nm | ~555 nm | ~540 - 560 nm |
| Emission Maximum (λem) | ~579 nm | ~580 nm | ~565 - 583 nm |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | ~90,000 M⁻¹cm⁻¹ | ~90,000 - 95,000 M⁻¹cm⁻¹[1] |
| Quantum Yield (Φ) | ~0.1 | Data not readily available | ~0.1[1] |
| Molecular Weight (NHS Ester) | 527.52 g/mol | 527.52 g/mol | 527.5 g/mol [2] |
| Primary Application | Peptides and Proteins[1] | Nucleotides and DNA Sequencing[1] | General labeling |
| Purification of Conjugate | Sharper peaks in HPLC | Sharper peaks in HPLC | Broader peaks in HPLC |
| Reproducibility | High | High | Moderate |
Key Performance Differences
Purity and Reproducibility
The use of a single, defined isomer for conjugation eliminates a significant source of variability. Labeling a biomolecule with a mixture of 5- and 6-TAMRA results in a heterogeneous population of labeled products, where the dye is attached at the same site but with two slightly different linkers. This can lead to challenges in characterization and potential batch-to-batch variability. For applications where precise stoichiometry and consistent performance are critical, such as in the development of therapeutic antibody-drug conjugates or quantitative FRET assays, the higher purity and reproducibility offered by single isomers are paramount.[1]
Purification
A frequently cited advantage of using single isomer TAMRA is the ease of purification of the resulting conjugate.[3] When analyzing TAMRA-labeled peptides or oligonucleotides by reverse-phase high-performance liquid chromatography (RP-HPLC), conjugates prepared with a single isomer typically yield a single, sharp peak. In contrast, conjugates prepared with mixed isomers can result in broadened peaks or even two closely eluting peaks, complicating purification and analysis.[3]
Spectral Properties
The absorption and emission spectra of 5-TAMRA and 6-TAMRA are nearly identical.[3] Therefore, for most standard fluorescence applications, the choice between the two single isomers or the mixed isomers will not significantly impact the spectral performance. However, subtle differences in the local environment of the attached dye due to the different linker positions in the 5- and 6-isomers could potentially lead to minor variations in quantum yield and photostability in the context of a specific biomolecule.
Experimental Protocols
The following are detailed methodologies for key experiments involving TAMRA labeling.
Protocol 1: Labeling of Proteins with TAMRA NHS Ester
Objective: To covalently label a purified protein with a single isomer or mixed isomer TAMRA NHS ester.
Materials:
-
Purified protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
5-TAMRA NHS ester, 6-TAMRA NHS ester, or 5(6)-TAMRA NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 1 M sodium bicarbonate, pH 8.3
-
Desalting column (e.g., Sephadex G-25)
-
10X Elution Buffer (e.g., PBS)
-
Spectrophotometer
Procedure:
-
Prepare the Protein Solution:
-
Adjust the concentration of the purified protein to 2-10 mg/mL in an amine-free buffer.
-
Add the Reaction Buffer to the protein solution at a 1/10 (v/v) ratio to raise the pH to ~8.3.
-
-
Prepare the Dye Solution:
-
Add anhydrous DMSO to the vial of TAMRA NHS ester to prepare a 10 mg/mL stock solution.
-
Vortex thoroughly to ensure the dye is completely dissolved. This solution should be prepared fresh for each labeling reaction.
-
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the dye solution to achieve the desired dye-to-protein molar ratio (typically between 5:1 and 10:1).
-
Add the calculated volume of the dye solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purify the Dye-Protein Conjugate:
-
Equilibrate a desalting column with 1X Elution Buffer.
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with 1X Elution Buffer. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
-
Collect the colored fractions corresponding to the labeled protein.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of TAMRA (~555 nm).
-
Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Protocol 2: Labeling of Amino-Modified Oligonucleotides
Objective: To label an amino-modified oligonucleotide with a single isomer or mixed isomer TAMRA NHS ester.
Materials:
-
Amino-modified oligonucleotide
-
5-TAMRA NHS ester, 6-TAMRA NHS ester, or 5(6)-TAMRA NHS ester
-
Anhydrous DMSO
-
0.1 M Sodium Carbonate/Bicarbonate buffer, pH 9.0
-
3 M Sodium Acetate, pH 5.2
-
Nuclease-free water
-
HPLC system for purification
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amino-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM.
-
-
Prepare the Dye Solution:
-
Prepare a 10 mg/mL stock solution of the TAMRA NHS ester in anhydrous DMSO.
-
-
Perform the Conjugation Reaction:
-
In a microcentrifuge tube, combine the oligonucleotide solution with the 0.1 M carbonate/bicarbonate buffer.
-
Add a 10-20 fold molar excess of the TAMRA NHS ester solution to the oligonucleotide solution.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Purify the Labeled Oligonucleotide:
-
Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol and 1/10 volume of 3 M sodium acetate.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge to pellet the oligonucleotide, wash with cold 70% ethanol, and air dry the pellet.
-
Resuspend the pellet in nuclease-free water.
-
Further purify the labeled oligonucleotide using reverse-phase HPLC.
-
Visualization of the Selection Process
The following diagram illustrates the decision-making process when choosing between single isomer and mixed isomer TAMRA for a labeling experiment.
Caption: Decision workflow for selecting between single and mixed isomer TAMRA.
Choosing the Right TAMRA for Your Application
-
For Protein and Peptide Labeling: 5-TAMRA is often preferred for labeling peptides and proteins.[1] Its defined structure can lead to more consistent labeling and chromatographic behavior of the resulting conjugates.
-
For Oligonucleotide Labeling: 6-TAMRA is predominantly used for labeling nucleotides and in DNA sequencing applications.[1]
-
For FRET Applications: In Fluorescence Resonance Energy Transfer (FRET) based assays, where the distance between two fluorophores is measured, the precise positioning of the dye is crucial. Using a single isomer ensures a uniform distance between the donor and acceptor fluorophores, leading to more accurate and reproducible FRET efficiency measurements.
-
For General/Qualitative Applications: For applications where high purity and reproducibility are less critical, such as in some qualitative immunofluorescence experiments, mixed isomer TAMRA can be a more cost-effective option.
Conclusion
The choice between single isomer and mixed isomer TAMRA is a trade-off between cost and performance. While mixed isomers are a viable option for some applications, the use of single isomer TAMRA is strongly recommended for research and development activities that require high levels of precision, reproducibility, and purity. The benefits of more consistent labeling, simplified purification, and reduced batch-to-batch variability often outweigh the higher initial cost of the single isomer reagents, particularly in the context of drug development and quantitative biological assays. By carefully considering the requirements of the specific application, researchers can select the most appropriate TAMRA derivative to ensure the reliability and accuracy of their experimental data.
References
A Researcher's Guide to Validating FRET Efficiency with 6-TAMRA Pairs
For researchers, scientists, and drug development professionals, Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions. The choice of a suitable fluorophore pair is critical for the success of FRET experiments. This guide provides a comprehensive comparison of FRET pairs involving 6-Carboxytetramethylrhodamine (6-TAMRA), a commonly used acceptor dye, supported by experimental data and detailed protocols to aid in the validation of FRET efficiency.
6-TAMRA is a popular acceptor in FRET studies due to its favorable spectral properties and relatively high quantum yield. Its absorption spectrum significantly overlaps with the emission spectra of several common donor fluorophores, such as Fluorescein (often as 6-FAM) and Cyanine 3 (Cy3), making these pairs suitable for FRET-based assays. The efficiency of energy transfer is critically dependent on several factors, including the Förster distance (R₀), the quantum yield of the donor fluorophore, and the spectral overlap integral (J(λ)).
Comparative Performance of 6-TAMRA FRET Pairs
The selection of an appropriate donor for 6-TAMRA is crucial for maximizing FRET efficiency and sensitivity. Below is a comparison of key photophysical parameters for commonly used FRET pairs with 6-TAMRA as the acceptor. A larger Förster distance (R₀) indicates that FRET can occur over longer distances, providing a wider dynamic range for measuring molecular interactions.
| Donor Fluorophore | Acceptor Fluorophore | Förster Distance (R₀) (Å) | Donor Quantum Yield (Φ_D) | Spectral Overlap Integral (J(λ)) (M⁻¹cm⁻¹nm⁴) |
| 6-FAM | 6-TAMRA | 45 - 55 | ~0.93 (free dye) | 1.34 x 10¹⁵ |
| Cy3 | 6-TAMRA | 50 - 60 | ~0.20 (on dsDNA)[1] | Varies with environment |
| TET | 6-TAMRA | 55 | Varies | Varies |
| JOE | 6-TAMRA | 56 | Varies | Varies |
| MAX | 6-TAMRA | 54 | Varies | Varies |
| HEX | 6-TAMRA | 57 | Varies | Varies |
Note: The Förster distance and donor quantum yield can vary depending on the local environment, such as conjugation to single-stranded (ssDNA) or double-stranded DNA (dsDNA), and the specific buffer conditions.[1] The quantum yield of Cy3 is known to change upon binding to DNA.
Experimental Workflow for FRET Efficiency Validation
Validating the FRET efficiency of a chosen 6-TAMRA pair is a critical step to ensure the reliability of experimental results. The following diagram illustrates a typical workflow for this process.
Caption: A flowchart outlining the key steps for the experimental validation of FRET efficiency.
Experimental Protocols
Detailed methodologies are essential for obtaining accurate and reproducible FRET data. Below are protocols for two common methods used to determine FRET efficiency.
Protocol 1: Steady-State FRET Efficiency Measurement
This method relies on measuring the fluorescence intensity of the donor in the presence and absence of the acceptor.
1. Sample Preparation:
-
Prepare three samples in the desired buffer:
-
Donor-only sample: Contains the molecule labeled only with the donor fluorophore (e.g., 6-FAM).
-
Acceptor-only sample: Contains the molecule labeled only with the acceptor fluorophore (6-TAMRA).
-
FRET sample: Contains the molecule labeled with both the donor and acceptor fluorophores.
-
-
Ensure the concentrations are identical for all samples to allow for accurate comparison.
2. Spectroscopic Measurements:
-
Using a fluorometer, record the following spectra:
-
Donor-only sample: Excite at the donor's excitation maximum (e.g., ~495 nm for 6-FAM) and record the emission spectrum.
-
Acceptor-only sample: Excite at the donor's excitation maximum to measure any direct excitation of the acceptor. Then, excite at the acceptor's excitation maximum (e.g., ~555 nm for 6-TAMRA) and record its emission spectrum.
-
FRET sample: Excite at the donor's excitation maximum and record the full emission spectrum, which will show both donor and sensitized acceptor emission.
-
3. Data Analysis:
-
Correct for background fluorescence: Subtract the buffer blank spectrum from all sample spectra.
-
Correct for spectral crosstalk:
-
Donor bleed-through: Determine the fraction of donor emission that appears in the acceptor detection channel using the donor-only sample.
-
Acceptor direct excitation: Determine the fluorescence intensity of the acceptor when excited at the donor's excitation wavelength using the acceptor-only sample.
-
-
Calculate FRET Efficiency (E): The FRET efficiency can be calculated using the following formula, which measures the quenching of the donor fluorescence in the presence of the acceptor: E = 1 - (I_DA / I_D) Where:
-
I_DA is the integrated fluorescence intensity of the donor in the FRET sample.
-
I_D is the integrated fluorescence intensity of the donor in the donor-only sample.
-
Protocol 2: Time-Resolved FRET (Fluorescence Lifetime) Measurement
This method measures the decrease in the donor's fluorescence lifetime in the presence of the acceptor, which is a more robust measure of FRET efficiency as it is less susceptible to concentration variations and light scattering.
1. Sample Preparation:
-
Prepare a donor-only sample and a FRET sample as described in the steady-state protocol. An acceptor-only sample is not strictly necessary for this measurement but can be useful for control experiments.
2. Time-Resolved Fluorescence Spectroscopy:
-
Use a time-correlated single photon counting (TCSPC) system or a frequency-domain fluorometer.
-
Excite the samples with a pulsed laser source at the donor's excitation wavelength.
-
Collect the fluorescence decay data for both the donor-only and the FRET samples, monitoring at the donor's emission maximum.
3. Data Analysis:
-
Fit the fluorescence decay curves: Use appropriate fitting software to analyze the decay data and determine the fluorescence lifetimes. The decay of the donor-only sample is typically fitted to a single exponential decay model, while the FRET sample may require a multi-exponential decay model.
-
Calculate FRET Efficiency (E): The FRET efficiency is calculated from the donor's lifetimes in the absence (τ_D) and presence (τ_DA) of the acceptor: E = 1 - (τ_DA / τ_D)
Logical Framework for FRET Pair Selection and Validation
The decision-making process for selecting and validating a 6-TAMRA FRET pair involves several interconnected steps, as illustrated in the following diagram.
References
Characterization of 6-TAMRA Conjugates Using HPLC: A Comparison Guide
For researchers, scientists, and drug development professionals, the accurate characterization of fluorescently labeled biomolecules is critical for the reliability and reproducibility of experimental results. 6-Carboxytetramethylrhodamine (6-TAMRA) is a widely used fluorescent dye for labeling peptides, oligonucleotides, and proteins. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and characterization of these 6-TAMRA conjugates, allowing for the assessment of purity, labeling efficiency, and stability. This guide provides a comparative overview of 6-TAMRA and its common alternatives, along with detailed experimental protocols for their characterization using HPLC.
Comparison of 6-TAMRA with Alternative Fluorophores
While 6-TAMRA is a robust and widely used fluorophore, several alternatives are available, each with distinct properties that may be advantageous for specific applications. The choice of fluorophore can impact not only the fluorescence-based detection but also the chromatographic behavior of the conjugate. Key alternatives to 6-TAMRA for labeling biomolecules in a similar spectral range include Alexa Fluor 555 and Cyanine 3 (Cy3).
The selection of a fluorescent dye can influence the physicochemical properties of the labeled peptide, potentially altering its conformation and interaction with targets[1]. Fluorescent dyes are often hydrophobic, which can affect the retention time of conjugates in reversed-phase HPLC[1].
| Property | 6-TAMRA | Alexa Fluor 555 | Cy3 |
| Excitation Max (nm) | ~546 | ~555 | ~550 |
| Emission Max (nm) | ~575 | ~565 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~92,000 | ~150,000 | ~150,000 |
| Quantum Yield | Moderate | High | Moderate to High |
| Photostability | Good | Excellent | Moderate |
| pH Sensitivity | Moderate | Low | Low |
| Key Advantages | Cost-effective, widely used, good performance in FRET applications. | High brightness, superior photostability, and low pH sensitivity, leading to less self-quenching on conjugates[2]. | Good performance in a variety of applications, established dye for many protocols. |
| Considerations for HPLC | Can exhibit hydrophobicity that influences RP-HPLC retention. Isomers may sometimes be separated. | Sulfonation increases hydrophilicity, potentially reducing non-specific interactions with HPLC columns. Less prone to aggregation on conjugates, which can lead to sharper peaks[2]. | Can show some photobleaching under prolonged exposure. Its properties can be influenced by conjugation[2]. |
Experimental Protocols for HPLC Characterization
The characterization of 6-TAMRA conjugates by HPLC typically involves assessing the purity of the labeled biomolecule, determining the degree of labeling, and separating the conjugate from unconjugated biomolecule and free dye. The choice of HPLC method depends on the nature of the biomolecule.
Labeling Protocol with 6-TAMRA NHS Ester
A general method for labeling primary amine-containing biomolecules with 6-TAMRA succinimidyl ester (SE) is as follows:
-
Preparation of Dye Stock Solution: Dissolve 6-TAMRA SE in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.
-
Preparation of Biomolecule: Dissolve the protein, peptide, or amine-modified oligonucleotide in a suitable buffer at a concentration of 1-5 mg/mL. The buffer should be free of primary amines, such as phosphate-buffered saline (PBS) at pH 7.2-8.0 or sodium bicarbonate buffer at pH 8.3.
-
Conjugation Reaction: Add the dissolved 6-TAMRA SE to the biomolecule solution. The molar ratio of dye to biomolecule may need to be optimized, but a starting point of 10-20 fold molar excess of the dye is common.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Following the incubation, the conjugate must be purified to remove unreacted dye and byproducts. This is typically achieved by size-exclusion chromatography (e.g., a Sephadex G-25 column) or by HPLC.
HPLC Characterization of 6-TAMRA Labeled Peptides (Reversed-Phase HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing and purifying labeled peptides. The separation is based on the hydrophobicity of the molecules.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient can be optimized based on the retention time of the peptide conjugate.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detection with excitation at ~546 nm and emission at ~575 nm. UV detection at 214 nm (for the peptide backbone) and ~546 nm (for the dye) can also be used.
-
Analysis: The chromatogram will show peaks for the unconjugated peptide, the 6-TAMRA labeled peptide, and free 6-TAMRA dye. The retention time of the labeled peptide is typically longer than the unlabeled peptide due to the hydrophobicity of the TAMRA dye. The purity of the conjugate can be determined by integrating the peak area of the desired product relative to the total peak area.
HPLC Characterization of 6-TAMRA Labeled Oligonucleotides (Ion-Pair Reversed-Phase HPLC)
For oligonucleotides, which are highly negatively charged, an ion-pairing agent is added to the mobile phase to enable their retention on a reversed-phase column.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
-
Gradient: A linear gradient from 20% to 70% Mobile Phase B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence (Excitation: ~546 nm, Emission: ~575 nm) and UV (260 nm for the oligonucleotide and ~546 nm for the dye).
-
Analysis: The chromatogram will show peaks for the unlabeled oligonucleotide, the 6-TAMRA labeled oligonucleotide, and any synthesis failure sequences. The retention of dye-labeled oligonucleotides is influenced by the hydrophobicity of the dye[3].
HPLC Characterization of 6-TAMRA Labeled Proteins (Size-Exclusion or Reversed-Phase HPLC)
For proteins, either size-exclusion chromatography (SEC) or RP-HPLC can be used, depending on the analytical goal.
-
Size-Exclusion Chromatography (SEC):
-
Purpose: To separate the labeled protein from free dye and to detect any aggregation.
-
Column: A column with a suitable pore size for the molecular weight of the protein.
-
Mobile Phase: An isocratic mobile phase, typically a phosphate (B84403) buffer (e.g., 150 mM sodium phosphate, pH 7.0).
-
Flow Rate: Dependent on the column dimensions, typically 0.5-1.0 mL/min.
-
Detection: Fluorescence and UV (280 nm for the protein and ~546 nm for the dye).
-
Analysis: The labeled protein will elute first, followed by the smaller, free dye molecule.
-
-
Reversed-Phase HPLC (RP-HPLC):
-
Purpose: To assess purity and separate isoforms or degradation products.
-
Column: A C4 or C8 column with a wide pore size (e.g., 300 Å) is often preferred for large proteins.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient, for example, from 20% to 60% Mobile Phase B over 30-60 minutes.
-
Detection: Fluorescence and UV (280 nm and ~546 nm).
-
Analysis: The labeled protein will have a longer retention time than the unlabeled protein. The peak shape can provide information about the homogeneity of the conjugate.
-
Visualization of Experimental Workflow
Caption: Workflow for the characterization of 6-TAMRA conjugates using HPLC.
References
A Comprehensive Guide to the Performance of 6-TAMRA Labeled Antibodies in Immunoassays
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is paramount for achieving sensitive and reliable results in immunoassays. This guide provides an objective comparison of the performance of 6-TAMRA (6-Carboxytetramethylrhodamine) labeled antibodies in various immunoassays, supported by experimental data and detailed protocols.
6-TAMRA is a well-established orange-red fluorescent dye belonging to the rhodamine family.[1] It is recognized for its bright fluorescence, high photostability, and utility in a range of applications including fluorescence microscopy and immunoassays.[2] This guide will delve into the specifics of its performance and provide a comparative analysis against other common fluorophores.
Spectral Properties of 6-TAMRA
The performance of a fluorophore is fundamentally determined by its spectral properties. 6-TAMRA exhibits an excitation maximum typically around 540-555 nm and an emission maximum in the range of 565-580 nm.[2][3][4][5] These characteristics make it compatible with standard fluorescence detection equipment, including the 561 nm laser line for excitation.[4]
| Property | Value |
| Excitation Maximum (λex) | ~541 - 555 nm |
| Emission Maximum (λem) | ~567 - 580 nm |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 |
| Molecular Weight (Free Acid) | ~430.5 g/mol |
Note: The exact spectral characteristics can vary depending on the solvent, pH, and the molecule to which the dye is conjugated.[2]
Performance Comparison with Other Common Fluorophores
While 6-TAMRA is a robust choice, its performance should be considered in the context of other available fluorescent dyes. The following table provides a comparison of 6-TAMRA with other popular fluorophores used in immunoassays.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Relative Photostability |
| 6-TAMRA | ~543 | ~571 | ~92,000 | ~0.1-0.3 | Good |
| FITC | ~495 | ~518 | ~75,000 | ~0.92 | Fair |
| Alexa Fluor 488 | ~495 | ~519 | ~73,000 | ~0.92 | Excellent |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.1 | Excellent |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Good |
Compared to dyes like FITC, 6-TAMRA offers better photostability, which is crucial for applications requiring prolonged exposure to light, such as time-lapse microscopy.[1] While modern dyes like the Alexa Fluor series may offer superior brightness and photostability in some cases, 6-TAMRA remains a cost-effective and reliable option for many standard immunoassays.
Applications in Key Immunoassays
The use of fluorescently labeled antibodies, such as those conjugated with 6-TAMRA, offers significant advantages in various immunoassay formats, primarily by enabling direct detection and multiplexing capabilities.
Enzyme-Linked Immunosorbent Assay (ELISA)
In ELISA, fluorescently labeled antibodies can be used in direct, indirect, or sandwich formats.[6][7] The primary advantage of using a fluorescent reporter is the enhanced sensitivity and a broader dynamic range compared to traditional colorimetric ELISAs. This makes fluorescence-based ELISAs ideal for detecting low-abundance antigens.
A direct ELISA with a fluorophore-conjugated primary antibody streamlines the workflow by eliminating the need for a secondary antibody, thereby reducing assay time and potential background noise.
Western Blotting
Fluorescent Western blotting allows for the detection of multiple proteins on the same blot, a technique known as multiplexing.[8] This is achieved by using primary antibodies raised in different species, followed by species-specific secondary antibodies conjugated to spectrally distinct fluorophores.[8] Using a directly labeled primary antibody with 6-TAMRA can simplify the protocol and is particularly useful for quantitative analysis over a large dynamic range.[9]
Immunofluorescence (IF)
Immunofluorescence is a technique that utilizes fluorescently labeled antibodies to visualize specific proteins within cells or tissue sections.[10] There are two main approaches: direct immunofluorescence, where the primary antibody is labeled, and indirect immunofluorescence, which employs a labeled secondary antibody.[10] 6-TAMRA labeled antibodies are well-suited for IF due to their bright signal and good photostability, enabling clear visualization of target antigens under a fluorescence microscope.[1]
Experimental Protocols
Protocol for Labeling Antibodies with 6-TAMRA NHS Ester
This protocol outlines the general procedure for conjugating 6-TAMRA N-hydroxysuccinimidyl (NHS) ester to primary amines on antibodies.[2][11]
Materials:
-
6-TAMRA NHS Ester
-
Antibody to be labeled
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Desalting column for purification
Procedure:
-
Immediately before use, dissolve the 6-TAMRA NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[11]
-
Prepare the antibody solution in 0.1 M sodium bicarbonate buffer at a concentration of 2-10 mg/mL.[12] Buffers containing primary amines, such as Tris, should be avoided.[2]
-
Add a 5-10 fold molar excess of the dissolved 6-TAMRA NHS ester to the antibody solution.[11] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[13]
-
Purify the labeled antibody by passing the reaction mixture through a desalting column to remove unconjugated dye.[11]
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, aliquots can be frozen at -20°C.[11]
Protocol for Direct ELISA with Fluorescent Detection
This protocol is adapted for a direct ELISA using a fluorescently labeled primary antibody.
Procedure:
-
Coating: Coat the wells of a microplate with the antigen solution and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Phosphate Buffered Saline (PBS).
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBS.
-
Primary Antibody Incubation: Add the 6-TAMRA labeled primary antibody, diluted in blocking buffer, to each well and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the plate five times with PBS to remove unbound antibodies.
-
Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for 6-TAMRA.
Protocol for Fluorescent Western Blotting
This protocol describes a general workflow for fluorescent Western blotting using a directly labeled primary antibody.[14]
Procedure:
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a low-fluorescence PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane for 30-60 minutes at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[14]
-
Primary Antibody Incubation: Incubate the membrane with the 6-TAMRA labeled primary antibody, diluted in blocking buffer, for 2 hours at room temperature or overnight at 4°C.[14] Protect the membrane from light during this and subsequent steps.
-
Washing: Wash the membrane three to five times for 5-10 minutes each with TBST.[14][15]
-
Imaging: Scan the membrane using a fluorescence imaging system capable of detecting the 6-TAMRA signal.[14]
References
- 1. TAMRA dye for labeling in life science research [baseclick.eu]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. 6-TAMRA, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]
- 6. ELISA Assay Technique | Thermo Fisher Scientific - US [thermofisher.com]
- 7. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. youtube.com [youtube.com]
- 10. usbio.net [usbio.net]
- 11. youdobio.com [youdobio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. abcam.cn [abcam.cn]
- 14. biotium.com [biotium.com]
- 15. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Cross-Reactivity Testing of 6-TAMRA Labeled Probes
For researchers, scientists, and drug development professionals utilizing fluorescently labeled probes, ensuring high specificity and minimal cross-reactivity is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of 6-TAMRA (6-carboxytetramethylrhodamine) labeled probes with alternative fluorescent probes, focusing on their performance in terms of specificity and potential for off-target binding. We present supporting experimental data, detailed methodologies for cross-reactivity assessment, and visualizations to clarify key concepts and workflows.
Performance Comparison of Fluorescent Probes
The choice of a fluorescent label for an oligonucleotide probe can significantly impact its performance in various applications such as quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and microarray analysis. While 6-TAMRA has been a widely used fluorophore, several alternatives offer distinct advantages, particularly in multiplexing and reducing background fluorescence.
The comparison in the table below focuses on key characteristics that influence the specificity and cross-reactivity of the probes. A critical factor is the nature of the quencher used in probe-based assays like TaqMan. 6-TAMRA itself can act as a fluorescent quencher, but it exhibits its own fluorescence, which can contribute to background noise and potentially lower the signal-to-noise ratio.[1][2][3] In contrast, dark quenchers, such as the Black Hole Quencher™ (BHQ™) dyes, dissipate the absorbed energy as heat rather than light, leading to lower background and improved sensitivity.[1][2][3][4]
| Feature | 6-TAMRA Labeled Probes | Probes with Dark Quenchers (e.g., BHQ™) | Probes with other Fluorescent Dyes (e.g., ATTO, Alexa Fluor®) |
| Background Fluorescence | Moderate to High (TAMRA is fluorescent)[1][2][3] | Very Low (Quencher is non-fluorescent)[1][2][3][4] | Variable, dependent on the specific dye and quencher pairing. |
| Signal-to-Noise Ratio | Good | Excellent[4] | Generally high, can be optimized with appropriate quenchers. |
| Multiplexing Capability | Limited due to its own fluorescence spectrum.[1] | High, as dark quenchers do not emit light and a wider range of reporter dyes can be used.[4] | High, with a broad portfolio of spectrally distinct dyes available.[5] |
| Photostability | Good | N/A (Quencher) | Generally high, with specific dyes engineered for enhanced photostability. |
| pH Sensitivity | Relatively stable in physiological pH range. | N/A (Quencher) | Varies by dye, some are more sensitive to pH changes. |
| Potential for Non-Specific Binding | Can be influenced by the hydrophobicity of the dye. | Less contribution from the quencher itself. | Dye properties can influence non-specific interactions. |
Experimental Protocols for Cross-Reactivity Testing
To quantitatively assess the cross-reactivity of 6-TAMRA labeled probes and their alternatives, a dot blot analysis is a straightforward and effective method. This technique allows for the immobilization of target and potential off-target nucleic acid sequences on a membrane, followed by hybridization with the fluorescently labeled probe.
Dot Blot Protocol for Fluorescent Probe Cross-Reactivity
1. Preparation of the Membrane and Samples:
-
Prepare a nitrocellulose or nylon membrane.
-
Spot serial dilutions of the target DNA/RNA sequence and potential cross-reacting sequences (e.g., sequences with single or multiple mismatches) onto the membrane.[6][7][8]
-
Also, spot a negative control (buffer or a non-related sequence).
-
Allow the spots to dry completely and then UV-crosslink the nucleic acids to the membrane.
2. Pre-hybridization (Blocking):
-
Place the membrane in a hybridization tube or bag.
-
Add a pre-hybridization buffer (e.g., containing SSC, Denhardt's solution, and a blocking agent like salmon sperm DNA) to block non-specific binding sites on the membrane.[7]
-
Incubate for 1-2 hours at the calculated hybridization temperature.
3. Hybridization:
-
Prepare the hybridization solution containing the 6-TAMRA labeled probe (or the alternative probe being tested) at a specific concentration.
-
Denature the probe by heating it to 95°C for 5 minutes and then quickly chilling on ice.
-
Add the denatured probe to the pre-hybridization buffer.
-
Incubate overnight at the hybridization temperature with gentle agitation.
4. Washing:
-
Perform a series of washes with increasing stringency to remove unbound and non-specifically bound probes.
-
Start with low stringency washes (e.g., 2x SSC, 0.1% SDS) at room temperature.
-
Proceed to high stringency washes (e.g., 0.1x SSC, 0.1% SDS) at an elevated temperature. The temperature of the final wash is critical for discriminating between perfectly matched and mismatched hybrids.
5. Detection and Quantification:
-
Scan the membrane using a fluorescence imaging system with the appropriate excitation and emission filters for 6-TAMRA (or the alternative dye).
-
Quantify the fluorescence intensity of each spot using densitometry software.
-
Calculate the percentage of cross-reactivity by comparing the signal intensity from the off-target sequences to the signal from the target sequence.
Visualizations
Signaling Pathway for Probe Hybridization
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the difference between Black Hole Quencher (BHQ) dye and TAMRA? | AAT Bioquest [aatbio.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. Improved enzymatic labeling of fluorescent in situ hybridization probes applied to the visualization of retained introns in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novateinbio.com [novateinbio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Dot-blotting: A quick method for expression analysis of recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of 6-TAMRA and Other Rhodamine Dyes
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence-based applications, the selection of a robust and reliable fluorophore is paramount for generating high-quality, reproducible data. Rhodamine dyes, a class of synthetic fluorophores, are workhorses in various life science and drug discovery applications owing to their brightness and diverse reactivity. Among these, 6-carboxytetramethylrhodamine (B1664190) (6-TAMRA) is a widely used label. This guide provides an objective comparison of the photostability of 6-TAMRA against other common rhodamine dyes, supported by experimental data, to aid in the selection of the most suitable dye for your research needs.
Core Photophysical Properties and Photostability
The utility of a fluorescent dye is dictated by its photophysical properties, primarily its brightness and photostability. Brightness is a function of the molar extinction coefficient (light absorption efficiency) and the fluorescence quantum yield (light emission efficiency). Photostability refers to a fluorophore's resistance to irreversible photodegradation (photobleaching) upon exposure to excitation light. For applications requiring long-term or high-intensity illumination, such as single-molecule imaging and high-resolution microscopy, photostability is a critical parameter.
A recent study directly compared the photophysics of a 5-TAMRA derivative and a Cy3B derivative in aqueous solution.[1] While the 5-TAMRA derivative exhibited a lower fluorescence quantum yield (37-39%) compared to the Cy3B derivative (approximately 57%), it demonstrated considerably higher photostability.[1] This highlights a common trade-off in fluorescent dye selection: a brighter dye may not always be the most stable.
Table 1: Photophysical Properties of Selected Rhodamine Dyes
| Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) |
| 6-TAMRA | ~543 - 555 | ~572 - 580 | ~90,000 - 92,000 | ~0.1 - 0.3 |
| Rhodamine B | ~543 - 555 | ~565 - 580 | ~110,000 | 0.31 - 0.70 |
| Rhodamine 6G | ~525 - 530 | ~548 - 555 | ~116,000 | ~0.95 |
| TRITC | ~557 | ~576 | ~85,000 | High (specific values vary) |
Note: Spectral properties and quantum yields are dependent on the solvent and local environment.
Table 2: Comparative Photostability of Rhodamine Dyes
| Dye | Photostability | Comments |
| 6-TAMRA | Good to Excellent | Generally considered a photostable dye suitable for demanding imaging applications.[2] |
| Rhodamine B | Moderate | Prone to photobleaching, particularly in aqueous solutions. |
| Rhodamine 6G | Moderate | Similar to Rhodamine B, its photostability can be a limiting factor in long-term experiments. |
| TRITC | Good | Exhibits good resistance to photobleaching, making it a reliable choice for many applications. |
Experimental Protocols
Accurate and reproducible assessment of dye photostability is crucial for informed fluorophore selection. The following are detailed methodologies for two key experiments used to characterize the photophysical properties of fluorescent dyes.
Measurement of Relative Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is determined by comparing the fluorescence of the test sample to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)[3][4]
-
High-purity solvents (spectroscopic grade)
-
Test dye solution
Procedure:
-
Prepare Solutions: Prepare a series of dilutions for both the standard and the test dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Calculate Quantum Yield: The quantum yield of the test sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
where:
-
Φf_standard is the quantum yield of the standard.
-
Gradient_sample and Gradient_standard are the gradients from the plots.
-
η_sample and η_standard are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).
-
References
Evaluating the Brightness of 6-TAMRA Conjugates Against Competitors: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of the optimal fluorophore is paramount to achieving sensitive and reproducible results. This guide provides an objective comparison of the brightness and key photophysical properties of 6-Carboxytetramethylrhodamine (6-TAMRA) conjugates against its primary competitors: Alexa Fluor 568, Alexa Fluor 555, Cy3, and ATTO 550. This comparison is supported by quantitative data and detailed experimental protocols for common applications.
Quantitative Performance Comparison
The brightness of a fluorophore is a critical performance metric, determined by its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). The molar extinction coefficient indicates how strongly the dye absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed photons into emitted fluorescence. A higher value for both parameters results in a brighter fluorescent probe.
The following table summarizes the key spectral properties and calculated relative brightness of 6-TAMRA and its competitors. Relative brightness is calculated as the product of the molar extinction coefficient and the quantum yield, normalized to 6-TAMRA.
| Feature | 6-TAMRA | Alexa Fluor 568 | Alexa Fluor 555 | Cy3 | ATTO 550 |
| Excitation Max (nm) | ~550-554[1] | 578[2] | 555[3] | 554[4] | 554[4] |
| Emission Max (nm) | ~575-577[1] | 603[2] | 565[3] | 568-570[4] | 576[4] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~90,000 | 91,300[3] | 150,000[3] | 150,000[4] | 120,000[4] |
| Quantum Yield (Φ) | ~0.1 - 0.3 | 0.69[2] | 0.1[5] | ~0.15-0.4[5] | 0.8[4] |
| Relative Brightness | 1.00 | ~2.3 - 7.0 | ~1.7 | ~2.5 - 6.7 | ~10.7 |
Note: The exact spectral characteristics and quantum yield can vary depending on the solvent, pH, and the molecule to which the dye is conjugated.[5] The brightness of Cy3, in particular, can be significantly influenced by its conjugation state.[5]
From the data, it is evident that while 6-TAMRA is a reliable and widely used fluorophore, several competitors, notably ATTO 550 and Alexa Fluor 568, offer significantly higher theoretical brightness. Alexa Fluor dyes are also reported to be more photostable and less prone to self-quenching upon conjugation compared to Cy dyes.[4][6]
Experimental Protocols
Accurate and reproducible data are contingent on robust experimental design. The following sections provide detailed protocols for key applications of fluorescent conjugates.
Antibody Labeling with Amine-Reactive Dyes (NHS Ester)
This protocol describes the covalent labeling of antibodies with N-hydroxysuccinimidyl (NHS) ester-functionalized fluorescent dyes, such as 6-TAMRA SE.
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to the desired concentration. If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate. Ensure the antibody solution is free of amine-containing substances like Tris or glycine.
-
Prepare the Dye Stock Solution: Allow the vial of dye NHS ester to warm to room temperature. Add anhydrous DMSO to create a 10 mM stock solution. Vortex to dissolve completely.
-
Labeling Reaction: While gently stirring, add a 5- to 10-fold molar excess of the reactive dye to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute is the conjugated antibody.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and at the absorption maximum of the dye. The DOL can then be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.
Relative Fluorescence Quantum Yield Determination
The relative quantum yield of a fluorescent conjugate can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., spectroscopic grade ethanol (B145695) or PBS)
-
Fluorophore conjugate of interest (Sample)
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
Procedure:
-
Prepare Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence Emission: Record the fluorescence emission spectra for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a linear plot.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Immunofluorescence (IF) Staining Workflow
This protocol outlines the key steps for indirect immunofluorescence staining of cells.
Procedure:
-
Cell Culture and Fixation: Culture cells on coverslips. Fix the cells using a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-20 minutes at room temperature.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1-5% BSA and 0.1% Tween-20) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody (e.g., 6-TAMRA conjugated anti-IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Counterstaining and Mounting: (Optional) Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Fluorescence In Situ Hybridization (FISH) Workflow
This protocol provides a general overview of the steps involved in FISH for detecting specific DNA sequences in cells or tissues.
Procedure:
-
Sample Preparation: Prepare the sample (e.g., metaphase chromosome spreads, tissue sections) on a microscope slide.
-
Pre-treatment: Treat the slides to remove cytoplasm and proteins to allow for better probe penetration (e.g., with RNase and pepsin).
-
Denaturation: Denature the chromosomal DNA on the slide and the fluorescently labeled DNA probe separately at a high temperature (e.g., 70-75°C).
-
Hybridization: Apply the denatured probe to the slide and incubate overnight at a specific temperature (e.g., 37°C) to allow the probe to anneal to its complementary target sequence on the chromosome.
-
Post-Hybridization Washes: Wash the slides under stringent conditions to remove any unbound or non-specifically bound probe.
-
Counterstaining: Counterstain the chromosomes with a DNA-specific dye like DAPI.
-
Imaging: Visualize the fluorescent signals using a fluorescence microscope with appropriate filters for the probe's fluorophore and the counterstain.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-TAMRA Cadaverine: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including fluorescent dyes like 6-TAMRA (Tetramethylrhodamine) cadaverine (B124047). This guide provides detailed, step-by-step procedures for the safe handling and disposal of 6-TAMRA cadaverine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial to minimize risks and maintain a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While specific formulations may vary between suppliers, general safety practices should always be observed.
Personal Protective Equipment (PPE): All personnel handling this compound, in any form (solid or in solution), must wear appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety glasses with side shields or goggles
-
A lab coat
Engineering Controls: Work with this compound, especially the powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound and materials contaminated with it should be treated as hazardous chemical waste. Local regulations must always be followed, and in their absence, the following best practices should be implemented.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated consumables such as pipette tips, microfuge tubes, and gloves should be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Label the container clearly as "Hazardous Waste: this compound (Fluorescent Dye)" and include the date of accumulation.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, shatter-resistant, and leak-proof hazardous waste container.
-
Never pour this compound solutions down the drain.[1]
-
The container must be clearly labeled "Hazardous Liquid Waste: this compound in [Solvent Name]" (e.g., DMSO, DMF). Include the approximate concentration.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Step 2: Decontamination of Laboratory Equipment
-
Glassware and Non-disposable Equipment:
-
Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the fluorescent dye.
-
Collect the initial rinsate as hazardous liquid waste.[2]
-
Subsequent washes with detergent and water can typically be disposed of down the drain, but consult your institution's specific guidelines.
-
For persistent residues, soaking in a base bath (with appropriate safety precautions) may be effective.
-
-
Work Surfaces:
-
Decontaminate work surfaces with a suitable cleaning agent. A 10% bleach solution can be effective for decontamination, but be aware that bleach can degrade fluorescent dyes.[3][4] For sensitive equipment where bleach is corrosive, other commercial decontamination solutions are available.[3]
-
Wipe the area thoroughly with absorbent pads, and dispose of the pads as solid hazardous waste.
-
Step 3: Storage of Hazardous Waste
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Ensure all required paperwork is completed accurately and accompanies the waste containers.
Quantitative Data Summary
| Waste Type | Collection Container | Labeling Requirements |
| Solid this compound | Original or sealed, labeled container | "Hazardous Waste: this compound (Solid)" |
| Contaminated Labware | Lined, leak-proof hazardous waste bin | "Hazardous Waste: this compound Contaminated Debris" |
| Liquid this compound | Shatter-resistant, leak-proof container | "Hazardous Liquid Waste: this compound in [Solvent]" |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling 6-TAMRA Cadaverine
Researchers, scientists, and drug development professionals working with the fluorescent dye 6-TAMRA cadaverine (B124047) must adhere to strict safety protocols to minimize exposure and ensure proper disposal. This guide provides essential, immediate safety and logistical information, including operational procedures and waste management plans, to foster a safe and efficient laboratory environment.
6-TAMRA cadaverine is a widely used reagent for fluorescently labeling biomolecules. While specific hazard information for this compound is not extensively documented, it is prudent to handle it with the same level of caution as other potentially hazardous chemicals and fluorescent dyes. The following procedures are based on information from safety data sheets for this compound and related compounds, as well as general laboratory safety practices.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the consistent and correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.[1][2][3]
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[1][3] |
| Skin/Body | Protective Gloves and Lab Coat | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat are required.[1][3] |
| Respiratory | NIOSH/MSHA-approved Respirator | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation occurs, a respirator is necessary.[1][3] |
Operational Plan: A Step-by-Step Workflow
To ensure safe handling from receipt to disposal, a clear operational plan is crucial. The following workflow outlines the key steps for working with this compound.
Detailed Methodologies
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the lyophilized powder at -20°C, protected from light.[2][4][5] Use light-blocking tubes or wrap containers in foil.[6]
-
Keep the container tightly closed in a dry, well-ventilated area.[7]
2. Personal Protective Equipment (PPE) Inspection:
-
Before each use, inspect all PPE for signs of wear or damage.
-
Ensure gloves are of the appropriate material and thickness.
3. Workspace Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Have spill cleanup materials readily available.
4. Weighing and Reconstitution:
-
Handle the solid powder with care to avoid generating dust.
-
Weigh the required amount in a tared, sealed container if possible.
-
Reconstitute the powder in a suitable solvent such as DMSO or DMF.[8]
5. Labeling Reaction:
-
Perform all manipulations involving the dye within the designated workspace.
-
Keep containers closed when not in use.
6. Workspace Decontamination:
-
After each use, wipe down the work area with a suitable decontaminating solution (e.g., 70% ethanol).
-
Dispose of all cleaning materials as hazardous waste.[9]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[9]
| Waste Type | Collection Procedure | Disposal Route |
| Solid Waste | Collect in a designated, leak-proof container lined with a heavy-duty plastic bag.[9] Label as "Hazardous Chemical Waste" with the full chemical name. | Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[3] |
| Liquid Waste | Collect in a separate, leak-proof, and chemically compatible container.[9] Label as "Hazardous Chemical Waste" with the chemical name and approximate concentration. | Arrange for pickup and disposal through your institution's EHS office. Do not pour down the drain. [3][9] |
| Sharps | Dispose of in a designated, puncture-resistant sharps container.[9] | Arrange for pickup and disposal through your institution's EHS office. |
First Aid in Case of Exposure
Immediate and appropriate first aid is crucial in the event of an accidental exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][10] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
By adhering to these safety and handling guidelines, researchers can minimize the risks associated with this compound and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most current information.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. eurogentec.com [eurogentec.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. camlab.co.uk [camlab.co.uk]
- 7. peptide.com [peptide.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
